molecular formula C21H40O4 B133480 2-Oleoylglycerol CAS No. 3443-84-3

2-Oleoylglycerol

Numéro de catalogue: B133480
Numéro CAS: 3443-84-3
Poids moléculaire: 356.5 g/mol
Clé InChI: UPWGQKDVAURUGE-KTKRTIGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Monoolein is a polar, non-toxic, and biodegradable lipid nanomaterial widely recognized for its unique ability to form lyotropic liquid crystalline phases, making it a cornerstone material for advanced drug delivery systems . Its thermodynamic stability, biocompatibility, and versatile phase behavior in aqueous environments allow researchers to engineer nanostructured carriers such as cubic nanoparticles, which are highly effective for encapsulating and protecting a diverse range of therapeutic moieties, from small molecules to large proteins . In pulmonary research, 2-Monoolein-based nanocarriers present a novel strategy for targeted drug delivery in chronic lung diseases. They are engineered to achieve site-specific targeting within the lung, enhancing the therapeutic outcomes for conditions like asthma, COPD, and lung cancer while potentially minimizing systemic adverse reactions . The nanocarriers improve the biodistribution and bioavailability of encapsulated drugs and can reduce clearance and premature degradation of unstable active ingredients . Furthermore, 2-Monoolein acts as a highly effective skin penetration enhancer in transdermal applications. It facilitates the delivery of large biomolecules, including protein antigens, by interacting with the skin's stratum corneum. Studies demonstrate that it can cause dehydration, lipid extraction, and disordering of ceramides in the skin's outer layer, thereby enabling the permeation of macromolecules . This mechanism underpins its use in non-invasive vaccine delivery systems, where 2-Monoolein-in-vehicle patches have successfully induced robust antigen-specific immune responses in vivo, highlighting its potential for needle-free immunization and transdermal protein therapeutics .

Propriétés

IUPAC Name

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWGQKDVAURUGE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058661
Record name 2-Oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3443-84-3
Record name 2-Oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3443-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Glyceryl monooleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Emergence of 2-Oleoylglycerol: A Nutrient-Derived Signaling Molecule Orchestrating Metabolic Harmony

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of cellular communication relies on a diverse cast of signaling molecules, and recent discoveries have illuminated the pivotal role of lipid messengers in regulating physiological processes. Among these, 2-Oleoylglycerol (2-OG), a monoacylglycerol derived from the digestion of dietary fats, has emerged as a key signaling entity. This technical guide provides a comprehensive overview of the discovery of 2-OG as an endogenous agonist for the G protein-coupled receptor 119 (GPR119). We delve into the experimental evidence that established this crucial interaction, detail the downstream signaling cascades, and present the quantitative data that underpins our current understanding. This document serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting the 2-OG/GPR119 signaling axis in metabolic diseases.

Introduction: A Novel Player in Incretin (B1656795) Biology

The secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells is a cornerstone of glucose homeostasis. While the stimulatory effects of dietary fats on incretin release have long been recognized, the precise molecular mechanisms remained partially elusive. The discovery of this compound as a signaling molecule provided a critical piece of this puzzle, identifying it as a nutrient-derived ligand that directly activates GPR119, a receptor expressed on intestinal L-cells, to modulate incretin secretion.[1][2][3] This finding has profound implications for our understanding of nutrient sensing and has opened new avenues for the development of therapeutic agents for type 2 diabetes and other metabolic disorders.

The Discovery of 2-OG as a GPR119 Agonist

The identification of 2-OG as an endogenous ligand for GPR119 stemmed from the observation that dietary triacylglycerols are hydrolyzed into 2-monoacylglycerols and fatty acids in the intestinal lumen.[3][4] This led to the hypothesis that these digestion products could act as signaling molecules.

In Vitro Evidence: GPR119 Activation and cAMP Signaling

Initial investigations focused on in vitro assays to determine if 2-OG could directly activate GPR119. The key experimental system involved transiently expressing human GPR119 in COS-7 cells, which do not endogenously express the receptor. Activation of GPR119, a Gs-coupled receptor, is expected to lead to an increase in intracellular cyclic AMP (cAMP).

Researchers found that 2-OG and other 2-monoacylglycerols directly activated GPR119, resulting in a dose-dependent increase in intracellular cAMP concentrations.[1][3][5] This foundational experiment provided the first direct evidence of 2-OG as a GPR119 agonist.

In Vivo Confirmation: Stimulation of Incretin Release in Humans

To validate the physiological relevance of the in vitro findings, studies were conducted in healthy human volunteers.[1][3][4] A jejunal bolus of 2-OG was administered, and plasma levels of GLP-1 and GIP were measured over time. The results demonstrated that 2-OG administration led to a significant increase in plasma GLP-1 and GIP levels compared to control substances (oleic acid and vehicle).[1][3][5] This pivotal in vivo experiment confirmed that 2-OG acts as a potent secretagogue for incretin hormones in humans, solidifying its role as a physiologically relevant signaling molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data from the seminal studies on 2-OG's signaling properties.

Table 1: In Vitro GPR119 Activation by this compound

ParameterValueCell LineReference
EC50 for hGPR1192.5 µMCOS-7[1][3][6][7]

Table 2: In Vivo Effects of this compound Administration in Humans

ParameterTreatmentObservationTime FrameReference
Plasma GLP-12 g jejunal bolus of 2-OGSignificant increase vs. controls0-25 minutes[1][3][5]
Plasma GIP2 g jejunal bolus of 2-OGSignificant increase-[1][8]

Signaling Pathways and Experimental Workflows

2-OG Signaling Pathway in Intestinal L-Cells

The binding of 2-OG to GPR119 on the surface of intestinal L-cells initiates a canonical Gs-protein signaling cascade.

GPR119_Signaling cluster_lumen Intestinal Lumen cluster_lcell Intestinal L-Cell Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase This compound (2-OG) This compound (2-OG) Pancreatic Lipase->this compound (2-OG) Fatty Acids Fatty Acids Pancreatic Lipase->Fatty Acids GPR119 GPR119 This compound (2-OG)->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA PKA cAMP->PKA Activates Vesicles GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis GLP-1 Secretion GLP-1 Secretion Vesicles->GLP-1 Secretion

Caption: 2-OG signaling pathway in intestinal L-cells.

Experimental Workflow for In Vitro GPR119 Activation Assay

The following diagram illustrates the workflow for determining the agonist activity of lipids on GPR119.

GPR119_Workflow Start Start COS-7 Cell Culture COS-7 Cell Culture Start->COS-7 Cell Culture Transient Transfection Transient Transfection COS-7 Cell Culture->Transient Transfection Transfect with human GPR119 vector Incubation with Lipids Incubation with Lipids Transient Transfection->Incubation with Lipids Incubate with 2-OG and other lipids Cell Lysis Cell Lysis Incubation with Lipids->Cell Lysis cAMP Measurement cAMP Measurement Cell Lysis->cAMP Measurement Measure intracellular cAMP levels Data Analysis Data Analysis cAMP Measurement->Data Analysis Calculate EC50 End End Data Analysis->End Biosynthesis_Degradation Dietary Triacylglycerols Dietary Triacylglycerols Pancreatic Lipase Pancreatic Lipase Dietary Triacylglycerols->Pancreatic Lipase Hydrolysis in Intestinal Lumen This compound (2-OG) This compound (2-OG) Pancreatic Lipase->this compound (2-OG) Monoacylglycerol Lipase (MAGL) Monoacylglycerol Lipase (MAGL) This compound (2-OG)->Monoacylglycerol Lipase (MAGL) Metabolism Signaling GPR119 Activation This compound (2-OG)->Signaling Oleic Acid Oleic Acid Monoacylglycerol Lipase (MAGL)->Oleic Acid Glycerol (B35011) Glycerol Monoacylglycerol Lipase (MAGL)->Glycerol

References

2-Oleoylglycerol (2-OG): An Endogenous Ligand for GPR119 and a Key Modulator of Incretin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] Among the endogenous ligands identified for GPR119, 2-Oleoylglycerol (2-OG), a product of dietary fat digestion, is of significant interest due to its abundance in the gut lumen and its role as a nutrient-derived signaling molecule.[4][5][6][7] This document provides a comprehensive technical overview of 2-OG's interaction with GPR119, detailing the quantitative data, signaling pathways, and key experimental protocols that have defined this relationship.

Quantitative Data: In Vitro Activation of GPR119

The potency of 2-OG and other related lipids as GPR119 agonists is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays measuring the accumulation of intracellular cyclic AMP (cAMP). The data below, primarily from studies using COS-7 or HEK293 cells transiently expressing human GPR119, highlights the activity of 2-OG in comparison to other endogenous and synthetic agonists.

CompoundLigand TypeCell LineAssayEC50 (μM)Reference
This compound (2-OG) EndogenousCOS-7cAMP Accumulation2.5 [5][6][8][9][10]
Oleoylethanolamide (OEA)EndogenousCOS-7cAMP AccumulationPotent, used as control[6]
2-Linoleoyl glycerol (B35011) (2-LG)EndogenousCOS-7cAMP AccumulationActive[6]
2-Palmitoyl glycerol (2-PG)EndogenousCOS-7cAMP AccumulationActive[6]
AR231453SyntheticHEK293cAMP Accumulation0.0047 - 0.009[11]
APD597SyntheticHEK293cAMP Accumulation0.046[11]

Note: The EC50 value represents the concentration of the agonist that gives half-maximal response. A lower EC50 value indicates higher potency. OEA is a well-established potent endogenous agonist often used as a positive control in these experiments.[6]

Signaling Pathways and Physiological Effects

GPR119 is a Gαs-coupled receptor, and its activation by 2-OG initiates a well-defined signaling cascade.[7][12] This pathway is central to the receptor's role in metabolic regulation.

  • Ligand Binding and G-Protein Activation: 2-OG, present in the intestinal lumen after the digestion of dietary triglycerides, binds to and activates GPR119 on the surface of enteroendocrine L-cells.[5][7]

  • Adenylyl Cyclase and cAMP Production: This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[12][13]

  • Downstream Effects: The resulting increase in intracellular cAMP levels is the primary second messenger signal that triggers the secretion of incretin hormones, including GLP-1 and GIP.[3][5]

  • Incretin Action: These hormones then enter the bloodstream and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion, contributing to improved glucose homeostasis.[4][14]

The following diagram illustrates the canonical GPR119 signaling pathway initiated by 2-OG.

GPR119_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell Dietary Triglycerides Dietary Triglycerides This compound (2-OG) This compound (2-OG) Dietary Triglycerides->this compound (2-OG) Pancreatic Lipase 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 Gs Gαs GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP GLP1_vesicle GLP-1 cAMP->GLP1_vesicle Triggers Exocytosis GLP1_secreted GLP-1 Secretion GLP1_vesicle->GLP1_secreted Pancreatic β-Cell Pancreatic β-Cell GLP1_secreted->Pancreatic β-Cell potentiates Insulin Secretion

GPR119 signaling cascade initiated by 2-OG in an L-cell.

Experimental Protocols

The identification and characterization of 2-OG as a GPR119 ligand involved key in vitro and in vivo experiments. The detailed methodologies are outlined below.

This protocol is used to determine the potency (EC50) of a test compound like 2-OG in activating GPR119 in a controlled cellular environment.

  • Objective: To measure the dose-dependent increase in intracellular cAMP concentration in response to GPR119 agonists.

  • Cell Line: COS-7 (or HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[5][8]

  • Methodology:

    • Cell Culture and Transfection:

      • COS-7 cells are cultured in standard media (e.g., DMEM with 10% FBS).

      • Cells are transiently transfected with a plasmid vector encoding the human GPR119 receptor. A mock transfection (empty vector) is run in parallel as a negative control.

    • Assay Procedure:

      • Transfected cells are seeded into 96-well plates and incubated for 24-48 hours.

      • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Cells are stimulated with various concentrations of 2-OG (or other test compounds) for a defined period (e.g., 30 minutes) at 37°C.[12]

    • cAMP Measurement:

      • Following stimulation, cells are lysed.

      • The intracellular cAMP concentration is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit.[11][15]

    • Data Analysis:

      • The fluorescence ratio is used to determine the cAMP concentration for each well.

      • Data are normalized to a positive control (e.g., a maximal effective concentration of OEA or a synthetic agonist).

      • A sigmoidal dose-response curve is generated by plotting the normalized response against the logarithm of the agonist concentration to determine the EC50 value.[11]

This protocol was used to validate the physiological effect of 2-OG on incretin hormone release in a human model.

  • Objective: To determine if direct administration of 2-OG to the human intestine stimulates the secretion of GLP-1 and other hormones.

  • Study Design: A randomized, single-blinded, crossover study was performed with healthy human volunteers.[5][8][10]

  • Methodology:

    • Subject Preparation:

      • Eight healthy volunteers participated in the study.[8]

      • Subjects underwent three separate study sessions, receiving one of the three treatments in a randomized order.

    • Treatment Administration:

      • A nasojejunal tube was inserted to deliver the test substance directly to the small intestine.

      • A bolus of one of the following was administered:

        • Test: 2 g of 2-OG.[5][8]

        • Control 1: An equimolar amount of oleic acid (a degradation product of 2-OG).[5][8]

        • Control 2: Vehicle (glycerol).[5][8]

    • Blood Sampling and Analysis:

      • Blood samples were collected at baseline and at multiple time points after the bolus administration (e.g., over a 240-minute period).[6]

      • Plasma was separated and analyzed for concentrations of GLP-1, GIP, insulin, C-peptide, and glucose using specific immunoassays (e.g., ELISA or RIA).[5][6]

    • Data Analysis:

      • The area under the curve (AUC) was calculated for hormone concentrations over specific time intervals (e.g., 0-25 minutes) to quantify the secretory response.[5][10]

      • Statistical analysis (e.g., ANOVA) was used to compare the responses between the 2-OG, oleic acid, and vehicle groups.

Visualizing Workflows and Relationships

Graphviz diagrams are used to clarify the experimental process and the logical connections between dietary intake and physiological outcomes.

The following diagram outlines the workflow used to identify and validate 2-OG as a physiologically relevant GPR119 agonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Human Study) A Hypothesis: Dietary fat digestion products activate GPR119 B Transfect COS-7 Cells with human GPR119 A->B C Stimulate cells with 2-OG and other lipids B->C D Measure cAMP Accumulation (HTRF) C->D E Determine EC50 value (2-OG = 2.5 μM) D->E F Administer jejunal bolus of 2-OG, Oleic Acid, or Vehicle E->F Validation of In Vitro Finding G Collect serial blood samples F->G H Measure plasma levels of GLP-1, GIP, Insulin, etc. G->H I Result: 2-OG significantly increases GLP-1 & GIP H->I Conclusion Conclusion: 2-OG is an endogenous GPR119 agonist that signals incretin release I->Conclusion

Workflow for identifying and validating 2-OG as a GPR119 agonist.

This diagram illustrates the physiological cascade from the consumption of dietary fat to the ultimate regulation of blood glucose, highlighting the central role of 2-OG and GPR119.

Logical_Relationship Diet Dietary Fat Intake (Triglycerides) Digestion Intestinal Digestion (Pancreatic Lipase) Diet->Digestion Ligand Formation of This compound (2-OG) Digestion->Ligand Receptor 2-OG Activates GPR119 on L-Cells Ligand->Receptor Signaling Increased Intracellular cAMP Receptor->Signaling Hormone Secretion of Incretins (GLP-1, GIP) Signaling->Hormone Outcome Improved Glucose Homeostasis Hormone->Outcome

Logical flow from dietary fat to GPR119-mediated effects.

Conclusion

The identification of this compound as an endogenous agonist for GPR119 provides a crucial link between dietary fat consumption and incretin hormone secretion.[5][8] The in vitro data robustly demonstrate that 2-OG activates the GPR119 receptor with micromolar potency, leading to cAMP production.[5][9] This is further substantiated by in vivo human studies, which confirm that intestinal administration of 2-OG significantly increases plasma levels of GLP-1 and GIP.[5][6][10] For researchers and professionals in drug development, 2-OG serves not only as a key physiological activator of a major metabolic receptor but also as a foundational tool for understanding the nutrient-sensing mechanisms of the gut. This knowledge underpins the ongoing efforts to develop synthetic GPR119 agonists as novel therapeutics for the management of type 2 diabetes and obesity.

References

Synthesis of 2-Oleoylglycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthetic Methodologies from Diacylglycerol Precursors, Experimental Protocols, and Signaling Pathway Involvement for Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis of 2-Oleoylglycerol (2-OG), a biologically active monoacylglycerol, from diacylglycerol (DAG) precursors. It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into both enzymatic and chemical synthesis routes, experimental protocols, and the significant signaling pathways in which 2-OG is implicated.

Introduction to this compound

This compound is a monoacylglycerol that plays a crucial role in various biological processes.[1] It is synthesized from diacylglycerol precursors and is primarily metabolized into oleic acid and glycerol (B35011) by the enzyme monoacylglycerol lipase (B570770) (MAGL).[1] Notably, 2-OG has been identified as an endogenous ligand for the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis through the release of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP).[1][2][3] This positions 2-OG as a molecule of significant interest in the development of therapeutics for metabolic disorders.

Biosynthesis and Signaling Pathways

In biological systems, the synthesis of 2-monoacylglycerols, including 2-OG and the well-studied endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), originates from the hydrolysis of membrane phospholipids. The canonical pathway involves the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG).[4][5][6] Subsequently, diacylglycerol lipase (DAGL) specifically hydrolyzes the ester bond at the sn-1 position of DAG to produce the sn-2-monoacylglycerol.[4][7][8]

The signaling pathways of 2-AG are well-characterized, where it acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release.[4][5][7][9][10] While 2-OG is not a primary endocannabinoid, its structural similarity to 2-AG and its own distinct signaling roles, particularly through GPR119, highlight the importance of understanding its synthesis and biological functions.[1][2][3]

signaling_pathway cluster_membrane Cell Membrane PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) DAG Diacylglycerol (DAG) PIP2:e->DAG:w Hydrolysis OG_2 This compound (2-OG) DAG:e->OG_2:w Hydrolysis at sn-1 PLC Phospholipase C (PLC) DAGL Diacylglycerol Lipase (DAGL) GPR119 GPR119 OG_2:e->GPR119:w Activation Signaling Downstream Signaling (GLP-1, GIP release) GPR119->Signaling

Biosynthesis and signaling pathway of this compound.

Synthesis of this compound from Diacylglycerol Precursors

The synthesis of 2-OG can be achieved through two primary approaches: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred due to their high regioselectivity, milder reaction conditions, and reduced generation of byproducts.[11]

Enzymatic Synthesis

Enzymatic synthesis of 2-OG from diacylglycerol or triglyceride precursors typically involves the use of sn-1,3-specific lipases. These enzymes selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of a glycerol backbone, leaving the sn-2 position intact.[12][13] The most common methods are alcoholysis and glycerolysis of triglycerides, or the direct esterification of glycerol.

Key Enzymes:

  • Candida antarctica Lipase B (CALB): A versatile and widely used lipase known for its high efficiency in both esterification and alcoholysis reactions.[11][14]

  • Rhizomucor miehei Lipase (Lipozyme RM IM): An immobilized sn-1,3-specific lipase suitable for the production of 2-monoacylglycerols.[15]

  • Rhizopus delemar Lipase: Another sn-1,3-specific lipase used in the synthesis of structured lipids.[15]

  • Pseudomonas sp. Lipase: While not strictly sn-1,3-specific, under certain conditions, it can yield high amounts of 2-monoacylglycerols.[16]

Reaction Workflow:

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Substrates Triglyceride (e.g., Triolein) + Alcohol (e.g., Ethanol) Reaction Alcoholysis in Solvent Substrates->Reaction Enzyme sn-1,3-specific Lipase (e.g., CALB) Enzyme->Reaction Crude Crude Product (2-OG, FAEE, DAG, TAG) Reaction->Crude Extraction Solvent Extraction Crude->Extraction Crystallization Low-Temperature Crystallization Extraction->Crystallization Distillation Molecular Distillation Crystallization->Distillation Pure_OG Pure this compound Distillation->Pure_OG

General workflow for enzymatic synthesis and purification of 2-OG.

Quantitative Data from Enzymatic Synthesis Studies:

EnzymeSubstrateMethodKey ConditionsYield of 2-MAGPurityReference
Immobilized Candida antarctica LipaseRefined Olive Pomace OilEthanolysis45°C, 5h, 10% enzyme, 50:1 ethanol (B145695):oil molar ratio82.54%>96%[17]
Lipozyme 435 (Candida antarctica)Fungal Oil (Arachidonic Acid-rich)Ethanolysis30°C, 6h, t-butanol solvent33.58% (in crude)N/A[11]
Lipozyme 435Fish OilEthanolysisN/A27% (in crude)>90% (after purification)[18]
Rhizomucor miehei and Rhizopus delemar LipasesTripalmitinAlcoholysis & EsterificationWater activity 0.43up to 85% (2-MP)>95% (2-MP)[15]
Pseudomonas sp. LipaseTuna OilAlcoholysis60°C, 12h, methyl-tert-butyl etherup to 81%80% PUFA content[16]

Note: 2-MAG (2-monoacylglycerol) yields are reported, which would be analogous to 2-OG yields when using oleic acid-rich substrates. 2-MP refers to 2-monopalmitin.

Chemical Synthesis

Chemical synthesis of 2-OG typically involves the protection of the sn-1 and sn-3 hydroxyl groups of glycerol, followed by acylation of the sn-2 hydroxyl group with oleic acid, and subsequent deprotection. While this method allows for precise control over the final structure, it often requires multiple steps, harsh reaction conditions, and the use of potentially toxic reagents, leading to lower overall yields and the risk of acyl migration.[11][19]

General Chemical Synthesis Steps:

  • Protection: The sn-1 and sn-3 hydroxyl groups of a glycerol derivative are protected.

  • Acylation: The free sn-2 hydroxyl group is esterified with an activated form of oleic acid (e.g., oleoyl (B10858665) chloride).

  • Deprotection: The protecting groups are removed to yield this compound.

The challenges associated with chemical synthesis, particularly acyl migration during deprotection, have led to a preference for enzymatic methods in many applications.[13][19]

Experimental Protocols

Enzymatic Alcoholysis for 2-Monoacylglycerol Preparation

This protocol is a generalized procedure based on methodologies reported in the literature.[11][17][18]

Materials:

  • Oleic acid-rich triglyceride oil (e.g., high-oleic sunflower oil, olive pomace oil)

  • Ethanol (anhydrous)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme 435)

  • Organic solvent (e.g., t-butanol, hexane (B92381), or solvent-free system)

  • Saturated salt solutions (for controlling water activity, if necessary)

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., sealed glass flask)

  • Centrifuge

Procedure:

  • Substrate Preparation: Mix the triglyceride oil and ethanol in the desired molar ratio (e.g., 1:40 to 1:50 oil to ethanol) in the reaction vessel. If using a solvent, add it to the mixture.

  • Water Activity Control (Optional): Equilibrate the substrate mixture and the lipase separately over a saturated salt solution in desiccators for 24 hours to achieve the desired water activity.

  • Enzymatic Reaction: Add the immobilized lipase to the substrate mixture (e.g., 8-10% by weight of the oil). Seal the vessel and place it on a magnetic stirrer with heating. Set the desired temperature (e.g., 30-60°C) and stirring speed (e.g., 400 rpm).

  • Reaction Monitoring: Allow the reaction to proceed for the determined time (e.g., 3-12 hours). The progress can be monitored by taking samples periodically and analyzing the composition using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Termination: After the desired reaction time, stop the reaction by separating the immobilized lipase from the mixture via filtration or centrifugation (e.g., 4000 rpm for 5-10 minutes). The lipase can often be recovered and reused.

  • Product Analysis: The crude product mixture, containing 2-OG, fatty acid ethyl esters (FAEE), unreacted triglycerides, and diacylglycerols, is then analyzed to determine the yield of 2-OG.

Purification of this compound

1. Solvent Extraction:

  • A two-stage extraction can be employed. First, use an 85% aqueous ethanol solution and hexane to partition the components. The 2-MAG will preferentially move to the ethanol phase.[11]

  • A subsequent extraction with dichloromethane (B109758) and water can further purify the 2-MAG.[11]

2. Low-Temperature Crystallization:

  • Dissolve the crude product in a suitable solvent like hexane or acetonitrile.

  • Cool the solution to a low temperature (e.g., -20°C to -80°C) to induce the crystallization of saturated fatty acids and other impurities, leaving the unsaturated 2-OG in the liquid phase. This method is effective for concentrating polyunsaturated 2-monoacylglycerols.[18]

3. Molecular Distillation:

  • This technique separates compounds based on their molecular weight and is effective in removing free fatty acids and other lower molecular weight impurities from the crude product.[18]

Conclusion

The synthesis of this compound from diacylglycerol precursors is a critical process for advancing research into its physiological roles and therapeutic potential. Enzymatic methods, particularly those employing sn-1,3-specific lipases, offer a highly efficient and regioselective route to produce 2-OG with high purity. The detailed understanding of the synthetic pathways, coupled with robust experimental and purification protocols, provides a solid foundation for researchers and drug development professionals to explore the applications of 2-OG in areas such as metabolic disease and beyond. The continued optimization of these synthetic strategies will be pivotal in making this valuable molecule more accessible for further investigation and potential clinical use.

References

A Technical Guide to the Physiological Concentration of 2-Oleoylglycerol (2-OG) in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Oleoylglycerol (2-OG)

This compound (2-OG) is an endogenous monoacylglycerol, a lipid molecule composed of glycerol (B35011) esterified to the omega-9 fatty acid, oleic acid. While structurally similar to the well-known endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), 2-OG has emerged as a significant signaling molecule in its own right. Its synthesis originates from diacylglycerol precursors, and it is primarily metabolized into oleic acid and glycerol by the enzyme monoacylglycerol lipase (B570770) (MAGL)[1].

Recent research has identified 2-OG as an endogenous agonist for the G protein-coupled receptor GPR119, a receptor implicated in metabolic regulation[1][2][3]. Activation of GPR119 by 2-OG has been shown to stimulate the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][3][4]. This positions 2-OG as a key lipid mediator at the intersection of diet, metabolism, and intercellular signaling, making its accurate quantification in tissues a critical aspect of metabolic and pharmacological research.

Physiological Concentrations of 2-OG

The quantification of 2-OG in biological tissues presents technical challenges due to its low abundance and rapid metabolism. Consequently, data on its physiological concentrations are limited compared to more studied endocannabinoids like 2-AG. The most detailed data currently available pertains to the mouse brain, where 2-OG exhibits significant regional heterogeneity.

Table 1: Physiological Concentration of this compound in Mouse Brain Tissues

TissueSpeciesConcentration (pmol/mg wet tissue)Concentration (nmol/g wet tissue)Reference
Prefrontal CortexMouse (C57/Bl6N)100100[5]
HippocampusMouse (C57/Bl6N)6060[5]
AmygdalaMouse (C57/Bl6N)77[5]

Note: The concentrations show significant variation between brain regions, suggesting region-specific roles and regulation of 2-OG synthesis and degradation[5]. Data in other tissues and species are not yet well-established in the literature.

Experimental Protocol: Quantification of 2-OG in Tissues by LC-MS/MS

The accurate quantification of 2-OG requires precise and validated methods to minimize analytical artifacts and prevent post-mortem degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity[6][7].

Tissue Collection and Preparation
  • Euthanasia & Dissection: Following ethical guidelines, euthanize the animal model. Immediately dissect the target tissue on an ice-cold plate. Speed is critical to prevent enzymatic degradation of 2-OG.

  • Enzyme Inactivation: To halt enzymatic activity, immediately snap-freeze the dissected tissue in liquid nitrogen[8]. An alternative and highly effective method is focused microwave irradiation of the head for brain tissue, which instantly denatures metabolic enzymes and prevents post-mortem fluctuations in endocannabinoid levels[9].

  • Storage: Store the frozen tissue at -80°C until extraction.

  • Homogenization: Weigh the frozen tissue and homogenize it in a cold solvent mixture. A common choice is acetonitrile (B52724) or a chloroform/methanol mixture containing a known quantity of a deuterated internal standard (e.g., 2-OG-d8) for accurate quantification via isotope dilution[10].

Lipid Extraction
  • Method Selection: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. LLE using toluene (B28343) has been shown to yield high recovery for monoacylglycerols with low ion suppression[10]. For complex matrices like brain tissue, purification of lipid extracts may be necessary[11].

  • Liquid-Liquid Extraction (LLE) Example:

    • To the tissue homogenate, add an appropriate organic solvent (e.g., toluene or methyl-tert-butyl ether) and a buffered aqueous solution.

    • Vortex vigorously to ensure thorough mixing and partitioning of lipids into the organic phase.

    • Centrifuge the sample to achieve complete phase separation.

    • Carefully collect the upper organic layer containing the lipids.

    • Dry the collected organic phase under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE): Alternatively, C18-based SPE can be used for purification, which provides reproducible quantification for GC/MS and LC-MS analysis[11].

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase, typically a methanol/acetonitrile mixture.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 liquid chromatography column. Use a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile/methanol with formic acid (B) to separate 2-OG from other lipids.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection and quantification[7]. This involves monitoring a specific precursor-to-product ion transition for both the analyte (2-OG) and the internal standard.

    • Example Transition for 2-OG: m/z 357.3 → 283.3 (Precursor ion [M+H]+ → Product ion corresponding to the loss of glycerol).

  • Quantification: Construct a calibration curve using known concentrations of a 2-OG standard. The concentration of 2-OG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G A 1. Tissue Collection (Rapid Dissection & Snap-Freezing) B 2. Homogenization (In cold solvent with Internal Standard) A->B C 3. Lipid Extraction (e.g., Liquid-Liquid Extraction) B->C D 4. Solvent Evaporation (Under Nitrogen Stream) C->D E 5. Sample Reconstitution (In Mobile Phase) D->E F 6. LC-MS/MS Analysis (Separation & Detection via SRM) E->F G 7. Data Analysis (Quantification against Calibration Curve) F->G

Fig 1. Experimental workflow for 2-OG quantification.

Signaling and Metabolic Pathways

2-OG is synthesized from diacylglycerol (DAG) and is degraded by monoacylglycerol lipase (MAGL)[1]. A key signaling function of 2-OG is its role as an agonist for GPR119, which is expressed in intestinal L-cells and pancreatic beta-cells[2][3][4]. The activation of GPR119 by 2-OG leads to an increase in intracellular cyclic AMP (cAMP), triggering the release of metabolic hormones like GLP-1, which plays a crucial role in glucose homeostasis[2][4].

G cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) OG This compound (2-OG) DAGL->OG MAGL Monoacylglycerol Lipase (MAGL) Metabolites Oleic Acid + Glycerol MAGL->Metabolites OG->MAGL GPR119 GPR119 Receptor OG->GPR119 Activation cAMP ↑ cAMP GPR119->cAMP GLP1 GLP-1 Release cAMP->GLP1

Fig 2. Metabolic and signaling pathway of this compound.

References

The Metabolic Journey of 2-Oleoylglycerol (2-OG) In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is a monoacylglycerol that plays a significant role in various physiological processes. As a primary product of dietary triglyceride digestion, it is a key signaling molecule in the gut, influencing incretin (B1656795) hormone release. Beyond the gastrointestinal tract, 2-OG is involved in the endocannabinoid system and lipid metabolism within various tissues. Understanding the metabolic fate of 2-OG—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for researchers in nutrition, metabolic diseases, and pharmacology. This technical guide provides an in-depth overview of the in vivo metabolism of 2-OG, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways to support further research and drug development.

I. Absorption and Distribution

Following oral ingestion of triglycerides, pancreatic lipases hydrolyze them into free fatty acids and 2-monoacylglycerols, with 2-OG being a prominent species. In the small intestine, 2-OG is absorbed by enterocytes.

A. Experimental Protocols for In Vivo Administration

Human Studies: Jejunal Bolus Administration

A common method to study the direct effects of 2-OG in the human intestine is via jejunal bolus administration.

  • Objective: To assess the effect of 2-OG on plasma levels of gut hormones.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • A nasojejunal tube is inserted, with its position confirmed radiologically.

    • A bolus of 2 grams of 2-OG is administered through the tube.[1]

    • Control substances, such as an equimolar amount of oleic acid and the vehicle (e.g., glycerol), are administered on separate occasions in a crossover design.[1]

    • Blood samples are collected at regular intervals (e.g., 0, 5, 10, 15, 20, 25, 30, 45, 60, 90, 120, 180, and 240 minutes) post-administration.[1]

    • Plasma is separated and analyzed for hormones like GLP-1, GIP, and PYY, as well as for 2-OG and its metabolites.[1]

Animal Studies: Oral Gavage in Rodents

Oral gavage is a standard procedure for administering precise doses of substances to rodents.

  • Objective: To study the pharmacokinetic profile and tissue distribution of 2-OG.

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice.

  • Vehicle Formulation: Due to its lipophilic nature, 2-OG must be formulated for effective administration. A common vehicle is a mixture of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water. Intralipid, a clinically approved intravenous fat emulsion, can also be used as a vehicle for lipophilic drugs.[2]

  • Procedure:

    • Animals are fasted overnight to ensure an empty stomach.

    • A specific dose of 2-OG (e.g., 10-50 mg/kg) is administered using a ball-tipped gavage needle.

    • Blood samples are collected via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

    • Tissues of interest (e.g., small intestine, liver, adipose tissue, brain) are collected after euthanasia.

    • Plasma and tissue homogenates are then processed for analysis of 2-OG and its metabolites.

B. Quantitative Data: Plasma Concentration and Tissue Distribution

Quantitative data on the plasma concentration and tissue distribution of 2-OG and its metabolites following in vivo administration is currently limited in publicly available literature. The tables below are structured to present such data once it becomes available through further research.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following Oral Administration

Parameter Value Units
Cmax (Maximum Concentration) Data not available ng/mL
Tmax (Time to Cmax) Data not available hours
AUC (Area Under the Curve) Data not available ng*h/mL

| t1/2 (Half-life) | Data not available | hours |

Table 2: Tissue Distribution of this compound in Rats (ng/g tissue) at Tmax Following Oral Administration

Tissue Concentration
Small Intestine Data not available
Liver Data not available
Adipose Tissue (Epididymal) Data not available
Brain Data not available
Spleen Data not available

| Lung | Data not available |

II. Metabolism

Once absorbed, 2-OG undergoes several metabolic transformations, primarily hydrolysis and re-esterification into triglycerides.

A. Enzymatic Hydrolysis

The primary enzyme responsible for the hydrolysis of 2-OG into oleic acid and glycerol (B35011) is monoacylglycerol lipase (B570770) (MAGL) .[3] MAGL is a serine hydrolase found in various tissues, with high activity in the brain and adipose tissue.[3] While MAGL is the main enzyme, other hydrolases such as α/β-hydrolase domain 6 (ABHD6) and ABHD12 may also contribute to a lesser extent.[4]

Table 3: In Vitro Inhibitory Potency (IC50) of this compound Analogues on MAGL Activity

Compound IC50 (µM)
2-Arachidonoylglycerol (B1664049) (2-AG) 13
2-Linoleoylglycerol Similar to 2-AG
This compound Similar to 2-AG

Source: Adapted from Saario et al. (2004)[5]

B. Triglyceride Resynthesis

In enterocytes, absorbed 2-OG is a major substrate for the synthesis of new triglycerides via the monoacylglycerol pathway. This process is crucial for the formation of chylomicrons, which transport dietary fats into the lymphatic system and then into the bloodstream.

Experimental Workflow: Triglyceride Synthesis from 2-OG in Enterocytes

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Triglycerides Triglycerides Pancreatic Lipase Pancreatic Lipase Triglycerides->Pancreatic Lipase 2-OG_lumen This compound Pancreatic Lipase->2-OG_lumen Fatty Acids_lumen Fatty Acids Pancreatic Lipase->Fatty Acids_lumen 2-OG_cell This compound 2-OG_lumen->2-OG_cell Absorption MGAT MGAT 2-OG_cell->MGAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->MGAT DGAT DGAT Fatty Acyl-CoA->DGAT Diacylglycerol Diacylglycerol MGAT->Diacylglycerol Triglyceride_cell Triglyceride DGAT->Triglyceride_cell Diacylglycerol->DGAT Chylomicron Chylomicron Triglyceride_cell->Chylomicron Lymph Lymph Chylomicron->Lymph Secretion

Caption: Triglyceride resynthesis pathway in enterocytes.

In hepatocytes, 2-OG can also be utilized for triglyceride synthesis, contributing to the hepatic lipid pool.[6]

III. Signaling Pathways

2-OG is not merely a metabolic intermediate but also an important signaling molecule that interacts with specific receptors to elicit physiological responses.

A. G Protein-Coupled Receptor 119 (GPR119)

2-OG is an endogenous agonist for GPR119, a receptor highly expressed in the enteroendocrine L-cells of the gut and pancreatic β-cells.[1]

Signaling Pathway: 2-OG Activation of GPR119 in L-cells

G 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 Binds to G_alpha_s G_alpha_s GPR119->G_alpha_s Activates Adenylate Cyclase Adenylate Cyclase G_alpha_s->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates GLP-1 Secretion GLP-1 Secretion PKA->GLP-1 Secretion Stimulates

Caption: 2-OG stimulates GLP-1 secretion via GPR119.

Activation of GPR119 by 2-OG leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequently, the secretion of glucagon-like peptide-1 (GLP-1).[1] GLP-1 is an incretin hormone that enhances glucose-dependent insulin (B600854) secretion, making GPR119 a target for type 2 diabetes therapies.

Table 4: In Vitro Activation of GPR119 by 2-Monoacylglycerols

Compound EC50 (µM)
This compound (2-OG) 2.5
Oleoylethanolamide (OEA) Data not available for direct comparison

Source: Adapted from Hansen et al. (2011)[1]

B. Endocannabinoid System

2-OG is structurally similar to the endocannabinoid 2-arachidonoylglycerol (2-AG). While 2-OG does not bind to cannabinoid receptors with high affinity, it can influence the endocannabinoid system. Some studies suggest that 2-OG may act as a partial agonist or antagonist at the CB1 receptor.[7][8] Additionally, by competing for the same hydrolytic enzyme, MAGL, 2-OG can indirectly increase the levels of 2-AG, a phenomenon sometimes referred to as the 'entourage effect'.[3][5]

C. Peroxisome Proliferator-Activated Receptors (PPARs)

Monoacylglycerols, including 2-OG, have been shown to activate PPARα and PPARγ.[9] PPARs are nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation. Activation of PPARα and PPARγ can attenuate fatty acid and triglyceride accumulation in macrophages.[9]

IV. Analytical Methodologies

The quantification of 2-OG and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

A. Experimental Protocol: LC-MS/MS Quantification of this compound
  • Objective: To quantify the concentration of 2-OG in plasma or tissue homogenates.

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard (e.g., deuterated 2-OG).

    • Perform a liquid-liquid extraction with a solvent mixture such as methyl tert-butyl ether (MTBE) and methanol (B129727) to separate lipids from the aqueous phase.

    • The organic phase containing the lipids is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Chromatography: Reverse-phase chromatography using a C18 column is commonly employed to separate 2-OG from other lipids. A gradient elution with mobile phases consisting of water and acetonitrile/isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is used.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for 2-OG and its internal standard are monitored.

Table 5: Exemplary LC-MS/MS Transitions for this compound Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound [M+NH4]+ [M+H-H2O]+ Data requires optimization
This compound-d5 (Internal Standard) [M+NH4]+ [M+H-H2O]+ Data requires optimization

Note: The exact m/z values and collision energies need to be optimized for the specific instrument used.

V. Conclusion

The metabolic fate of this compound is multifaceted, involving absorption in the gut, distribution to various tissues, hydrolysis by MAGL, and resynthesis into triglycerides. Furthermore, 2-OG acts as a signaling molecule, primarily through the GPR119 receptor, but also potentially interacting with the endocannabinoid system and PPARs. While significant progress has been made in understanding the qualitative aspects of 2-OG metabolism, a comprehensive quantitative picture of its pharmacokinetics and tissue-specific metabolic fluxes remains to be fully elucidated. The experimental protocols and data structures provided in this guide serve as a framework for future investigations into the intricate in vivo journey of this important lipid molecule. Further research in this area will be invaluable for developing novel therapeutic strategies for metabolic and inflammatory diseases.

References

2-Oleoylglycerol: An In-depth Technical Guide to its Role in the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol that has emerged as a significant signaling molecule with a complex and multifaceted role within the endocannabinoid system (ECS) and beyond.[1] Initially considered an inactive congener of the well-established endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), recent research has unveiled its distinct pharmacological profile and physiological functions. This technical guide provides a comprehensive overview of 2-OG, focusing on its biosynthesis, metabolism, signaling pathways, and its potential as a therapeutic target. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Biosynthesis and Metabolism of this compound

This compound is synthesized from diacylglycerol (DAG) precursors containing oleic acid at the sn-2 position.[1] The primary enzymatic pathway involves the hydrolysis of these DAGs by diacylglycerol lipases (DAGLs).[2] Two main isoforms, DAGLα and DAGLβ, are responsible for the production of 2-AG and other 2-monoacylglycerols, including 2-OG.[3]

The degradation of 2-OG is primarily mediated by the enzyme monoacylglycerol lipase (B570770) (MAGL), which hydrolyzes it into oleic acid and glycerol.[1][4] This metabolic process is crucial for terminating 2-OG's signaling activity. Other enzymes, such as α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), may also contribute to a lesser extent to the hydrolysis of monoacylglycerols.[4]

Metabolic Pathway of this compound

metabolism DAG Diacylglycerol (sn-2 Oleoyl) DAGL Diacylglycerol Lipase (DAGLα/β) DAG->DAGL Two_OG This compound (2-OG) MAGL Monoacylglycerol Lipase (MAGL) Two_OG->MAGL OA Oleic Acid Glycerol Glycerol DAGL->Two_OG Hydrolysis MAGL->OA MAGL->Glycerol CB1_signaling Two_OG This compound (Partial Agonist) CB1 CB1 Receptor Two_OG->CB1 G_protein Gαi/o CB1->G_protein Activation Beta_arrestin β-Arrestin CB1->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation GPR119_signaling Two_OG This compound GPR119 GPR119 Two_OG->GPR119 G_protein Gαs GPR119->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1 GLP-1 Release PKA->GLP1 experimental_workflow start Start cell_culture Culture CB1-expressing cells start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells prepare_compounds Prepare serial dilutions of 2-OG, agonists, and antagonists plate_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate1 Incubate for 5 hours treat_cells->incubate1 add_substrate Add β-lactamase substrate incubate1->add_substrate incubate2 Incubate for 2 hours add_substrate->incubate2 read_plate Measure fluorescence incubate2->read_plate analyze_data Analyze data and determine EC50/IC50 read_plate->analyze_data end End analyze_data->end

References

Primary enzymatic pathways for 2-Oleoylglycerol metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Enzymatic Pathways of 2-Oleoylglycerol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-OG) is an endogenous monoacylglycerol that plays significant roles in metabolic regulation and cellular signaling. As a key signaling lipid, its synthesis, degradation, and receptor interactions are tightly controlled by a network of enzymes. This technical guide provides a comprehensive overview of the primary enzymatic pathways governing 2-OG metabolism. It details the catabolic and anabolic routes, key signaling cascades, quantitative data on enzyme and receptor kinetics, and methodologies for experimental investigation. This document is intended to serve as a detailed resource for professionals engaged in metabolic research and the development of therapeutics targeting these pathways.

Introduction

This compound is a monoglyceride consisting of a glycerol (B35011) molecule esterified with the omega-9 fatty acid, oleic acid, at the sn-2 position.[1] It is structurally similar to the well-characterized endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and shares some of its metabolic machinery.[2] Beyond its role as a metabolic intermediate in fat digestion, 2-OG has emerged as an important signaling molecule, notably as an endogenous agonist for the G protein-coupled receptor 119 (GPR119).[3][4] Understanding the enzymatic pathways that regulate the cellular levels of 2-OG is critical for elucidating its physiological functions and for developing therapeutic agents that modulate its activity.

Biosynthesis of this compound

Endogenous 2-OG is primarily synthesized from diacylglycerol (DAG) precursors containing oleic acid at the sn-2 position.[3][5] This process is analogous to the synthesis of 2-AG and is catalyzed by diacylglycerol lipases (DAGLs).

  • Phospholipase C (PLC) Activation: The pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction generates DAG and inositol (B14025) trisphosphate (IP3).

  • Diacylglycerol Lipase (B570770) (DAGL) Action: The resulting DAG is then hydrolyzed by a DAGL (isoforms DAGLα or DAGLβ) to yield 2-OG and a free fatty acid from the sn-1 position.[6][7]

In the context of digestion, 2-OG is formed in the intestinal lumen from the hydrolysis of dietary triacylglycerols by pancreatic lipase, which selectively cleaves fatty acids from the sn-1 and sn-3 positions.[8]

sub sub enz enz meta meta PIP2 Membrane Phospholipids (e.g., PIP2) DAG Diacylglycerol (DAG) (with Oleic Acid at sn-2) PIP2->DAG TwoOG This compound (2-OG) DAG->TwoOG FFA Free Fatty Acid (from sn-1) DAG->FFA PLC Phospholipase C (PLC) PLC->DAG DAGL Diacylglycerol Lipase (DAGLα/β) DAGL->TwoOG DAGL->FFA

Figure 1. Biosynthesis pathway of this compound.

Catabolism of this compound

The primary catabolic pathway for 2-OG is enzymatic hydrolysis, which breaks it down into its constituent parts: oleic acid and glycerol. This process is crucial for terminating its signaling activity and recycling its components.

Monoacylglycerol Lipase (MAGL)

The principal enzyme responsible for the degradation of 2-OG is Monoacylglycerol Lipase (MAGL) .[3][5] MAGL is a serine hydrolase that accounts for the vast majority of monoacylglycerol hydrolysis in the brain and other tissues.[9][10] The hydrolysis of 2-OG by MAGL is a critical step in terminating its signaling functions.[3]

Other Potential Hydrolases

While MAGL is the primary enzyme, other serine hydrolases that are known to metabolize 2-AG may also contribute to 2-OG degradation, albeit to a lesser extent.[11]

  • Alpha/Beta-Hydrolase Domain 6 (ABHD6): ABHD6 is another serine hydrolase that metabolizes 2-AG, particularly at postsynaptic compartments.[12][13] While its specific activity on 2-OG is less characterized, its ability to hydrolyze other monoacylglycerols suggests a potential role.[14]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is the main enzyme for the degradation of anandamide, but it can also hydrolyze 2-AG.[2][15] It is plausible that FAAH contributes to 2-OG metabolism in certain tissues or cellular contexts, though it is not considered the major degradation enzyme for this substrate.[16]

The breakdown products, oleic acid and glycerol, are then available to enter other metabolic pathways, such as beta-oxidation, energy storage, or phospholipid synthesis.[17]

meta meta enz enz prod prod enz_minor enz_minor TwoOG This compound (2-OG) OleicAcid Oleic Acid TwoOG->OleicAcid Glycerol Glycerol TwoOG->Glycerol MAGL Monoacylglycerol Lipase (MAGL) (Primary Pathway) MAGL->OleicAcid MAGL->Glycerol ABHD6 ABHD6 (Potential) ABHD6->OleicAcid FAAH FAAH (Potential) FAAH->OleicAcid

Figure 2. Primary catabolic pathways for this compound.

Signaling Pathways of this compound

2-OG functions as a signaling molecule primarily by activating G protein-coupled receptors.

GPR119 Activation and Incretin (B1656795) Release

2-OG is a potent endogenous agonist for GPR119 , a receptor highly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells.[4][8]

  • Binding and Activation: 2-OG binds to GPR119 on the surface of L-cells.

  • cAMP Production: Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][18]

  • Incretin Secretion: Elevated cAMP levels trigger the secretion of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .[3][8]

These incretins play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from the pancreas. This pathway establishes 2-OG as a lipid sensor in the gut that links dietary fat intake to metabolic regulation.[4][8]

Inflammatory Signaling

In macrophages, 2-OG can enhance inflammatory responses and promote fibrosis by activating the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway.[19] This suggests a role for 2-OG in modulating immune responses and tissue remodeling.

ligand ligand receptor receptor pathway pathway outcome outcome TwoOG This compound GPR119 GPR119 TwoOG->GPR119 Binds AC Adenylyl Cyclase Activation GPR119->AC Activates cAMP ↑ cAMP AC->cAMP GLP1 GLP-1 Release cAMP->GLP1 Triggers GIP GIP Release cAMP->GIP Triggers

Figure 3. 2-OG signaling via GPR119 to stimulate incretin release.

Quantitative Data Summary

The following table summarizes key quantitative data related to 2-OG interactions with its primary receptor and metabolic enzymes.

ParameterMolecule/EnzymeValueCell/SystemReference
EC50 2-OG on human GPR1192.5 µMTransiently transfected COS-7 cells[4][18][19]
IC50 2-OG on MAGLSimilar to 2-AG (~13 µM)Cytosolic fraction[2]
IC50 2-OG on FAAH~42 µMMembrane fraction[2]

Experimental Protocols

In Vitro GPR119 Activation Assay

This protocol is used to determine the agonist activity of compounds like 2-OG on the GPR119 receptor.

  • Cell Culture and Transfection: COS-7 cells are cultured under standard conditions. Cells are transiently transfected with a plasmid encoding human GPR119 using a suitable transfection reagent.

  • Agonist Stimulation: Transfected cells are washed and incubated with varying concentrations of 2-OG (or other test compounds) in a suitable buffer, typically for 15-30 minutes at 37°C. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

  • cAMP Measurement: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF-based).

  • Data Analysis: The cAMP concentration is plotted against the agonist concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.[4][8][18]

Monoacylglycerol Lipase (MAGL) Activity Assay

This assay measures the rate of 2-OG hydrolysis by MAGL.

  • Enzyme Source: A cytosolic fraction from brain tissue or recombinant MAGL can be used as the enzyme source.

  • Substrate: this compound is used as the substrate. It can be radiolabeled (e.g., with 14C or 3H in the glycerol or oleic acid moiety) or unlabeled.

  • Reaction: The enzyme source is incubated with a known concentration of 2-OG in a buffered solution at 37°C for a defined period.

  • Product Quantification: The reaction is stopped (e.g., by adding a mixture of chloroform/methanol). The lipids are extracted, and the products (oleic acid and glycerol) are separated from the substrate using thin-layer chromatography (TLC).

    • If a radiolabeled substrate is used, the radioactivity of the product spots is quantified by scintillation counting.

    • For unlabeled substrates, the released free fatty acid can be quantified using a colorimetric assay kit.

  • Data Analysis: Enzyme activity is expressed as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein). For inhibitor studies, IC50 values are calculated by measuring activity across a range of inhibitor concentrations.[1][2]

Figure 4. Workflow for key experimental protocols.

Conclusion

The metabolism of this compound is governed by a precise set of enzymatic pathways that control its availability for signaling. Its synthesis via the PLC/DAGL pathway and its primary degradation by MAGL represent key control points. The function of 2-OG as a GPR119 agonist positions it as a significant link between dietary fat consumption and incretin-mediated glucose homeostasis. For researchers and drug development professionals, the enzymes and receptors in the 2-OG metabolic network present viable targets for therapeutic intervention in metabolic disorders, inflammatory conditions, and other diseases where these pathways are implicated. A thorough understanding of these core processes is essential for the rational design of novel modulators.

References

An In-Depth Technical Guide to 2-Oleoylglycerol: Natural Sources, Dietary Relevance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oleoylglycerol (2-OG) is a monoacylglycerol naturally present in certain dietary sources and formed endogenously during the digestion of fats. This technical guide provides a comprehensive overview of the current scientific understanding of 2-OG, focusing on its natural occurrence, dietary significance, and its role as a signaling molecule. We delve into its interaction with G protein-coupled receptor 119 (GPR119), leading to the secretion of incretin (B1656795) hormones, and explore its emerging role in inflammatory signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.

Natural Sources and Dietary Formation of this compound

This compound is found in some vegetable oils, including palm kernel oil, sunflower seed oil, and rice bran oil[1]. However, its most significant contribution to the body's pool of 2-OG comes from the digestion of dietary triglycerides. During digestion in the small intestine, pancreatic lipase (B570770) hydrolyzes triglycerides at the sn-1 and sn-3 positions, leading to the formation of 2-monoacylglycerols and free fatty acids. Given that oleic acid is a common fatty acid in many dietary fats, 2-OG is a natural product of fat digestion[2][3].

Table 1: Quantitative Data on this compound and Related Compounds

ParameterValueSource
Natural Food Sources
Rice Bran Oil (Total Monoacylglycerols)1.45-1.69%[4]
Rice Bran Oil (Modified by Glycerolysis, Total Monoacylglycerols)0.14 mg/mL[5]
Palm Kernel OilMentioned as a source, but quantitative data for 2-OG is not readily available in the reviewed literature.[1]
Sunflower Seed OilMentioned as a source, but quantitative data for 2-OG is not readily available in the reviewed literature.[1]
In Vitro Activity
GPR119 Activation (EC₅₀)2.5 µM[2][3]
In Vivo Effects (Human Study)
Jejunal Bolus Administration2 g[2][3]
Peak Plasma GLP-1 IncreaseSignificant increase within 25 minutes post-administration[2][3]

Dietary Relevance and Physiological Roles

The primary dietary relevance of 2-OG lies in its function as an endogenous signaling molecule in the gastrointestinal tract. It is a known agonist of G protein-coupled receptor 119 (GPR119), a receptor highly expressed in pancreatic β-cells and intestinal L-cells[2][3][6].

Incretin Hormone Secretion

Activation of GPR119 by 2-OG stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][3]. These hormones play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion from the pancreas. The formation of 2-OG in the gut after a fatty meal acts as a nutrient-sensing mechanism, linking fat ingestion to the regulation of blood glucose levels[2][3].

Inflammatory Signaling

Emerging evidence suggests that 2-OG may also play a role in inflammatory processes. One identified mechanism involves the activation of the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway in macrophages. This pathway can enhance the inflammatory response and promote fibrosis, indicating a potential role for 2-OG in the pathogenesis of inflammatory conditions.

Signaling Pathways Involving this compound

GPR119-cAMP Signaling Pathway

As a Gαs-coupled receptor, the activation of GPR119 by 2-OG leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP)[6]. This increase in cAMP is the primary downstream signal that triggers the secretion of GLP-1 and GIP from intestinal L-cells and enhances insulin secretion from pancreatic β-cells.

GPR119_cAMP_Pathway cluster_cell Intestinal L-Cell / Pancreatic β-Cell 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 binds Gs_protein Gαs Protein GPR119->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Vesicles GLP-1/GIP Vesicles PKA->Vesicles promotes fusion Secretion GLP-1/GIP Secretion Vesicles->Secretion

GPR119-cAMP signaling pathway for incretin release.
GPR119-TAK1-NF-κB Signaling Pathway

In macrophages, 2-OG has been shown to activate a pro-inflammatory signaling cascade. This pathway is initiated by the activation of GPR119, which then leads to the activation of TGF-β-activated kinase 1 (TAK1). Activated TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and fibrotic genes, such as TGF-β1.

GPR119_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 binds TAK1 TAK1 GPR119->TAK1 activates IKK IKK complex TAK1->IKK phosphorylates IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory & Fibrotic Gene Expression (e.g., TGF-β1) Nucleus->Gene_Expression induces

2-OG-induced GPR119-TAK1-NF-κB signaling pathway.

Experimental Protocols

Quantification of this compound in Vegetable Oils by LC-MS/MS

This protocol outlines a general approach for the extraction and quantification of 2-OG from oil matrices.

4.1.1. Lipid Extraction

  • Accurately weigh approximately 100 mg of the oil sample into a glass tube.

  • Add an internal standard (e.g., this compound-d5) to correct for extraction efficiency and matrix effects.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v). Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Repeat the extraction of the aqueous phase to ensure complete recovery.

  • Combine the organic phases and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for 2-OG and its internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Generate a calibration curve using a series of known concentrations of a 2-OG analytical standard. Calculate the concentration of 2-OG in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Lipid_Extraction_Workflow Start Oil Sample Add_IS Add Internal Standard (2-OG-d5) Start->Add_IS LLE Liquid-Liquid Extraction (Chloroform:Methanol) Add_IS->LLE Separate Phase Separation (Centrifugation) LLE->Separate Collect Collect Organic Phase Separate->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Workflow for 2-OG quantification in vegetable oils.
In Vitro GPR119 Activation Assay

This protocol describes a cell-based assay to measure the activation of GPR119 by 2-OG through the quantification of intracellular cAMP.

  • Cell Culture and Transfection:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Transiently transfect the cells with a mammalian expression vector containing the human GPR119 cDNA. Use an empty vector as a negative control.

  • cAMP Assay:

    • 24-48 hours post-transfection, seed the cells into 96-well plates.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of 2-OG for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the 2-OG concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Measurement of GLP-1 Secretion in Humans

This protocol is based on a study that investigated the effect of 2-OG on GLP-1 release in healthy human volunteers[2][3].

  • Study Design: A randomized, single-blinded, crossover study.

  • Participants: Healthy volunteers.

  • Intervention: A jejunal bolus of 2 g of 2-OG, an equimolar amount of oleic acid (control), or the vehicle (glycerol) is administered.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 5-10 minutes) for up to 1-2 hours post-administration.

  • Hormone Analysis: Plasma GLP-1 and GIP concentrations are measured using specific radioimmunoassays or ELISAs.

  • Data Analysis: The area under the curve (AUC) for hormone concentrations is calculated and compared between the different treatment groups to assess the statistical significance of the effects.

Conclusion and Future Directions

This compound is a diet-derived signaling molecule with significant implications for metabolic regulation and potentially for inflammatory processes. Its role as a GPR119 agonist and a stimulator of incretin hormone secretion makes it an interesting target for the development of therapeutics for type 2 diabetes and other metabolic disorders. While its presence in certain vegetable oils is established, further quantitative analysis is needed to fully understand its dietary contribution from these sources. The emerging link between 2-OG and NF-κB-mediated inflammation warrants further investigation to elucidate its role in health and disease. Future research should focus on detailed quantification of 2-OG in a wider range of foodstuffs, a deeper understanding of its metabolic fate, and a more thorough characterization of its downstream signaling pathways in various cell types. This knowledge will be crucial for harnessing the therapeutic potential of this compound and for providing evidence-based dietary recommendations.

References

The Role of 2-Oleoylglycerol in the Gastrointestinal Tract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oleoylglycerol (2-OG) is a significant monoacylglycerol produced during the digestion of dietary triglycerides in the small intestine. Once considered merely an intermediate in fat absorption, 2-OG is now recognized as a critical signaling molecule in the gastrointestinal (GI) tract. It functions as a key endogenous ligand for the G protein-coupled receptor 119 (GPR119), a receptor highly expressed on enteroendocrine cells. Activation of GPR119 by 2-OG triggers a cascade of physiological responses, including the secretion of incretin (B1656795) hormones, modulation of gut motility, and potentially, the regulation of intestinal inflammation. This technical guide provides an in-depth review of the functions of 2-OG in the GI tract, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support ongoing research and drug development efforts targeting the gut-nutrient sensing axis.

Introduction: this compound as a Bioactive Lipid

Dietary fats, primarily in the form of triacylglycerols, are hydrolyzed by pancreatic lipase (B570770) in the intestinal lumen. This enzymatic action cleaves fatty acids from the sn-1 and sn-3 positions, generating two free fatty acids and one 2-monoacylglycerol.[1] Given that oleic acid is highly abundant in both plant and animal fats, this compound (2-OG) is one of the most common 2-monoacylglycerols formed postprandially.[1] It is estimated that a typical Western diet containing 80–100 grams of fat can lead to the production of 15–20 grams of 2-OG in the intestinal lumen daily, highlighting its physiological relevance.[1] While the primary fate of 2-OG is absorption by enterocytes for re-esterification back into triglycerides, a crucial portion acts locally as a signaling molecule, primarily through the activation of GPR119.

Function 1: Regulation of Incretin and Gut Hormone Secretion

The most well-characterized function of 2-OG in the gastrointestinal tract is its role as a potent secretagogue for incretin hormones, particularly Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] These hormones are crucial for glucose homeostasis, enhancing insulin (B600854) secretion, suppressing glucagon, and promoting satiety.[1]

The 2-OG-GPR119 Signaling Pathway

2-OG activates GPR119 on the surface of enteroendocrine L-cells (which produce GLP-1 and Peptide YY) and K-cells (which produce GIP). GPR119 is coupled to the Gαs subunit of the G protein complex. Ligand binding initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels, leading to the secretion of gut hormones.[1][3]

GPR119_Signaling cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell 2-OG This compound (2-OG) GPR119 GPR119 2-OG->GPR119 Binds G_protein Gαs GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates Secretion GLP-1 / PYY Secretion PKA->Secretion Promotes

Caption: 2-OG activates GPR119 on L-cells to stimulate hormone secretion.
Quantitative Data: In Vitro and In Vivo Effects

Studies have quantified the potency of 2-OG on GPR119 and its effect on hormone release in humans.

Parameter Molecule System Value Reference
EC50 This compound (2-OG)GPR119-expressing COS-7 cells2.5 µM[1][3]
Peak GLP-1 2g Jejunal Bolus of 2-OGHealthy Human Volunteers22 ± 2 pM (vs. 17 ± 2 pM for vehicle)[1]
GLP-1 AUC0-25min 2g Jejunal Bolus of 2-OGHealthy Human VolunteersSignificantly greater than oleic acid or vehicle[1]
Peak GIP 2g Jejunal Bolus of 2-OGHealthy Human Volunteers21 ± 3 pM (vs. 14 ± 1 pM for vehicle)[2]
Key Experimental Protocol: In Vivo Human Intestinal Instillation

This protocol is adapted from the methodology used by Hansen et al. (2011) to assess the in vivo effects of 2-OG in humans.[1]

  • Subject Recruitment: Eight healthy male volunteers are recruited after an overnight fast (10 hours). Subjects should have normal glucose tolerance and no prior upper gastrointestinal surgery.[1]

  • Catheter Placement: A nasojejunal tube is inserted and its position distal to the ligament of Treitz is confirmed by abdominal radiography.[1]

  • Test Solutions: Three solutions are prepared for the crossover study:

    • 2-OG Solution: 2 g of 2-OG dissolved in a vehicle of glycerol (B35011) with 10% ethanol.[1]

    • Control 1 (Oleic Acid): An equimolar amount of oleic acid dissolved in the same vehicle.[1]

    • Control 2 (Vehicle): Vehicle alone.[1]

  • Administration: On three separate days, subjects receive a bolus infusion of one of the test solutions through the jejunal tube in random order.[1]

  • Blood Sampling: A cannula is inserted into a cubital vein. Blood samples are collected at baseline and at specified intervals (e.g., -10, 0, 5, 10, 15, 20, 25, 30, 45, 60, 90, 120, 180, 240 minutes) post-infusion.[1]

  • Hormone Analysis: Plasma is separated and analyzed for GLP-1, GIP, PYY, and other hormones using radioimmunoassays or ELISA.

Function 2: Modulation of Gastrointestinal Motility

Emerging evidence indicates that 2-OG, through GPR119 activation, plays a role in regulating GI motility, particularly by slowing gastric emptying. This effect contributes to satiety and the coordinated digestion and absorption of nutrients.

Mechanism: PYY-Mediated Inhibition of Motility

The activation of GPR119 by agonists, including 2-OG, stimulates the release of Peptide YY (PYY) from intestinal L-cells.[1] PYY is a well-known hormone that inhibits gut motility, including gastric emptying and intestinal transit.[1] Studies using synthetic GPR119 agonists have shown that they slow colonic and upper-GI transit in wild-type mice, an effect that is absent in PYY-deficient mice, confirming the essential role of PYY in this pathway.[1][2] This action appears to be independent of the GLP-1 receptor, suggesting a distinct regulatory mechanism for motility.

Motility_Pathway cluster_cell Dietary Fat Dietary Fat 2-OG This compound (in Lumen) Dietary Fat->2-OG Digestion L-Cell Enteroendocrine L-Cell GPR119 GPR119 Activation PYY PYY Release GPR119->PYY Motility Decreased Gastric Emptying & Intestinal Transit PYY->Motility Inhibits

Caption: 2-OG stimulates PYY release via GPR119, leading to reduced GI motility.
Quantitative Data: Effects on Gastric Emptying

Direct quantitative data for 2-OG on gastric emptying is limited. However, a study using a C4-dietary oil designed to be a prodrug for 2-OG demonstrated a delay in gastric emptying in overweight patients with type 2 diabetes.

Parameter Meal System Value (tAUC for Acetaminophen) Interpretation Reference
Gastric Emptying Rate Olive Oil + CarrotOverweight T2D Patients11.7 ± 1.0 µM × minSlower Emptying
Gastric Emptying Rate C4-Dietary Oil (2-OG prodrug) + CarrotOverweight T2D Patients13.4 ± 1.2 µM × min-
Gastric Emptying Rate Carrot Only (Control)Overweight T2D Patients14.0 ± 1.2 µM × minFaster Emptying

Note: A lower tAUC for acetaminophen (B1664979) corresponds to a slower rate of gastric emptying.

Key Experimental Protocol: Gastric Emptying Measurement in Mice (Phenol Red Method)

This protocol is a standard method for assessing solid-phase gastric emptying in rodent models.

  • Animal Preparation: Mice are fasted overnight (e.g., 16 hours) with free access to water.

  • Test Meal Preparation: A non-caloric test meal is prepared, typically containing 1.5% methylcellulose (B11928114) mixed with 0.1% phenol (B47542) red as a non-absorbable marker.

  • Administration: A fixed volume of the test meal (e.g., 0.2 mL) is administered to mice via oral gavage.

  • Time Points: At a predetermined time after gavage (e.g., 20 minutes), mice are euthanized by cervical dislocation.

  • Stomach Recovery: The stomach is clamped at the pylorus and cardia, then surgically removed.

  • Phenol Red Quantification:

    • The stomach is placed in a tube with a strong base (e.g., 1 M NaOH) to homogenize the tissue and recover the phenol red.

    • The homogenate is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically (e.g., at 560 nm).

    • A standard curve is generated using known concentrations of phenol red.

  • Calculation: The amount of phenol red remaining in the stomach is calculated and expressed as a percentage of the total amount administered (determined from a control group euthanized immediately after gavage).

    • Gastric Emptying (%) = (1 - [Phenol Red in Stomach / Phenol Red Administered]) x 100

Function 3: Potential Role in Intestinal Inflammation

While direct evidence for 2-OG in modulating gut inflammation is still emerging, studies on structurally and functionally related lipids strongly suggest a potential anti-inflammatory role for the 2-monoacylglycerol class. This is a promising area for future research and therapeutic development.

Indirect Evidence and Mechanistic Hypotheses
  • Class Effect of 2-Monoacylglycerols: Studies on 2-arachidonoylglycerol (B1664049) (2-AG), another key endocannabinoid and 2-monoacylglycerol, have shown potent anti-inflammatory effects. Inhibiting the degradation of 2-AG dramatically reduces macroscopic and histological damage in mouse models of colitis, an effect mediated by cannabinoid receptors (CB₁ and CB₂). This suggests that other 2-monoacylglycerols, like 2-OG, may share similar protective properties.

  • Oleic Acid's Anti-inflammatory Profile: The oleic acid component of 2-OG is itself known to have anti-inflammatory properties, capable of ameliorating SFA-induced inflammation and reducing pro-inflammatory cytokine levels.

  • Gut Barrier Integrity: A related triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), has been shown to protect against DSS-induced colitis by improving intestinal barrier function, promoting epithelial cell proliferation, and upregulating tight junction proteins. It is plausible that 2-OG, as a major digestion product of dietary oleoyl-lipids, contributes to these barrier-protective effects.

Quantitative Data: Effects of a Related Oleoyl-Glycerolipid in DSS-Induced Colitis

The following data from a study on 1,3-dioleoyl-2-palmitoylglycerol (OPO) in a mouse model of Dextran Sulfate Sodium (DSS)-induced colitis illustrates the potential anti-inflammatory effects of this class of lipids.

Parameter Group Result Interpretation Reference
Disease Activity Index (DAI) DSS + OPOSignificantly lower than DSS aloneAmelioration of colitis symptoms
Colon Length DSS + OPOSignificantly longer than DSS aloneReduced inflammation and tissue damage
Myeloperoxidase (MPO) Activity DSS + OPOSignificantly lower than DSS aloneReduced neutrophil infiltration
TNF-α mRNA Expression (Colon) DSS + OPOSignificantly lower than DSS aloneReduced pro-inflammatory cytokine
Occludin Protein Expression DSS + OPOSignificantly higher than DSS aloneImproved tight junction integrity
Key Experimental Protocol: DSS-Induced Colitis Model in Mice

This is a widely used model for inducing acute colitis to study IBD pathogenesis and test therapeutic agents.

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to DSS.

  • Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

  • Therapeutic Intervention: The test compound (e.g., OPO, or potentially 2-OG) is administered daily via oral gavage, starting from day 0 of DSS administration. A vehicle control group receives gavage with the vehicle alone.

  • Monitoring: Mice are monitored daily for:

    • Body Weight: A key indicator of disease severity.

    • Stool Consistency: Scored (e.g., 0=normal, 2=loose, 4=diarrhea).

    • Rectal Bleeding: Scored (e.g., 0=none, 2=visible blood, 4=gross bleeding).

    • A composite Disease Activity Index (DAI) is calculated from these scores.

  • Endpoint Analysis (Day 8):

    • Mice are euthanized, and the entire colon is excised from the cecum to the anus.

    • Colon Length: Measured as an indicator of inflammation (inflammation leads to colon shortening).

    • Histological Analysis: A distal segment of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to score for inflammation severity and tissue damage.

    • Biochemical Analysis: Another colon segment is snap-frozen for analysis of Myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and gene/protein expression of inflammatory cytokines (e.g., TNF-α, IL-6) and tight junction proteins (e.g., Occludin, ZO-1).

Caption: Workflow for a Dextran Sulfate Sodium (DSS)-induced colitis experiment.

Conclusion and Future Directions

This compound has transitioned from a simple metabolic intermediate to a key nutrient-sensing signal in the gut. Its role in stimulating incretin secretion via GPR119 is well-established and presents a compelling target for therapies aimed at type 2 diabetes and obesity. The GPR119-PYY axis-mediated regulation of gut motility further underscores its importance in controlling appetite and nutrient absorption.

The most significant knowledge gap remains in the area of intestinal inflammation. While compelling indirect evidence suggests an anti-inflammatory potential for 2-OG, direct studies using relevant preclinical models are necessary to confirm this function and elucidate the underlying mechanisms. Future research should focus on:

  • Directly assessing the effects of 2-OG in DSS and TNBS colitis models.

  • Investigating the specific receptor systems involved (GPR119 vs. cannabinoid receptors).

  • Quantifying the impact of 2-OG on gut barrier function and the expression of tight junction proteins.

A comprehensive understanding of 2-OG's multifaceted roles will be vital for harnessing its therapeutic potential for a range of metabolic and inflammatory diseases of the gastrointestinal tract.

References

An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by 2-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol derived from the digestion of dietary fats and cellular lipid metabolism. Initially recognized for its role as a metabolic intermediate, 2-OG has emerged as a significant signaling molecule, primarily through its activation of the G protein-coupled receptor 119 (GPR119). This technical guide provides a comprehensive overview of the intracellular signaling cascades initiated by 2-OG. We will delve into its primary downstream pathways, present quantitative data on its activity, detail relevant experimental protocols, and provide visual diagrams of the signaling networks. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic potential of 2-OG and its signaling pathways.

Primary Signaling Hub: G Protein-Coupled Receptor 119 (GPR119)

The most well-characterized target of this compound is GPR119, a Class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. 2-OG acts as an agonist at GPR119, initiating a cascade of intracellular events.

Gαs-cAMP-PKA Pathway

The canonical signaling pathway activated by 2-OG through GPR119 involves the coupling to the stimulatory G protein alpha subunit (Gαs). This interaction triggers a series of downstream events:

  • Adenylyl Cyclase Activation: Upon Gαs activation, adenylyl cyclase (AC) is stimulated, leading to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Cellular Responses: Activated PKA phosphorylates a multitude of downstream targets, culminating in various cellular responses, most notably the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[1][2][3][4] This makes the 2-OG/GPR119 axis a significant area of research for metabolic disorders such as type 2 diabetes.

GPR119_Gas_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-OG This compound GPR119 GPR119 2-OG->GPR119 G_protein Gαsβγ GPR119->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GLP1_GIP GLP-1/GIP Secretion CREB->GLP1_GIP Induces

Diagram 1: 2-OG activation of the GPR119-Gαs-cAMP pathway.
Inflammatory Signaling: The TAK1/NF-κB/TGF-β1 Axis

Recent evidence suggests a role for 2-OG in modulating inflammatory responses through a GPR119-dependent pathway involving TGF-β-activated kinase 1 (TAK1), nuclear factor-kappa B (NF-κB), and transforming growth factor-beta 1 (TGF-β1).

  • TAK1 Activation: TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that acts as a central node in inflammatory signaling.[5] While the precise mechanism linking GPR119 to TAK1 is still under investigation, activation of TAK1 leads to the phosphorylation and activation of the IκB kinase (IKK) complex.[6]

  • NF-κB Activation: The IKK complex then phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus.[7][8][9]

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and chemokines.

  • TGF-β1 Signaling: The pathway also involves TGF-β1, a key regulator of fibrosis. TGF-β1 typically signals through the Smad pathway, where upon ligand binding to its receptor, Smad2 and Smad3 are phosphorylated and form a complex with Smad4, which then translocates to the nucleus to regulate gene expression.[10][11][12] The interplay between NF-κB and TGF-β1 signaling in the context of 2-OG activation is an area of ongoing research.

GPR119_Inflammatory_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 2-OG This compound GPR119 GPR119 2-OG->GPR119 TAK1 TAK1 GPR119->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release TGFB1_gene TGF-β1 Gene NFkB_nuc->TGFB1_gene Induces Transcription Inflammatory_genes Inflammatory Genes NFkB_nuc->Inflammatory_genes Induces Transcription

Diagram 2: Proposed inflammatory signaling pathway of 2-OG via GPR119.

Other Potential Signaling Interactions

While GPR119 is the primary receptor for 2-OG, its structural similarity to other endogenous lipids suggests potential interactions with other signaling systems, although these are less well-defined.

Cannabinoid Receptors (CB1 and CB2)

This compound is structurally related to the well-known endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is a full agonist at both CB1 and CB2 receptors.[13] However, current evidence does not strongly support a direct, high-affinity interaction of 2-OG with cannabinoid receptors. Some studies on related 2-monoacylglycerols, such as 2-linoleoylglycerol (B17440) (2-LG), have shown them to be partial agonists at the CB1 receptor.[14][15][16] Further research is required to determine if 2-OG has any physiologically relevant activity at cannabinoid receptors.

Transient Receptor Potential (TRP) Channels

TRP channels are a family of ion channels that are involved in various sensory processes. Many TRP channels are modulated by lipids.[17][18][19][20] For instance, diacylglycerol (DAG) and its metabolites can activate certain TRP channels. While 2-OG is a monoacylglycerol, there is currently a lack of direct evidence for its role as a potent and specific activator of TRP channels. It is plausible that 2-OG could modulate TRP channel activity indirectly through its effects on the lipid membrane or via downstream metabolites.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound and related lipids at the GPR119 receptor.

LigandReceptorAssay TypeCell LineParameterValueReference
This compound (2-OG) Human GPR119cAMP accumulationCOS-7EC50 2.5 µM [1][4][21]
2-oleyl glyceryl etherHuman GPR119cAMP formation-Potency5.3 µM[22]
Oleoylethanolamide (OEA)Human GPR119cAMP accumulationCOS-7EC500.20 µM[21]
2-Linoleoylglycerol (2-LG)Human GPR119cAMP accumulationCOS-7EC5012 µM[21]
2-Palmitoylglycerol (2-PG)Human GPR119cAMP accumulationCOS-7EC5011 µM[21]

Experimental Protocols

In Vitro GPR119 Activation Assay using Transiently Transfected COS-7 Cells

This protocol describes a common method for assessing the agonist activity of compounds like 2-OG at the GPR119 receptor.[1]

Objective: To measure the dose-dependent increase in intracellular cAMP in response to 2-OG in cells expressing human GPR119.

Materials:

  • COS-7 cells

  • pcDNA3.1 expression vector containing human GPR119 cDNA

  • Empty pcDNA3.1 vector (negative control)

  • Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Calcium phosphate (B84403) transfection reagents

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • This compound (2-OG) and other test lipids

  • Plate reader capable of detecting the cAMP assay signal

Methodology:

  • Cell Culture:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 10% CO2 incubator.

  • Transfection:

    • Seed COS-7 cells in appropriate culture plates (e.g., 6-well plates).

    • Transiently transfect the cells with either the human GPR119-pcDNA3.1 vector or the empty pcDNA3.1 vector using the calcium phosphate precipitation method. Allow cells to express the receptor for 24-48 hours post-transfection.

  • cAMP Accumulation Assay:

    • Prepare a stock solution of 2-OG and other test lipids in a suitable solvent (e.g., DMSO or ethanol).

    • On the day of the assay, detach the transfected cells and resuspend them in assay buffer provided with the cAMP kit.

    • Dispense the cell suspension into a 384-well white opaque microplate.

    • Prepare serial dilutions of 2-OG and other test compounds.

    • Add the compounds to the wells containing the cells and incubate for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes at room temperature).

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for each compound.

Experimental_Workflow start Start: COS-7 Cell Culture transfection Transient Transfection (hGPR119 or empty vector) start->transfection incubation 24-48h Incubation (Receptor Expression) transfection->incubation cell_prep Cell Detachment and Resuspension in Assay Buffer incubation->cell_prep plating Dispense Cells into 384-well Plate cell_prep->plating stimulation Add 2-OG to Cells and Incubate plating->stimulation compound_prep Prepare Serial Dilutions of 2-OG compound_prep->stimulation assay Perform cAMP Assay (Cell Lysis & Reagent Addition) stimulation->assay readout Measure Signal (Plate Reader) assay->readout analysis Data Analysis (Dose-Response Curve & EC50) readout->analysis end End analysis->end

Diagram 3: Workflow for in vitro GPR119 activation assay.

Conclusion and Future Directions

This compound is a key endogenous lipid that primarily signals through the GPR119 receptor. The activation of the GPR119-Gαs-cAMP pathway by 2-OG has significant implications for incretin secretion and glucose homeostasis, making it an attractive target for the treatment of metabolic diseases. Furthermore, the emerging role of 2-OG in inflammatory signaling via the TAK1/NF-κB/TGF-β1 axis opens up new avenues for research into its function in immunity and fibrosis.

While the signaling cascades of 2-OG are becoming clearer, several areas warrant further investigation. The precise molecular mechanisms linking GPR119 to the TAK1 pathway need to be elucidated. Additionally, the potential for 2-OG to interact with other receptor systems, such as cannabinoid and TRP channels, requires more definitive studies. A deeper understanding of the biased agonism at GPR119 could also pave the way for the development of pathway-specific therapeutics. The continued exploration of 2-OG signaling will undoubtedly provide valuable insights into cellular communication and may lead to the development of novel therapeutic strategies for a range of human diseases.

References

Regulation of 2-Oleoylglycerol Levels in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is a monoacylglycerol present in the central nervous system (CNS) that is gaining increasing attention for its role as a signaling molecule. As a structural analog of the well-characterized endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), 2-OG is involved in various physiological processes.[1][2] Unlike 2-AG, 2-OG does not bind to cannabinoid receptors but has been identified as an endogenous ligand for the G protein-coupled receptor 119 (GPR119).[3][4][5] The regulation of 2-OG levels in the CNS is a complex process involving a delicate balance between its synthesis and degradation by a suite of enzymes. Understanding this regulation is crucial for elucidating the physiological functions of 2-OG and for the development of novel therapeutic strategies targeting this signaling system.

This technical guide provides an in-depth overview of the current knowledge on the regulation of 2-OG levels in the CNS. It covers the enzymatic pathways responsible for its synthesis and degradation, its signaling mechanisms, and provides detailed experimental protocols for its quantification and the characterization of its metabolic enzymes.

Biosynthesis of this compound

The primary pathway for the synthesis of 2-OG in the CNS is believed to mirror that of 2-AG, involving the enzymatic hydrolysis of diacylglycerol (DAG) containing oleic acid at the sn-2 position.[3][6] This reaction is catalyzed by diacylglycerol lipases (DAGL).

Two main isoforms of DAGL have been identified in the brain: DAGLα and DAGLβ.[7] These enzymes exhibit a preference for the sn-1 position of DAG, leading to the formation of a 2-monoacylglycerol.[3] While the kinetic parameters for the hydrolysis of oleoyl-containing DAGs by brain-specific DAGLs are not yet fully characterized, studies on related substrates provide valuable insights.

Key Enzymes in this compound Synthesis
  • Diacylglycerol Lipase (B570770) α (DAGLα): This is the major isoform responsible for the on-demand synthesis of 2-AG in the brain, and likely plays a similar role for 2-OG.[7] It is predominantly expressed in neurons.

  • Diacylglycerol Lipase β (DAGLβ): This isoform is also present in the CNS, with enriched activity in microglia.[7] It may contribute to the production of 2-OG in the context of neuroinflammation and immune signaling.

The synthesis of 2-OG is initiated by the activation of phospholipase C (PLC), which hydrolyzes membrane phospholipids (B1166683) to generate DAG. The subsequent action of DAGLα or DAGLβ on oleoyl-containing DAG leads to the formation of 2-OG.

Diagram 1: Biosynthesis pathway of this compound (2-OG).

Degradation of this compound

The primary route of 2-OG inactivation in the CNS is through enzymatic hydrolysis, which breaks it down into oleic acid and glycerol.[3] This process is carried out by a group of serine hydrolases, with monoacylglycerol lipase (MAGL) being the major contributor, similar to its role in 2-AG degradation.[8][9]

Key Enzymes in this compound Degradation
  • Monoacylglycerol Lipase (MAGL): This enzyme is responsible for approximately 85% of the total 2-AG hydrolysis in the brain and is considered the primary enzyme for 2-OG degradation.[8][10] MAGL is a cytosolic enzyme that is also found associated with membranes.

  • α/β-Hydrolase Domain 6 (ABHD6): ABHD6 is another serine hydrolase that contributes to the degradation of 2-AG and likely 2-OG.[8][9][11] It is primarily located on the post-synaptic membrane of neurons.

  • α/β-Hydrolase Domain 12 (ABHD12): ABHD12 is also implicated in 2-AG hydrolysis and is highly expressed in microglia.[8][9][11] It may play a role in regulating 2-OG levels in the context of neuroinflammation.

Diagram 2: Degradation pathway of this compound (2-OG).

Signaling of this compound

2-OG exerts its biological effects in the CNS primarily through the activation of GPR119.[3][4][5] GPR119 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[12][13] This signaling cascade can modulate various cellular processes, including neurotransmitter release and gene expression. GPR119 is expressed in various brain regions, including the hippocampus, cerebellum, and cortex.[14]

Diagram 3: this compound (2-OG) signaling pathway via GPR119.

Quantitative Data

The following tables summarize the available quantitative data on 2-OG levels in different brain regions and the kinetic parameters of the enzymes involved in its metabolism. Data for 2-OG is limited; therefore, data for the closely related 2-AG is also provided for comparison where available.

Table 1: Endogenous Levels of this compound (2-OG) in Mouse Brain

Brain Region2-OG Concentration (pmol/mg tissue)Reference
Prefrontal Cortex100[15]
Hippocampus60[15]
Amygdala7[15]

Table 2: Kinetic Parameters of Enzymes Involved in 2-OG and 2-AG Metabolism

EnzymeSubstrateKm (µM)VmaxSourceReference
DAGLα1-stearoyl-2-arachidonoyl-sn-glycerol154.7 ± 19.1-Expressed in COS cells[8]
DAGLβ1-stearoyl-2-arachidonoyl-sn-glycerol74.1 ± 4.9-Expressed in COS cells[8]
hABHD62-Arachidonoylglycerol (2-AG)~160-Expressed in HEK293 cells[16]
hABHD122-Arachidonoylglycerol (2-AG)~120-Expressed in HEK293 cells[16]

Note: Specific kinetic data for 2-OG with these enzymes in the CNS are not yet well-defined. The data for 2-AG, a structurally similar monoacylglycerol, is provided as a reference.

Experimental Protocols

This section provides detailed methodologies for the quantification of 2-OG and the assessment of the activity of its metabolic enzymes.

Protocol 1: Lipid Extraction and Quantification of this compound by LC-MS/MS

This protocol describes the extraction of 2-OG from brain tissue and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow Start Brain Tissue Sample Homogenization Homogenization in Acetonitrile (B52724) with Internal Standard Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Dry Down under Nitrogen Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Diagram 4: Workflow for LC-MS/MS quantification of 2-OG.

Materials:

  • Brain tissue

  • Acetonitrile (LC-MS grade)

  • Deuterated 2-OG internal standard (e.g., 2-OG-d5)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Weigh the frozen brain tissue and place it in a pre-chilled tube.

  • Homogenization: Add ice-cold acetonitrile containing the deuterated internal standard to the tissue at a ratio of 5:1 (v/w). Homogenize the tissue thoroughly on ice.

  • Protein Precipitation: Vortex the homogenate and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-OG and its deuterated internal standard.

  • Data Analysis: Quantify the amount of 2-OG in the sample by comparing the peak area ratio of endogenous 2-OG to the internal standard against a standard curve.

Protocol 2: Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol describes a radiometric assay to measure MAGL activity using radiolabeled this compound.[11]

Materials:

  • Brain tissue homogenate or purified MAGL

  • [³H]-2-Oleoylglycerol ([³H]-2-OG)

  • Unlabeled 2-OG

  • Tris-HCl buffer (pH 8.0)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Chloroform/methanol (1:1, v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, BSA, and the enzyme source (brain homogenate).

  • Pre-incubation: Pre-incubate the reaction mixture at room temperature for 15 minutes.

  • Reaction Initiation: Add a mixture of [³H]-2-OG and unlabeled 2-OG to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding two volumes of cold chloroform/methanol (1:1, v/v).

  • Phase Separation: Vortex the mixture and centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Quantification: Transfer an aliquot of the upper aqueous phase (containing the released [³H]-glycerol) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the MAGL activity based on the amount of [³H]-glycerol produced over time.

Protocol 3: Diacylglycerol Lipase (DAGL) Activity Assay

This protocol describes a radiometric assay to measure DAGL activity using a radiolabeled DAG substrate.[8]

Materials:

  • Brain tissue homogenate or purified DAGL

  • 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol ([¹⁴C]SAG) or a similar oleoyl-containing radiolabeled DAG

  • Assay buffer (e.g., Tris-HCl, pH 7.0)

  • Thin-layer chromatography (TLC) plates

  • Developing solvent (e.g., hexane/diethyl ether/acetic acid)

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Incubation: Combine the enzyme preparation with the radiolabeled DAG substrate in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform/methanol 2:1, v/v).

  • Lipid Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the substrate (DAG) from the product (2-monoacylglycerol).

  • Quantification: Visualize and quantify the radiolabeled product spot using a phosphorimager or by scraping the spot and measuring the radioactivity with a scintillation counter.

  • Data Analysis: Calculate the DAGL activity based on the amount of radiolabeled 2-monoacylglycerol produced.

Conclusion

The regulation of this compound in the central nervous system is a tightly controlled process orchestrated by a specific set of synthesizing and degrading enzymes. While sharing similarities with the well-studied endocannabinoid 2-AG, 2-OG possesses a distinct signaling profile through its interaction with GPR119. The methodologies outlined in this guide provide a framework for researchers to investigate the intricacies of 2-OG metabolism and signaling. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved with 2-OG, the downstream targets of GPR119 signaling in various brain cells, and the complete physiological and pathological roles of this emerging signaling lipid in the CNS. A deeper understanding of these aspects will undoubtedly pave the way for novel therapeutic interventions for a range of neurological and psychiatric disorders.

References

A Technical Guide to the Effects of 2-Oleoylglycerol on Cellular Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol produced during the digestion of dietary triglycerides in the small intestine.[1][2] Initially viewed as a simple intermediate for lipid absorption and triglyceride resynthesis, 2-OG has emerged as a critical signaling molecule that actively modulates cellular lipid metabolism and glucose homeostasis.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which 2-OG exerts its effects, with a primary focus on its role as an agonist for the G protein-coupled receptor 119 (GPR119) and its impact on hepatic lipogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling pathways and workflows to serve as a comprehensive resource for researchers in metabolism and drug development.

Core Signaling Pathway: GPR119 Activation and Incretin (B1656795) Release

The most well-characterized function of 2-OG is its role as a "fat sensor" in the intestine through the activation of GPR119, a Gs-coupled receptor expressed predominantly in intestinal enteroendocrine L-cells and pancreatic β-cells.[3][5][6]

Mechanism of Action

As a product of fat digestion, 2-OG binds to and activates GPR119 on the surface of intestinal L-cells.[7][8] This activation initiates a downstream signaling cascade via the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular concentrations of cyclic AMP (cAMP).[3][7] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Epac, culminating in the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[3][9] These incretins play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells.

GPR119_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell TAG Dietary Triglyceride (TAG) PL Pancreatic Lipase TAG->PL OG2 This compound (2-OG) PL->OG2 FA Fatty Acids PL->FA GPR119 GPR119 OG2->GPR119 Binds AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates GLP1_vesicle GLP-1 Vesicle PKA->GLP1_vesicle Promotes Exocytosis GLP1_secreted Secreted GLP-1 & GIP GLP1_vesicle->GLP1_secreted Systemic Circulation Systemic Circulation GLP1_secreted->Systemic Circulation

Caption: GPR119 signaling pathway initiated by this compound in intestinal L-cells.
Quantitative Data on GPR119 Activation

The following table summarizes the key quantitative findings from studies investigating the activation of GPR119 by 2-OG and its subsequent physiological effects.

ParameterSpecies / ModelValue / ObservationReference
GPR119 Activation (EC₅₀) GPR119-expressing COS-7 cells2.5 µM[3][6]
Plasma GLP-1 Increase Healthy Human Volunteers (n=8)Significant increase in AUC (0-25 min) vs. controls[3][9]
Plasma GIP Increase Healthy Human Volunteers (n=8)Significant increase in AUC (0-240 min)[8]
Administered Dose (in vivo) Healthy Human Volunteers2 g jejunal bolus[6][9]

Role in Hepatic Lipogenesis

Beyond its role in the intestine, emerging evidence suggests that 2-OG may directly influence lipid metabolism within the liver. Studies in animal models indicate that elevated levels of 2-OG can stimulate de novo lipogenesis, the process of synthesizing fatty acids from non-lipid precursors.[4]

Observed Effects in Rodent Models

In rats fed a high-fat, high-sucrose diet, an increase in hepatic 2-OG concentration was correlated with an upregulation of key transcription factors and enzymes involved in lipogenesis.[4] This suggests a potential pathway where 2-OG, possibly derived from the gut microbiota or endogenous metabolism, contributes to hepatic lipid accumulation.

Logical_Relationship Diet High Fat / Sucrose Diet Gut_Microbiota Gut Microbiota Alteration Diet->Gut_Microbiota Hepatic_2OG Increased Hepatic 2-OG Gut_Microbiota->Hepatic_2OG Lipogenic_Proteins Upregulation of Lipogenic Transcription Factors & Enzymes Hepatic_2OG->Lipogenic_Proteins Stimulates Hepatic_Lipids Increased Hepatic Triglycerides & Cholesterol Lipogenic_Proteins->Hepatic_Lipids Leads to

Caption: Postulated role of 2-OG in stimulating hepatic lipogenesis in a rodent model.
Quantitative Data on Hepatic Lipogenesis

The following table summarizes findings from a study in rats fed a high-fat/sucrose diet, linking hepatic 2-OG levels to markers of lipogenesis.[4]

ParameterDiet GroupObservationReference
Hepatic 2-OG Concentration High Fat/SucroseSignificantly increased vs. control diet[4]
Lipogenic Protein Levels High Fat/SucroseDensitometric analysis showed significant increase in transcription factors and target enzymes[4]
Hepatic Triglycerides High Fat/SucroseSignificantly increased vs. control diet[4]
Hepatic Cholesterol High Fat/SucroseSignificantly increased vs. control diet[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

In Vitro GPR119 Activation Assay

This protocol describes how to measure the activation of GPR119 by 2-OG in a cell-based assay by quantifying intracellular cAMP production.

Workflow_cAMP_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed GPR119-expressing COS-7 cells in plates B 2. Incubate for 24h to allow attachment A->B C 3. Wash cells with buffer B->C D 4. Add 2-OG at various concentrations (e.g., 0.1-100 µM) C->D E 5. Incubate for a defined period (e.g., 30 minutes) at 37°C D->E F 6. Lyse cells to release intracellular contents E->F G 7. Measure cAMP levels using a competitive immunoassay (ELISA) or HTRF kit F->G H 8. Plot dose-response curve and calculate EC₅₀ G->H

Caption: Experimental workflow for an in vitro cAMP assay to measure GPR119 activation.

Methodology:

  • Cell Culture: Transiently or stably express human GPR119 in a suitable cell line, such as COS-7 or HEK293 cells. Seed the cells into 96-well plates at an appropriate density and culture for 24 hours.[3][6]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Remove culture medium from the cells and wash gently with a pre-warmed assay buffer (e.g., HBSS).

    • Add the 2-OG dilutions to the respective wells. Include wells for a positive control (e.g., a known GPR119 agonist like OEA) and a negative control (vehicle only).[8]

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify intracellular cAMP levels using a method such as a competitive ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or bioluminescent assay.[6]

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the 2-OG concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Quantification of Lipogenic Gene Expression via qRT-PCR

This protocol details the steps to quantify changes in the expression of key lipogenic genes (e.g., FASN, ACC1, SCD1) in hepatocytes following treatment with 2-OG.

Workflow_qRT_PCR A 1. Culture hepatocytes (e.g., HepG2) B 2. Treat cells with 2-OG or vehicle control for 24h A->B C 3. Lyse cells and extract total RNA B->C D 4. Assess RNA quality and quantity (e.g., NanoDrop) C->D E 5. Synthesize cDNA via Reverse Transcription D->E F 6. Perform Quantitative PCR (qPCR) with primers for target and housekeeping genes E->F G 7. Analyze data using the ΔΔCt method to determine fold change in expression F->G

Caption: Experimental workflow for quantifying gene expression changes using qRT-PCR.

Methodology:

  • Cell Culture and Treatment: Culture human hepatocytes (e.g., HepG2 cells or primary human hepatocytes) in appropriate media. Treat cells with 2-OG at a predetermined concentration (e.g., 100 µM) or vehicle control for a specified time (e.g., 24 hours).[10]

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol).

    • Isolate total RNA using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation, or by using a column-based RNA purification kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop, assessing A260/280 and A260/230 ratios).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (FASN, ACC1, etc.) and a housekeeping gene (GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the PCR reaction in a real-time PCR cycler.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the 2-OG treated samples to the vehicle control.[11][12]

References

Methodological & Application

Application Notes and Protocols for Studying GPR119 Activation Using 2-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1] Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action beneficial for glucose homeostasis.[1] Activation of GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling cascade potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and triggers the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[1][2]

2-Oleoylglycerol (2-OG), a naturally occurring monoacylglycerol formed during the digestion of dietary fats, has been identified as an endogenous agonist of GPR119.[3][4] Studies have demonstrated that 2-OG can activate GPR119 and stimulate the release of incretin hormones.[3][5] This makes 2-OG a valuable tool for studying the physiological roles of GPR119 and for the screening and characterization of novel synthetic GPR119 agonists.

These application notes provide detailed protocols for utilizing this compound to study GPR119 activation, focusing on in vitro assays for cAMP accumulation, glucose-stimulated insulin secretion, and GLP-1 release.

Data Presentation

The following table summarizes the in vitro potency of this compound (2-OG) in activating human GPR119. This data is derived from cAMP accumulation assays performed in a heterologous expression system.

CompoundAgonist TypeSpeciesAssayCell LineEC50 (µM)Reference
This compound (2-OG)EndogenousHumancAMP AccumulationCOS-72.5[3][4]

Signaling Pathway and Experimental Workflow

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates Two_OG This compound (2-OG) Two_OG->GPR119 Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cells) CREB->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cells) CREB->GLP1_Secretion

Experimental_Workflow cluster_invitro In Vitro Assays cAMP_Assay cAMP Accumulation Assay (HEK293-hGPR119) Data_Acquisition Data Acquisition cAMP_Assay->Data_Acquisition GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay (MIN6 Cells) GSIS_Assay->Data_Acquisition GLP1_Assay GLP-1 Secretion Assay (STC-1 or GLUTag Cells) GLP1_Assay->Data_Acquisition Prepare_2OG Prepare this compound (2-OG) Stock Solutions Stimulation Cell Stimulation with 2-OG Prepare_2OG->Stimulation Cell_Culture Cell Culture and Seeding Cell_Culture->Stimulation Stimulation->cAMP_Assay Stimulation->GSIS_Assay Stimulation->GLP1_Assay Data_Analysis Data Analysis (EC50 Determination) Data_Acquisition->Data_Analysis

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol measures the ability of 2-OG to stimulate cAMP production in cells heterologously expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)[1]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)[1]

  • This compound (2-OG)

  • Reference GPR119 agonist (e.g., AR231453)[1]

  • Phosphodiesterase inhibitor (e.g., 1 mM IBMX)[6]

  • cAMP detection kit (e.g., HTRF, AlphaScreen)[1][7]

  • 384-well white microplates[1]

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]

  • Compound Preparation: Prepare serial dilutions of 2-OG and the reference agonist in assay buffer containing a phosphodiesterase inhibitor.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate the plate for 30 minutes at room temperature.[1]

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.[1]

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.[1]

  • Measurement: Read the plate on a compatible microplate reader (e.g., HTRF-compatible reader for HTRF assays).[1]

  • Data Analysis: Calculate the response ratio (e.g., 665/620 nm for HTRF) for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[1]

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the ability of 2-OG to potentiate glucose-stimulated insulin secretion in an insulin-secreting cell line.

Materials:

  • MIN6 or other suitable insulin-secreting cell line[1]

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA[1]

  • Glucose solutions (low: 2.8 mM; high: 16.7 mM)[1]

  • This compound (2-OG)

  • Insulin ELISA kit[1]

  • 96-well plates[1]

Procedure:

  • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[1]

  • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[1]

  • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of 2-OG.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[1]

  • Supernatant Collection: Carefully collect the supernatant from each well.[1]

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis: Plot the insulin concentration against the 2-OG concentration for both low and high glucose conditions to demonstrate glucose-dependent potentiation of insulin secretion.

Protocol 3: In Vitro GLP-1 Secretion Assay

This protocol is for measuring the release of GLP-1 from an enteroendocrine cell line in response to 2-OG.

Materials:

  • STC-1 or GLUTag murine enteroendocrine cell line[8]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HEPES buffer[9]

  • This compound (2-OG)

  • GLP-1 ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed STC-1 or GLUTag cells into a 24-well plate and culture until they reach approximately 80% confluency.[9]

  • Starvation: Aspirate the culture medium and wash the cells twice with HEPES buffer. Add fresh HEPES buffer and incubate for 30 minutes at 37°C to starve the cells.[9]

  • Stimulation: Prepare stimulation buffer containing various concentrations of 2-OG in HEPES buffer. Aspirate the starvation buffer and add the stimulation buffer to the cells.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Measure the GLP-1 concentration in the supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the GLP-1 concentration against the 2-OG concentration to determine the dose-dependent effect on GLP-1 secretion.

References

Application Notes: Protocol for Dissolving 2-Oleoylglycerol for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol that acts as an important signaling molecule in various physiological processes. It is a known agonist for the G protein-coupled receptor 119 (GPR119), playing a role in glucagon-like peptide-1 (GLP-1) secretion.[1][2][3][4] Its lipophilic nature presents challenges for its dissolution and delivery in aqueous cell culture media. This document provides a detailed protocol for the proper solubilization of 2-OG to ensure its stability and bioavailability in in vitro experiments.

Biological Activity and Signaling Pathway

This compound is a GPR119 agonist with an EC50 of 2.5 μM in COS-7 cells expressing human GPR119.[1][2][5][6] Activation of GPR119 by 2-OG stimulates the release of incretin (B1656795) hormones such as GLP-1.[2][3][4][5] Furthermore, 2-OG has been shown to enhance the inflammatory response in macrophages by activating the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway.[1]

dot

GPR119_Signaling_Pathway 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 activates TAK1 TAK1 GPR119->TAK1 activates GLP-1_Secretion GLP-1_Secretion GPR119->GLP-1_Secretion stimulates NF-κB NF-κB TAK1->NF-κB activates TGF-β1 TGF-β1 NF-κB->TGF-β1 induces Inflammatory_Response Inflammatory_Response TGF-β1->Inflammatory_Response

Caption: GPR119 signaling pathway activated by this compound (2-OG).

Quantitative Data Summary

The following table summarizes the key quantitative data for dissolving and using 2-OG in cell culture experiments.

ParameterValueNotes
Molecular Weight 356.54 g/mol
Recommended Solvents DMSO, Ethanol[6][7][8]
Solubility in DMSO 5 - 10 mg/mL (14.02 - 28.04 mM)Sonication is recommended.[6][8]
Solubility in Ethanol 15 mg/mL (42.07 mM)Sonication is recommended.[6][8]
Storage (Pure Form) -20°C for up to 3 years[7][8]
Storage (Stock Solution) -80°C for up to 1 yearAliquot to avoid freeze-thaw cycles.[7][8]
GPR119 Agonism (EC50) 2.5 µMIn hGPR119-expressing COS-7 cells.[1][2][5][6]
Typical Working Concentration 1 - 100 µMCell-type dependent, titration is recommended.[9]
Final Solvent Concentration < 0.5% (typically < 0.1%)To avoid cytotoxicity.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of 2-OG in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

Procedure:

  • Calculate the required mass of 2-OG:

    • Molecular Weight of 2-OG = 356.54 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • 10 mmol/L * 1 L/1000 mL * 356.54 g/mol * 1000 mg/g = 3.5654 mg

    • Weigh out approximately 3.57 mg of 2-OG powder in a sterile microcentrifuge tube.

  • Dissolve the 2-OG:

    • Under sterile conditions (e.g., in a laminar flow hood), add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the 2-OG.

    • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

    • If the 2-OG does not fully dissolve, briefly warm the solution to 37°C for 5-10 minutes and vortex again.[7] Sonication can also be used to aid dissolution.[8]

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]

Protocol 2: Preparation of Working Solution and Treatment of Cells

This protocol describes the dilution of the 2-OG stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM 2-OG stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Cultured cells ready for treatment

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM 2-OG stock solution from the -80°C freezer and thaw it at room temperature.

  • Prepare the Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare a final working concentration of 10 µM 2-OG, you will need to perform a 1:1000 dilution of the 10 mM stock solution.

      • For example, to prepare 10 mL of medium with 10 µM 2-OG, add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium.

    • Crucially , add the stock solution dropwise to the medium while gently swirling or vortexing the medium.[9] This rapid dispersion is essential to prevent the lipophilic compound from precipitating.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium (e.g., 10 µL of DMSO in 10 mL of medium). This is to ensure that any observed effects are due to the 2-OG and not the solvent.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing 2-OG or the vehicle control.

    • Use the prepared medium immediately. Do not store medium containing 2-OG for extended periods as it can be unstable in aqueous solutions.[7]

Experimental Workflow and Logic

dot

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution and Cell Treatment weigh Weigh 2-OG Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Warm (37°C) / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Add Stock to Medium (Dropwise with Swirling) thaw->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute vehicle Prepare Vehicle Control (Solvent in Medium) prewarm->vehicle treat Treat Cells Immediately dilute->treat vehicle->treat

Caption: Workflow for dissolving this compound and treating cells.

References

In Vivo Administration of 2-Oleoylglycerol: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of 2-Oleoylglycerol (2-OG) for research purposes. This document outlines detailed protocols for various administration routes, summarizes key quantitative data, and illustrates the primary signaling pathway associated with 2-OG's biological activity.

Introduction

This compound (2-OG) is an endogenous monoacylglycerol that plays a significant role in various physiological processes. It is a known agonist of the G protein-coupled receptor 119 (GPR119), a receptor primarily expressed in the pancreas and gastrointestinal tract. Activation of GPR119 by 2-OG stimulates the release of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone involved in glucose homeostasis.[1][2][3][4] This makes 2-OG a molecule of interest in metabolic research, particularly in the context of type 2 diabetes and obesity.

Quantitative Data Summary

The following tables provide a summary of reported dosages and in vitro efficacy data for this compound. It is important to note that optimal dosage can vary depending on the animal model, administration route, and specific research question. Pilot dose-response studies are recommended to determine the most effective dose for a particular experimental setup.

Table 1: In Vivo Administration Dosages

SpeciesAdministration RouteDosageVehicleStudy FocusReference
HumanJejunal Bolus2 gGlycerol (B35011)GLP-1 Secretion[1]
MouseIntravenous (i.v.)20 µ g/mouse 0.2 mL PBSNon-alcoholic steatohepatitis (NASH)

Table 2: In Vitro Efficacy of this compound

ParameterValueCell LineAssayReference
EC₅₀2.5 µMCOS-7 cells (expressing human GPR119)cAMP accumulation[1]

Signaling Pathway

The primary signaling pathway for this compound involves the activation of GPR119, leading to the secretion of GLP-1.

This compound Signaling Pathway 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 Binds to AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Exocytosis GLP-1 Vesicle Exocytosis PKA->Exocytosis Promotes GLP-1_release GLP-1 Release Exocytosis->GLP-1_release

Figure 1: 2-OG signaling through GPR119 to stimulate GLP-1 release.

Experimental Protocols

Detailed protocols for common in vivo administration routes are provided below. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage in Mice

Oral gavage is a common method for precise oral administration of substances.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Gavage needles (18-20 gauge for adult mice, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).

  • Vehicle Preparation: Prepare the desired vehicle. For lipid-soluble compounds like 2-OG, corn oil is a suitable vehicle. If a suspension is required, 0.5% methylcellulose (B11928114) can be used.

  • Dosing Solution Preparation:

    • Accurately weigh the required amount of 2-OG.

    • Suspend or dissolve the 2-OG in the chosen vehicle to achieve the desired final concentration.

    • Vortex or sonicate the mixture to ensure a homogenous suspension or solution.

  • Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow the needle as it enters the esophagus. Do not force the needle.

    • Once the needle is in the stomach, slowly administer the solution.

    • Gently remove the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.

Oral Gavage Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh_animal Weigh Animal prep_solution Prepare 2-OG Solution weigh_animal->prep_solution prep_vehicle Prepare Vehicle prep_vehicle->prep_solution restrain Restrain Animal prep_solution->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Solution insert_needle->administer remove_needle Remove Needle administer->remove_needle monitor Monitor Animal remove_needle->monitor

Figure 2: Workflow for oral gavage administration of 2-OG in mice.

Protocol 2: Intraperitoneal (IP) Injection in Rats

Intraperitoneal injection is a common parenteral route of administration.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline with a solubilizing agent like Tween 80 or DMSO)

  • Sterile syringes (1-3 mL)

  • Sterile needles (23-25 gauge)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct injection volume (typically 5-10 mL/kg body weight).

  • Vehicle Preparation: Prepare a sterile vehicle suitable for injection. Due to the lipophilic nature of 2-OG, a vehicle containing a solubilizing agent is necessary. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to minimize toxicity. A suggested starting point is a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • Dosing Solution Preparation:

    • Aseptically weigh the required amount of 2-OG.

    • In a sterile tube, dissolve the 2-OG in the DMSO component first.

    • Gradually add the PEG300 and Tween 80, mixing thoroughly.

    • Finally, add the sterile saline and mix until a clear solution is formed.

    • Filter the final solution through a 0.22 µm sterile filter.

  • Administration:

    • Restrain the rat, exposing the abdomen. The animal can be placed on its back with its head tilted slightly down.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, including abdominal swelling, pain, or changes in behavior, for at least 15-30 minutes post-injection.

IP Injection Workflow cluster_prep_ip Preparation cluster_admin_ip Administration cluster_post_ip Post-Administration weigh_animal_ip Weigh Animal prep_solution_ip Prepare 2-OG Solution weigh_animal_ip->prep_solution_ip prep_vehicle_ip Prepare Sterile Vehicle prep_vehicle_ip->prep_solution_ip restrain_ip Restrain Animal prep_solution_ip->restrain_ip locate_site_ip Locate Injection Site restrain_ip->locate_site_ip insert_needle_ip Insert Needle locate_site_ip->insert_needle_ip inject_ip Inject Solution insert_needle_ip->inject_ip withdraw_needle_ip Withdraw Needle inject_ip->withdraw_needle_ip monitor_ip Monitor Animal withdraw_needle_ip->monitor_ip

Figure 3: Workflow for intraperitoneal injection of 2-OG in rats.

Conclusion

The in vivo administration of this compound is a valuable tool for investigating its role in metabolic regulation and other physiological processes. The protocols and data presented in these application notes provide a foundation for designing and executing robust preclinical studies. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to the principles of good laboratory practice and animal welfare.

References

Measuring 2-Oleoylglycerol-Induced cAMP Accumulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in response to 2-Oleoylglycerol (2-OG), an endogenous agonist of the G protein-coupled receptor 119 (GPR119). The provided protocols are tailored for a robust and high-throughput-compatible Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Introduction

This compound is a monoacylglycerol produced during the digestion of dietary triglycerides. It has been identified as a potent endogenous ligand for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2][3] Activation of GPR119 by agonists like 2-OG stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP.[1][4][5] This signaling pathway is a key mechanism in the regulation of glucose homeostasis, primarily through the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][3][5]

The measurement of 2-OG-induced cAMP accumulation is a critical in vitro assay for:

  • Characterizing the potency and efficacy of 2-OG and its analogs.

  • Screening for novel GPR119 agonists or antagonists.

  • Investigating the cellular mechanisms underlying GPR119 signaling.

This document provides detailed protocols for cell culture, compound preparation, and the execution of a cAMP accumulation assay using HTRF technology.

Signaling Pathway of 2-OG-Induced cAMP Accumulation

The binding of 2-OG to GPR119 initiates a canonical Gs-protein signaling cascade. The activated Gs alpha subunit stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP. The subsequent rise in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrates to elicit a cellular response.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-OG This compound (2-OG) GPR119 GPR119 2-OG->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., GLP-1 Secretion) PKA->Response Leads to

2-OG induced cAMP signaling pathway.

Data Presentation

The potency of GPR119 agonists is typically determined by measuring the concentration-dependent increase in cAMP levels and calculating the half-maximal effective concentration (EC50). The following table summarizes the in vitro potency of 2-OG and other known GPR119 agonists.

Compound Name/IDChemical ClassEC50 for human GPR119 (µM)Cell LineReference
This compound (2-OG) Endogenous Lipid 2.5 COS-7 [1][2][3]
AR231453Pyrimidine0.0047 - 0.009HEK293 / Rat Islets[5]
Oleoylethanolamide (OEA)Endogenous Lipid0.20COS-7[1]
PSN632408Pyrimidine7.9HEK293[5]

Experimental Protocols

Protocol 1: Cell Culture of HEK293 or COS-7 Cells Stably Expressing GPR119

This protocol describes the routine maintenance of cell lines for use in the cAMP accumulation assay.

Materials:

  • HEK293 or COS-7 cells stably expressing human GPR119

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain Cultures: Grow cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.

  • Detachment: Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin.

  • Subculture: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh medium.

  • Incubation: Return the flask to the incubator. Change the medium every 2-3 days.

Protocol 2: Preparation of this compound (2-OG) Stock and Working Solutions

Due to its lipophilic nature, proper solubilization of 2-OG is crucial for accurate and reproducible results.

Materials:

  • This compound (2-OG)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Stock Solution (10 mM):

    • Aseptically weigh out an appropriate amount of 2-OG.

    • Dissolve in sterile DMSO to make a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C may aid this process.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the 2-OG stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 100 µM to 0.1 nM).

    • It is important to vortex each dilution thoroughly. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5% to avoid cellular toxicity.

Protocol 3: 2-OG-Induced cAMP Accumulation Assay (HTRF)

This protocol is adapted for a 384-well plate format using a commercial HTRF cAMP assay kit (e.g., from PerkinElmer or Cisbio).

Materials:

  • GPR119-expressing cells (from Protocol 1)

  • 2-OG working solutions (from Protocol 2)

  • Reference GPR119 agonist (e.g., AR231453) for positive control

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)

  • White, opaque 384-well microplates

  • HTRF-compatible plate reader

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A 1. Seed GPR119-expressing cells in 384-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B D 4. Add compounds to cells B->D C 3. Prepare 2-OG serial dilutions and controls C->D E 5. Incubate for 30 min at room temperature D->E F 6. Add HTRF detection reagents (cAMP-d2 & anti-cAMP cryptate) E->F G 7. Incubate for 60 min at room temperature (dark) F->G H 8. Read plate on HTRF reader (665nm / 620nm) G->H I 9. Calculate 665/620nm ratio H->I J 10. Generate dose-response curve I->J K 11. Determine EC50 value J->K

Workflow for measuring 2-OG induced cAMP.

Procedure:

  • Cell Seeding:

    • Harvest GPR119-expressing cells and resuspend them in culture medium.

    • Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the 2-OG serial dilutions, reference agonist, and vehicle control (Assay Buffer with the same final DMSO concentration) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents.

    • Add the cAMP-d2 conjugate solution to each well.

    • Add the anti-cAMP cryptate antibody solution to each well.

  • Final Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals (665 nm / 620 nm) for each well.

    • The HTRF signal is inversely proportional to the cAMP concentration.

    • Plot the HTRF ratio against the logarithm of the 2-OG concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value.

References

Application Notes and Protocols: Investigating Incretin Hormone Release Using 2-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolic research, understanding the mechanisms of incretin (B1656795) hormone release is paramount for the development of novel therapeutics for type 2 diabetes and obesity. The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from enteroendocrine cells in the gut in response to nutrient ingestion and play a crucial role in glucose homeostasis.[1][2][3] Dietary fats are potent stimulators of incretin release.[4][5] While free fatty acids have been a primary focus, their digestion products, such as 2-monoacylglycerols, are emerging as key signaling molecules.

2-Oleoylglycerol (2-OG) is a monoacylglycerol produced during the digestion of dietary triglycerides.[6][7] It has been identified as an agonist for the G protein-coupled receptor 119 (GPR119), a receptor expressed on intestinal L-cells and pancreatic β-cells.[4][8][9] Activation of GPR119 by 2-OG stimulates the release of GLP-1 and GIP, highlighting its role as a nutrient sensor that links fat digestion to incretin secretion.[7][8][10] These application notes provide detailed protocols and data to facilitate the investigation of 2-OG's effects on incretin hormone release.

Signaling Pathway of this compound in Incretin Release

This compound, formed from the digestion of dietary fats in the intestinal lumen, activates GPR119 on the surface of enteroendocrine L-cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then trigger the secretion of incretin hormones such as GLP-1 and GIP.

2_OG_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell Dietary_Fat Dietary Fat (Triglycerides) 2_OG This compound (2-OG) Dietary_Fat->2_OG Digestion Fatty_Acids Fatty Acids Dietary_Fat->Fatty_Acids Digestion GPR119 GPR119 2_OG->GPR119 binds & activates AC Adenylyl Cyclase GPR119->AC stimulates cAMP ↑ cAMP AC->cAMP catalyzes Secretion Incretin Hormone Secretion (GLP-1, GIP) cAMP->Secretion

Caption: 2-OG signaling pathway in enteroendocrine cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on GPR119 activation and incretin hormone release.

Table 1: In Vitro GPR119 Activation by this compound

LigandCell LineAssayEC₅₀ (µM)Reference
This compound (2-OG)COS-7 (expressing human GPR119)cAMP accumulation2.5[6][7][8][9]
Oleoylethanolamine (OEA)COS-7 (expressing human GPR119)cAMP accumulationMore potent than 2-OG[6]

Table 2: In Vivo Effects of this compound on Plasma Incretin Levels in Humans

TreatmentAnalyteTime WindowObservationReference
2g 2-OG (jejunal bolus)Plasma GLP-10-25 minSignificantly increased vs. vehicle and oleic acid[6][7][8]
2g 2-OG (jejunal bolus)Plasma GIP0-240 minSignificantly increased vs. vehicle and oleic acid[6][7]

Experimental Protocols

Protocol 1: In Vitro GPR119 Activation Assay

This protocol describes how to measure the activation of GPR119 by 2-OG in a heterologous expression system by quantifying intracellular cAMP accumulation.

Materials:

  • COS-7 cells (or other suitable host cell line)

  • Human GPR119 expression vector

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM with 10% FBS

  • Opti-MEM

  • This compound (2-OG)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

Procedure:

  • Cell Seeding and Transfection:

    • Seed COS-7 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

    • Transfect the cells with the human GPR119 expression vector using Lipofectamine 2000 according to the manufacturer's instructions. Use an empty vector as a negative control.

    • Incubate for 24-48 hours post-transfection.

  • Compound Preparation:

    • Prepare a stock solution of 2-OG in a suitable solvent (e.g., DMSO or ethanol).

    • Create a serial dilution of 2-OG in assay buffer to achieve the desired final concentrations.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the diluted 2-OG solutions to the respective wells.

    • Incubate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the response of a known GPR119 agonist or the maximum response observed.

    • Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression.

Protocol 2: In Vitro GLP-1 Release Assay from Enteroendocrine Cells

This protocol details a method to measure GLP-1 secretion from the murine STC-1 or human HuTu-80 enteroendocrine cell lines in response to 2-OG stimulation.[11][12][13]

Materials:

  • STC-1 or HuTu-80 cells

  • DMEM with 10% FBS

  • 6-well or 12-well cell culture plates

  • Assay buffer (e.g., HEPES buffer)

  • This compound (2-OG)

  • Protease inhibitor cocktail (e.g., with DPP-4 inhibitor)

  • PMSF (Phenylmethylsulfonyl fluoride)

  • BCA Protein Assay Kit

  • Active GLP-1 ELISA kit

Procedure:

  • Cell Culture:

    • Seed STC-1 or HuTu-80 cells in multi-well plates and grow to 80-90% confluency.[11]

  • Stimulation:

    • Prepare a stock solution of 2-OG. For stimulation, dilute the stock solution in assay buffer to the desired final concentration. Sonication may be required to ensure the lipid is well-dissolved.[11]

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the 2-OG stimulation buffer to the cells. Include a vehicle control (assay buffer with the same concentration of solvent).

    • Incubate for a defined period (e.g., 2 hours) at 37°C in a cell culture incubator.[13]

  • Sample Collection and Processing:

    • Collect the supernatant from each well into microcentrifuge tubes containing a protease inhibitor cocktail and PMSF to prevent GLP-1 degradation.[11]

    • Centrifuge the samples at 850 x g for 5 minutes at 4°C to pellet any detached cells.[11]

    • Transfer the clarified supernatant to a new tube. Samples can be stored at -80°C or used immediately.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the remaining cells in the wells and measure the total protein concentration using a BCA assay. This is used to normalize the GLP-1 secretion to the cell number in each well.[11]

  • GLP-1 Quantification:

    • Measure the concentration of active GLP-1 in the supernatant samples using a commercially available ELISA kit according to the manufacturer's instructions.[13][14]

  • Data Analysis:

    • Calculate the amount of GLP-1 secreted per well.

    • Normalize the GLP-1 secretion to the total protein content of the corresponding well.

    • Compare the normalized GLP-1 secretion in 2-OG treated wells to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment investigating the effect of this compound on incretin hormone release from cultured enteroendocrine cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Enteroendocrine Cells (e.g., STC-1) Grow_Cells Culture to 80-90% Confluency Seed_Cells->Grow_Cells Wash_Cells Wash Cells with Assay Buffer Prepare_2OG Prepare 2-OG Stimulation Buffer & Vehicle Control Stimulate Add 2-OG or Vehicle and Incubate (e.g., 2h) Prepare_2OG->Stimulate Wash_Cells->Stimulate Collect Collect Supernatant (with protease inhibitors) Stimulate->Collect Lyse_Cells Lyse Remaining Cells Stimulate->Lyse_Cells ELISA Quantify GLP-1/GIP in Supernatant via ELISA BCA Quantify Total Protein from Cell Lysate via BCA Normalize Normalize Hormone Secretion to Total Protein ELISA->Normalize BCA->Normalize Compare Compare 2-OG vs. Vehicle Normalize->Compare

Caption: In vitro workflow for 2-OG stimulated incretin release.

References

Application Notes: 2-Oleoylglycerol as a Positive Control for GPR119 Agonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal L-cells, its activation leads to enhanced glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][4][5][6] 2-Oleoylglycerol (2-OG), an endogenous monoacylglycerol formed during the digestion of dietary fats, has been identified as a natural agonist of GPR119.[7][8][9] Its well-characterized activity and physiological relevance make it an ideal positive control for in vitro high-throughput screening (HTS) campaigns aimed at identifying novel GPR119 agonists.

These application notes provide detailed protocols for utilizing 2-OG as a positive control in common GPR119 screening assays, including cAMP accumulation, luciferase reporter gene, and β-arrestin recruitment assays.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like 2-OG primarily initiates a signaling cascade through the Gαs subunit of its coupled G protein.[5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers downstream effects, including the potentiation of insulin secretion and GLP-1 release.[3][10]

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 G_Protein Gαsβγ GPR119->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Two_OG This compound (2-OG) Two_OG->GPR119 Binds Gas_GTP Gαs-GTP G_Protein->Gas_GTP Gbg Gβγ G_Protein->Gbg Gas_GTP->AC Stimulates ATP ATP ATP->AC Downstream Downstream Cellular Response (e.g., GLP-1 Secretion) cAMP->Downstream Activates cAMP_Workflow Start Start Plate_Cells Plate HEK293-hGPR119 cells (5,000-10,000 cells/well) in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Plate_Cells->Incubate_Overnight Add_Compounds Add 2-OG (Positive Control), Test Compounds, and Vehicle Control Incubate_Overnight->Add_Compounds Incubate_Stimulation Incubate for 30 min at Room Temperature Add_Compounds->Incubate_Stimulation Add_HTRF_Reagents Add HTRF Lysis Buffer and Detection Reagents (cAMP-d2 & anti-cAMP cryptate) Incubate_Stimulation->Add_HTRF_Reagents Incubate_Detection Incubate for 60 min at Room Temperature (in the dark) Add_HTRF_Reagents->Incubate_Detection Read_Plate Read plate on HTRF-compatible reader (620 nm and 665 nm) Incubate_Detection->Read_Plate Analyze_Data Analyze Data: Calculate 665/620 ratio and determine EC50 values Read_Plate->Analyze_Data End End Analyze_Data->End Tango_Workflow Start Start Plate_Cells Plate Tango™ GPR119-bla U2OS cells in 384-well plate Start->Plate_Cells Incubate_Cells Incubate cells for 16-24 hours (37°C, 5% CO2) Plate_Cells->Incubate_Cells Add_Compounds Add 2-OG (Positive Control) and Test Compounds Incubate_Cells->Add_Compounds Incubate_Stimulation Incubate for 16 hours (37°C, 5% CO2) Add_Compounds->Incubate_Stimulation Add_Substrate Add LiveBLAzer™-FRET B/G Substrate Mixture Incubate_Stimulation->Add_Substrate Incubate_Detection Incubate for 2 hours at Room Temperature (in the dark) Add_Substrate->Incubate_Detection Read_Plate Read plate on a fluorescence plate reader (Emission at 460 nm and 530 nm) Incubate_Detection->Read_Plate Analyze_Data Analyze Data: Calculate Emission Ratio (460/530 nm) and determine EC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Measuring 2-Oleoylglycerol Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol that plays a significant role in various physiological processes. It is a known agonist for the G protein-coupled receptor 119 (GPR119), a receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][2][3] Activation of GPR119 by 2-OG leads to the stimulation of downstream signaling pathways, making it a target of interest for metabolic disorders such as type 2 diabetes. Furthermore, 2-OG has been implicated in inflammatory responses through the activation of the NF-κB signaling pathway in macrophages.

These application notes provide detailed protocols for three key cell-based assays to measure the activity of 2-OG: a GPR119-mediated cAMP accumulation assay, a glucagon-like peptide-1 (GLP-1) secretion assay, and an NF-κB activation assay.

Key Signaling Pathways of this compound

2-OG primarily exerts its effects through the activation of GPR119, which can trigger multiple downstream signaling cascades.

GPR119-cAMP Signaling Pathway

Upon binding of 2-OG, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), leading to various cellular responses, including the potentiation of glucose-stimulated insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1.

GPR119_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Two_OG This compound GPR119 GPR119 Two_OG->GPR119 binds G_protein Gαs GPR119->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular_Response leads to

GPR119-cAMP Signaling Pathway
GPR119/TAK1/NF-κB Signaling Pathway

In macrophages, 2-OG-mediated GPR119 activation can also initiate a pro-inflammatory signaling cascade. This pathway involves the recruitment and activation of TGF-β-activated kinase 1 (TAK1). Activated TAK1 then phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

GPR119_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Two_OG This compound GPR119 GPR119 Two_OG->GPR119 binds TAK1 TAK1 GPR119->TAK1 activates IKK IKK complex TAK1->IKK phosphorylates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription initiates

GPR119/TAK1/NF-κB Signaling

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays for this compound.

Table 1: GPR119-Mediated cAMP Accumulation Assay

Cell LineAgonistParameterValueReference(s)
COS-7 (hGPR119 transfected)This compoundEC502.5 µM[4][5]

Table 2: GLP-1 Secretion Assay

Cell LineTreatmentConcentrationExpected OutcomeReference(s)
GLUTagThis compound10 - 200 µMIncreased GLP-1 Secretion[6]
Primary Murine L-cellsThis compound200 µMIncreased GLP-1 Secretion[6]
GLUTagForskolin (B1673556)/IBMX (Positive Control)10 µM eachSignificant increase in GLP-1 Secretion[6]

Table 3: NF-κB Activation Assay

Cell LineTreatmentConcentrationExpected Outcome (Fold Increase over Basal)Reference(s)
RAW264.7This compound1 - 50 µg/mLDose-dependent increase in NF-κB activity(Empirical)
RAW264.7LPS (Positive Control)100 ng/mLSignificant increase in NF-κB activity[7]

Experimental Protocols

GPR119-Mediated cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP in response to GPR119 activation by 2-OG. A homogenous time-resolved fluorescence (HTRF) assay is a common and sensitive method for this purpose.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure Seed_Cells Seed GPR119-expressing cells (e.g., HEK293-hGPR119) in a 384-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Stimulate_Cells Add compound dilutions to cells Incubate_Overnight->Stimulate_Cells Prepare_Compounds Prepare serial dilutions of This compound and controls Prepare_Compounds->Stimulate_Cells Incubate_Stimulation Incubate for 30 minutes at room temperature Stimulate_Cells->Incubate_Stimulation Lyse_Cells Add HTRF lysis buffer and detection reagents Incubate_Stimulation->Lyse_Cells Incubate_Detection Incubate for 1 hour at room temperature Lyse_Cells->Incubate_Detection Read_Plate Read fluorescence on a plate reader Incubate_Detection->Read_Plate

cAMP Accumulation Assay Workflow

Materials:

  • HEK293 or COS-7 cells stably or transiently expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound (2-OG)

  • Reference GPR119 agonist (e.g., AR231453)

  • Forskolin (positive control)

  • cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)

  • 384-well white microplates

Protocol:

  • Cell Seeding: Seed GPR119-expressing cells into a 384-well white plate at a density of 5,000-10,000 cells per well in culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of 2-OG and the reference agonist in assay buffer. Also, prepare a stock solution of forskolin.

  • Cell Stimulation:

    • On the day of the assay, carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions (including a vehicle control) to the respective wells.

    • Add forskolin to the positive control wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve for 2-OG to determine the EC50 value.

Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This assay measures the amount of GLP-1 secreted from the enteroendocrine L-cell line, GLUTag, in response to 2-OG stimulation.

GLP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure Seed_Cells Seed GLUTag cells in a 24-well plate Culture_Cells Culture to 80% confluency Seed_Cells->Culture_Cells Wash_Cells Wash cells with secretion buffer Culture_Cells->Wash_Cells Prepare_Compounds Prepare this compound and control solutions Stimulate_Cells Incubate with test compounds in secretion buffer Prepare_Compounds->Stimulate_Cells Pre_incubate Pre-incubate in low glucose buffer Wash_Cells->Pre_incubate Pre_incubate->Stimulate_Cells Collect_Supernatant Collect supernatant Stimulate_Cells->Collect_Supernatant Measure_GLP1 Measure GLP-1 concentration by ELISA Collect_Supernatant->Measure_GLP1

GLP-1 Secretion Assay Workflow

Materials:

  • GLUTag cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Secretion assay buffer (e.g., KRB buffer) supplemented with a DPP-IV inhibitor

  • This compound (2-OG)

  • Forskolin and IBMX (positive control)

  • 24-well plates

  • GLP-1 ELISA kit

Protocol:

  • Cell Seeding: Seed GLUTag cells into a 24-well plate and culture until they reach approximately 80% confluency.

  • Pre-incubation:

    • On the day of the experiment, gently wash the cells twice with the secretion assay buffer.

    • Pre-incubate the cells in a low-glucose secretion buffer for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh secretion buffer containing various concentrations of 2-OG, a vehicle control, or the positive control (forskolin and IBMX) to the respective wells.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. It is recommended to centrifuge the supernatant to remove any cell debris.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cell lysate from each well. Plot the dose-response curve for 2-OG to determine its effect on GLP-1 secretion.

NF-κB Activation Assay

This protocol describes two common methods to measure NF-κB activation in the macrophage cell line RAW264.7: a luciferase reporter assay and an immunofluorescence assay for p65 nuclear translocation.

NFkB_Luciferase_Workflow cluster_prep Preparation cluster_assay Assay Procedure Seed_Cells Seed RAW264.7 cells stably expressing NF-κB luciferase reporter Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Stimulate_Cells Add test compounds to cells Incubate_Overnight->Stimulate_Cells Prepare_Compounds Prepare this compound and LPS solutions Prepare_Compounds->Stimulate_Cells Incubate_Stimulation Incubate for 6 hours Stimulate_Cells->Incubate_Stimulation Lyse_Cells Lyse cells and add luciferase substrate Incubate_Stimulation->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence

NF-κB Luciferase Assay Workflow

Materials:

  • RAW264.7 cell line stably transfected with an NF-κB luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (2-OG)

  • Lipopolysaccharide (LPS) (positive control)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

Protocol:

  • Cell Seeding: Seed the NF-κB luciferase reporter RAW264.7 cells into a 96-well white, clear-bottom plate at an appropriate density and incubate overnight.[8]

  • Cell Stimulation:

    • The next day, replace the medium with fresh medium containing serial dilutions of 2-OG, a vehicle control, or LPS as a positive control.[9]

  • Incubation: Incubate the cells for 6-16 hours at 37°C.[8]

  • Lysis and Luminescence Measurement:

    • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

    • Read the luminescence on a microplate luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability if necessary. Express the results as fold induction over the vehicle-treated control.

Materials:

  • RAW264.7 cell line

  • Cell culture medium

  • This compound (2-OG)

  • Lipopolysaccharide (LPS) (positive control)

  • Glass coverslips or imaging plates

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed RAW264.7 cells onto glass coverslips or in an imaging plate and allow them to adhere overnight.

  • Cell Stimulation: Treat the cells with different concentrations of 2-OG, a vehicle control, or LPS for a specified time (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash again with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Staining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-p65 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus (co-localized with DAPI) and the cytoplasm. Express the results as the ratio of nuclear to cytoplasmic fluorescence intensity.

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for characterizing the biological activity of this compound. By utilizing these protocols, researchers can effectively investigate the role of 2-OG in GPR119 signaling, incretin secretion, and inflammatory responses, thereby facilitating drug discovery and a deeper understanding of the physiological functions of this important lipid mediator.

References

Application Notes and Protocols for Studying the Effects of 2-Oleoylglycerol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the physiological and pathophysiological roles of 2-Oleoylglycerol (2-OG). This document outlines established and potential animal models, detailed experimental protocols, and the known signaling pathways associated with 2-OG's effects.

Introduction to this compound (2-OG)

This compound is an endogenous monoacylglycerol that plays a significant role in various physiological processes, most notably in metabolism. It is a product of dietary fat digestion and acts as a signaling molecule, primarily through the G-protein coupled receptor 119 (GPR119).[1][2] Research in animal models has been crucial in elucidating its functions and therapeutic potential.

Animal Models for Studying 2-OG Effects

The selection of an appropriate animal model is critical for studying the specific effects of 2-OG. Below are key models and their applications:

Models for Metabolic Studies (Glucose Homeostasis and NAFLD)
  • Wild-Type Mice (e.g., C57BL/6J): These mice are commonly used to study the effects of 2-OG on glucose metabolism and non-alcoholic fatty liver disease (NAFLD). Oral administration of 2-OG or its stable analogs has been shown to improve glucose tolerance.[3][4] When fed a Western diet (choline-low, high-fat, high-sugar), these mice develop non-alcoholic steatohepatitis (NASH) with increased endogenous 2-OG, providing a model to study its role in liver pathology.[5][6]

  • GPR119 Knockout (KO) Mice: These mice are invaluable for confirming that the metabolic effects of 2-OG are mediated through GPR119. Studies have shown that the glucose-lowering and GLP-1-releasing effects of 2-OG are absent in GPR119 KO mice.[3][4]

Models for Neurological and Behavioral Studies
  • Diacylglycerol Lipase α (DAGLα) Knockout Mice: These mice exhibit reduced brain levels of both 2-Arachidonoylglycerol (2-AG) and 2-OG.[7][8] They display anxiety-like phenotypes, suggesting a potential role for 2-OG in the regulation of mood and anxiety.[7] However, the specific contribution of 2-OG versus the more abundant 2-AG in this model requires further investigation.

Potential Models for Pain and Inflammation Studies

While research has predominantly focused on the related endocannabinoid 2-AG in pain and inflammation, the established rodent models for these conditions can be adapted to investigate the effects of 2-OG.

  • Monoiodoacetate (MIA)-Induced Osteoarthritis Model (Rats): This model is characterized by joint pain and inflammation. While studies have focused on elevating 2-AG levels, this model could be used to explore the potential analgesic and anti-inflammatory effects of 2-OG.

  • Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation (Mice or Rats): These are standard models of acute and persistent inflammatory pain, respectively, that could be employed to assess the effects of 2-OG administration.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 2-OG.

ParameterValueModel SystemReference
EC50 for GPR119 Activation 2.5 µMGPR119-expressing COS-7 cells[1][2]
EC50 of 2-OG ether for GPR119 5.3 µMIn vitro cAMP formation assay[3]
Animal ModelTreatmentKey Quantitative FindingReference
DAGLα Knockout Mice -Significant reduction in 2-OG levels in the prefrontal cortex, amygdala, and striatum.[7]
Wild-Type Mice on Western Diet Choline-low, high-fat, high-sugar dietIncreased production of this compound, contributing to NASH pathogenesis.[5][6]

Experimental Protocols

Preparation and Administration of this compound

Vehicle Preparation: Due to its lipophilic nature, 2-OG requires a suitable vehicle for in vivo administration. Common vehicles include:

The chosen vehicle should always be administered to a control group to account for any potential effects of the vehicle itself. The solution should be vortexed or sonicated to ensure homogeneity before administration.[11]

Protocol 1: Oral Gavage in Mice

This is a common method for administering 2-OG to study its effects on metabolism.

Materials:

  • 2-OG or stable analog (e.g., 2-oleyl glyceryl ether)

  • Appropriate vehicle

  • Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)[11][12]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the correct dosage volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred.[12]

  • Prepare the 2-OG solution in the chosen vehicle.

  • Gently restrain the mouse, ensuring the head and body are in a vertical line to straighten the esophagus.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should advance easily without force.[13]

  • Slowly administer the solution.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This route can be used for systemic administration of 2-OG.

Materials:

  • 2-OG solution in a sterile vehicle

  • Sterile syringes (1 mL)

  • Sterile needles (26-27 gauge)[14]

  • 70% ethanol wipes

Procedure:

  • Weigh the mouse and calculate the required dose.

  • Restrain the mouse to expose the abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs cranially.

  • Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.[15][16]

  • Insert the needle, bevel up, at a 30-45° angle.

  • Gently pull back on the plunger to ensure no blood or fluid is aspirated.

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.

Induction of Non-Alcoholic Steatohepatitis (NASH)

Model: Male C57BL/6J mice.

Protocol:

  • Feed mice a choline-low, high-fat, and high-sugar (CL-HFS) diet, which represents a typical Western diet.[5][6]

  • Continue this diet for a period sufficient to induce NASH features, such as hepatic inflammation, steatosis, and fibrosis (e.g., 12 weeks).[17]

  • Monitor the development of NASH through histological analysis of liver tissue and measurement of relevant biomarkers.

  • This model can be used to study the role of endogenously produced 2-OG in the pathogenesis of NASH or to test the therapeutic effects of interventions targeting the 2-OG signaling pathway.

Signaling Pathways and Visualizations

GPR119 Signaling in Metabolic Regulation

2-OG is a known agonist of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by 2-OG initiates a signaling cascade that enhances glucose-stimulated insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1.[18][19]

GPR119_Metabolic_Signaling cluster_L_Cell Intestinal L-Cell cluster_Pancreas Pancreatic β-Cell Two_OG This compound GPR119 GPR119 Two_OG->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces GLP1_release GLP-1 Release cAMP->GLP1_release stimulates GLP1 GLP-1 GLP1_release->GLP1 GLP1R GLP-1 Receptor GLP1->GLP1R binds Insulin_release Insulin Release GLP1R->Insulin_release stimulates (glucose-dependent)

Caption: 2-OG metabolic signaling pathway via GPR119.

2-OG Signaling in NASH Pathogenesis

In the context of NASH induced by a Western diet, elevated 2-OG levels contribute to liver inflammation and fibrosis. This involves the activation of macrophages and subsequently hepatic stellate cells through a GPR119-dependent pathway that includes TAK1, NF-κB, and TGF-β1.[5][6]

NASH_Signaling cluster_Macrophage Macrophage cluster_HSC Hepatic Stellate Cell (HSC) Two_OG This compound GPR119 GPR119 Two_OG->GPR119 binds TAK1 TAK1 GPR119->TAK1 activates NFkB NF-κB TAK1->NFkB activates TGFb1_production TGF-β1 Production NFkB->TGFb1_production stimulates TGFb1 TGF-β1 TGFb1_production->TGFb1 secreted HSC_activation HSC Activation TGFb1->HSC_activation activates Fibrosis Fibrosis HSC_activation->Fibrosis

Caption: 2-OG signaling in the pathogenesis of NASH.

Experimental Workflow for Evaluating 2-OG in a NASH Model

The following diagram outlines a typical experimental workflow for investigating the role of 2-OG in a diet-induced NASH animal model.

NASH_Workflow start Start: C57BL/6J Mice diet Induce NASH: Choline-low, high-fat, high-sugar diet (12 weeks) start->diet grouping Group Allocation: 1. Vehicle Control 2. 2-OG Treatment Group 3. GPR119 Antagonist Group diet->grouping treatment Administer Treatment (e.g., Oral Gavage) grouping->treatment monitoring Monitor: Body Weight, Food Intake, Glucose Tolerance treatment->monitoring endpoint Endpoint Analysis (12 weeks) monitoring->endpoint analysis Sample Collection: Liver, Blood, Feces endpoint->analysis histology Liver Histology (H&E, Sirius Red) analysis->histology biomarkers Biomarker Analysis: ALT, AST, Lipids, Cytokines analysis->biomarkers metabolomics Metabolomics: Measure 2-OG levels analysis->metabolomics end Data Interpretation histology->end biomarkers->end metabolomics->end

References

Application Notes and Protocols for 2-Oleoylglycerol in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol derived from the digestion of dietary triglycerides. It has emerged as a significant signaling molecule in the regulation of metabolic processes, primarily through its action as an agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] Activation of GPR119, which is expressed in pancreatic beta cells and intestinal enteroendocrine L-cells and K-cells, stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] These hormones play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion, making 2-OG a molecule of interest in the research of metabolic diseases like type 2 diabetes and obesity.

Beyond its role in glucose metabolism, 2-OG has also been implicated in inflammatory signaling pathways, particularly in the context of non-alcoholic steatohepatitis (NASH).[5] This dual functionality highlights the potential of 2-OG as both a research tool to unravel the complexities of metabolic and inflammatory diseases and as a potential therapeutic target.

These application notes provide an overview of the utility of 2-OG in metabolic disease research, including its mechanism of action, quantitative data from key studies, and detailed protocols for its application in both in vitro and in vivo experimental models.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the activation of GPR119.[1][2] Upon binding of 2-OG, GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][6] This elevation in cAMP triggers the secretion of GLP-1 and GIP from intestinal enteroendocrine cells.[1][4]

In the context of inflammation and fibrosis, particularly relevant to NASH, 2-OG has been shown to activate the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway in macrophages.[5] This pathway activation enhances the inflammatory response and promotes fibrotic processes.

GPR119-Mediated Incretin Release Signaling Pathway

GPR119_Incretin_Release cluster_L_Cell Intestinal L-Cell Two_OG This compound (2-OG) GPR119 GPR119 Two_OG->GPR119 binds AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles promotes fusion GLP1_Release GLP-1 Release GLP1_Vesicles->GLP1_Release

Caption: GPR119 signaling cascade leading to GLP-1 release.

GPR119-Mediated Inflammatory Signaling Pathway in Macrophages

GPR119_Inflammatory_Pathway cluster_Macrophage Macrophage Two_OG This compound (2-OG) GPR119 GPR119 Two_OG->GPR119 binds TAK1 TAK1 GPR119->TAK1 activates NFkB NF-κB TAK1->NFkB activates TGFb1 TGF-β1 NFkB->TGFb1 promotes transcription Inflammation Inflammation TGFb1->Inflammation Fibrosis Fibrosis TGFb1->Fibrosis

Caption: GPR119 inflammatory pathway in macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

ParameterValueCell Line/ModelReference
EC50 for hGPR119 Activation 2.5 µMTransiently transfected COS-7 cells[1][5]
In Vivo Dosage (Human) 2 g (jejunal bolus)Healthy human volunteers[1]
In Vivo Dosage (Mouse) 20 µ g/mouse (i.v.)C57BL/6J mice[5]
In Vitro Concentration (Inflammation) 50 µg/mLRAW264.7 cells[5]

Table 1: In Vitro and In Vivo Efficacy of this compound.

AnalyteEffectTime PointModelReference
Plasma GLP-1 Significantly increased0-25 minutesHealthy human volunteers[1]
Plasma GIP IncreasedNot specifiedHealthy human volunteers[1]
Intracellular cAMP IncreasedNot specifiedGPR119-expressing COS-7 cells[1][6]

Table 2: Effects of this compound on Key Metabolic and Signaling Molecules.

Experimental Protocols

In Vitro Studies

General Cell Culture Workflow

Cell_Culture_Workflow Thaw Thaw frozen cells Culture Culture in appropriate medium Thaw->Culture Passage Passage at 80-90% confluency Culture->Passage Seed Seed for experiment Passage->Seed Treat Treat with 2-OG or vehicle Seed->Treat Analyze Analyze cells/supernatant Treat->Analyze

Caption: General workflow for cell culture experiments.

Materials:

  • COS-7 cells or RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)[1]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution (for COS-7)

  • Cell scraper (for RAW264.7)

  • Phosphate-Buffered Saline (PBS)

  • This compound (2-OG)

  • Vehicle control (e.g., DMSO or ethanol)

  • Tissue culture flasks, plates, and other sterile consumables

Procedure for COS-7 Cells:

  • Cell Culture: Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[1]

  • Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a lower density.[1]

  • Seeding for Experiments: Seed cells in appropriate multi-well plates at a density to achieve 70-80% confluency at the time of the experiment.[1]

  • Transient Transfection (for GPR119 expression): If cells do not endogenously express GPR119, transiently transfect them with a human GPR119 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for receptor expression.

  • Treatment with 2-OG:

    • Prepare a stock solution of 2-OG in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the 2-OG stock solution in serum-free DMEM to the desired final concentrations (e.g., for EC50 determination, a range of concentrations from nanomolar to micromolar would be appropriate).

    • Aspirate the culture medium from the cells and replace it with the 2-OG-containing medium or vehicle control medium.

    • Incubate for the desired period (e.g., 30 minutes for cAMP assays).

Procedure for RAW264.7 Cells:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.[7]

  • Passaging: When cells reach 80% confluency, detach them by gentle scraping.[8]

  • Seeding for Experiments: Seed RAW264.7 cells in multi-well plates at a suitable density.

  • Treatment with 2-OG:

    • Prepare 2-OG as described for COS-7 cells.

    • For inflammatory studies, treat cells with 2-OG (e.g., 50 µg/mL) for a specified duration (e.g., 24 hours).[5]

    • Collect cell lysates for protein or gene expression analysis, or supernatants for cytokine measurements.

Materials:

  • GPR119-expressing COS-7 cells

  • This compound

  • Forskolin (positive control)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Lysis buffer

  • Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Seeding: Seed GPR119-expressing COS-7 cells in a 96-well plate and grow to 80-90% confluency.

  • Cell Stimulation:

    • Prepare serial dilutions of 2-OG in assay buffer.

    • Wash the cells once with assay buffer.

    • Add the 2-OG dilutions or controls (vehicle, forskolin) to the respective wells.

    • Incubate at 37°C for 30 minutes.[4]

  • Cell Lysis: Aspirate the stimulation solution and add lysis buffer to each well. Incubate as per the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Measurement:

    • Perform the cAMP measurement using a commercial ELISA or HTRF kit, following the manufacturer's protocol.[9] This typically involves the addition of detection reagents and measurement of the resulting signal (absorbance or fluorescence).

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the log of the 2-OG concentration to determine the EC50.

Materials:

  • GLUTag cells (or other suitable L-cell line)

  • This compound

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Commercial GLP-1 ELISA kit

Procedure:

  • Cell Culture and Seeding: Culture GLUTag cells in DMEM and seed them in 24-well plates.

  • Cell Stimulation:

    • Wash the cells with assay buffer.

    • Add 2-OG at various concentrations or vehicle control to the wells.

    • Incubate for a specified time (e.g., 2 hours).

  • Supernatant Collection: Collect the supernatant from each well. It is advisable to add a DPP-4 inhibitor to prevent GLP-1 degradation.

  • GLP-1 Measurement:

    • Quantify the amount of GLP-1 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[6][10][11]

In Vivo Studies

NASH Induction and Treatment Workflow

NASH_Workflow Acclimatize Acclimatize mice Diet Induce NASH with Western Diet Acclimatize->Diet Treatment Treat with 2-OG or vehicle Diet->Treatment Monitor Monitor body weight and health Treatment->Monitor Sacrifice Sacrifice and collect tissues Monitor->Sacrifice Analysis Histological and biochemical analysis Sacrifice->Analysis

Caption: Workflow for in vivo NASH model and treatment.

Materials:

  • Male C57BL/6J mice

  • Western-style diet (high in fat, sucrose, and cholesterol)[12] or Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD)

  • Standard chow diet (for control group)

  • This compound

  • Vehicle (e.g., sterile PBS)

  • Equipment for intravenous injections

  • Materials for blood collection and tissue harvesting

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week with free access to standard chow and water.[13]

  • NASH Induction:

    • Divide mice into a control group (fed standard chow) and a NASH group (fed a Western diet or CDAHFD).[13][14]

    • Maintain the diets for a period sufficient to induce NASH (e.g., 8-16 weeks).

  • Treatment with 2-OG:

    • During the NASH induction period, divide the NASH group into a vehicle-treated group and a 2-OG-treated group.

    • Administer 2-OG (e.g., 20 µ g/mouse in 0.2 mL PBS) intravenously three times a week for a specified duration (e.g., 6 weeks).[5]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and food intake regularly.[14]

    • At the end of the study, collect blood for biochemical analysis (e.g., ALT, AST, lipids).

    • Harvest livers for weight measurement, histological analysis (H&E for steatosis and inflammation, Sirius Red or Masson's trichrome for fibrosis), and molecular analysis (gene and protein expression).[13][15]

Materials:

  • Plasma samples

  • Internal standard (e.g., deuterated 2-OG)

  • Methanol, methyl tert-butyl ether (MTBE), water (LC-MS grade)

  • LC-MS/MS system with a reversed-phase column (e.g., C18)

Procedure:

  • Sample Preparation (Lipid Extraction):

    • To a plasma sample (e.g., 50 µL), add an internal standard.

    • Perform a biphasic lipid extraction using cold methanol, MTBE, and water.[16]

    • Briefly, add cold methanol, followed by cold MTBE. Vortex and shake at 4°C.

    • Induce phase separation by adding water and centrifuge.[16]

    • Collect the organic (lower) phase containing the lipids.

    • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1 v/v).[16]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the lipids using a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., water/acetonitrile/isopropanol with modifiers like ammonium (B1175870) formate (B1220265) or formic acid).[16][17]

    • Detect and quantify 2-OG using tandem mass spectrometry in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.[18][19] Specific precursor-product ion transitions for 2-OG and the internal standard should be used for quantification.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of 2-OG.

    • Quantify the concentration of 2-OG in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a valuable tool for investigating the intricate connections between nutrient sensing, incretin hormone secretion, and inflammatory processes in the context of metabolic diseases. The protocols outlined in these application notes provide a framework for researchers to explore the multifaceted roles of 2-OG in both cellular and whole-organism physiology. By utilizing these methodologies, scientists can further elucidate the therapeutic potential of targeting the GPR119 signaling pathway for the treatment of type 2 diabetes, obesity, and NASH.

References

Application Notes and Protocols: Investigating the Impact of 2-Oleoylglycerol on Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol derived from the digestion of dietary triglycerides.[1] It has emerged as a significant signaling molecule in metabolic regulation, particularly in the function of pancreatic beta-cells and insulin (B600854) secretion. These application notes provide a comprehensive overview of the effects of 2-OG on pancreatic beta-cells, detailing the underlying signaling pathways and providing established protocols for its study. 2-OG has been identified as an endogenous ligand for G protein-coupled receptors GPR119 and GPR55, both of which play roles in glucose homeostasis.[1][2] Understanding the mechanisms of 2-OG action is crucial for the development of novel therapeutic strategies for type 2 diabetes.

Data Presentation

In Vitro Efficacy of this compound
ParameterReceptorCell LineValueReference
EC50GPR119COS-72.5 µM[3][4]
In Vivo Effects of this compound Administration in Humans
AnalyteChangeTime FrameSignificanceReference
Plasma GLP-1Significantly Increased0-25 minp < 0.05[3][4][5]
Plasma GIPIncreased--[3][4]
Plasma InsulinIncreased--[6]
Plasma C-peptideIncreased--[6]

Signaling Pathways

This compound influences pancreatic beta-cell function through both indirect and direct signaling pathways.

Indirect Pathway via GPR119 in Intestinal L-Cells

2-OG acts as an agonist for the GPR119 receptor located on intestinal L-cells.[3][4] This activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone. GLP-1 then travels to the pancreatic beta-cells and potentiates glucose-stimulated insulin secretion (GSIS).[3] The signaling cascade within the L-cell initiated by 2-OG binding to GPR119 involves the elevation of intracellular cyclic AMP (cAMP).[3][4]

GPR119_Pathway cluster_intestine Intestinal L-Cell cluster_blood Bloodstream cluster_pancreas Pancreatic Beta-Cell 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 binds AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces GLP1 GLP-1 cAMP->GLP1 stimulates release GLP1_blood GLP-1 GLP1R GLP-1R GLP1_blood->GLP1R binds Insulin Insulin GLP1R->Insulin potentiates GSIS

Caption: Indirect effect of 2-OG on beta-cells via GPR119.
Direct Pathway via GPR55 in Pancreatic Beta-Cells

2-OG is also an agonist for the GPR55 receptor, which is expressed directly on pancreatic beta-cells.[2] The activation of GPR55 by 2-OG leads to a direct stimulation of insulin secretion. This signaling pathway involves the elevation of both intracellular calcium ([Ca2+]i) and cAMP.[2][7]

GPR55_Pathway cluster_pancreas Pancreatic Beta-Cell 2-OG 2-OG GPR55 GPR55 2-OG->GPR55 binds PLC PLC GPR55->PLC activates AC Adenylyl Cyclase GPR55->AC activates Ca2 [Ca2+]i PLC->Ca2 increases cAMP cAMP AC->cAMP produces Insulin Insulin Secretion Ca2->Insulin cAMP->Insulin

Caption: Direct effect of 2-OG on beta-cells via GPR55.

Experimental Protocols

Protocol 1: In Vitro GPR119 Activation Assay

Objective: To determine the agonist activity of 2-OG on the GPR119 receptor.

Cell Line: COS-7 cells transiently transfected with human GPR119.[3][4]

Methodology:

  • Cell Culture and Transfection:

    • Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Transfect cells with a mammalian expression vector containing the human GPR119 coding sequence using a suitable transfection reagent (e.g., calcium phosphate (B84403) precipitation method).[3]

    • Seed the transfected cells at a density of 2.5 x 10^5 cells/well in 12-well plates.[3]

  • cAMP Measurement:

    • Incubate the cells for 24 hours with 2 µCi/ml of [3H]-adenine in 0.5 ml of growth medium per well to label the intracellular ATP pool.[3]

    • Wash the cells twice with a buffer containing 25 mM HEPES (pH 7.2), 140 mM NaCl, 0.75 mM NaH2PO4, and 0.05% (wt/vol) BSA.[3]

    • Pre-incubate the cells for 15 minutes in the same buffer supplemented with 1 mM of the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

    • Stimulate the cells with varying concentrations of 2-OG (e.g., 0.01 µM to 100 µM) or a vehicle control for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the accumulation of [3H]-cAMP by sequential chromatography over Dowex and alumina (B75360) columns.

    • Calculate the EC50 value for 2-OG.

protocol1 cluster_prep Cell Preparation cluster_assay cAMP Assay culture Culture COS-7 cells transfect Transfect with hGPR119 culture->transfect seed Seed in 12-well plates transfect->seed label_cells Label with [3H]-adenine seed->label_cells wash_cells Wash cells label_cells->wash_cells preincubate Pre-incubate with IBMX wash_cells->preincubate stimulate Stimulate with 2-OG preincubate->stimulate lyse Lyse cells stimulate->lyse measure Measure [3H]-cAMP lyse->measure calculate Calculate EC50 measure->calculate

Caption: Workflow for GPR119 activation assay.
Protocol 2: In Vitro Insulin Secretion Assay from Pancreatic Islets

Objective: To assess the direct effect of 2-OG on insulin secretion from isolated pancreatic islets.

Materials: Isolated mouse or human pancreatic islets.

Methodology:

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from mice or humans using collagenase digestion.

    • Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 11.1 mM glucose for 24-48 hours to allow recovery.

  • Insulin Secretion Assay (Static Incubation):

    • Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate.

    • Pre-incubate the islets for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and 0.1% BSA.

    • Replace the pre-incubation buffer with KRB buffer containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus varying concentrations of 2-OG.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant for insulin measurement.

    • Lyse the islets to determine their total insulin content.

    • Measure insulin concentrations in the supernatant and islet lysates using an ELISA or radioimmunoassay (RIA).

    • Express secreted insulin as a percentage of the total insulin content.

protocol2 cluster_prep Islet Preparation cluster_assay Insulin Secretion Assay isolate Isolate pancreatic islets culture Culture islets isolate->culture preincubate Pre-incubate in low glucose culture->preincubate stimulate Stimulate with test conditions (low/high glucose +/- 2-OG) preincubate->stimulate collect Collect supernatant stimulate->collect lyse Lyse islets collect->lyse measure Measure insulin (ELISA/RIA) lyse->measure analyze Analyze data measure->analyze

Caption: Workflow for islet insulin secretion assay.
Protocol 3: In Vivo Study of 2-OG in Humans

Objective: To evaluate the effect of 2-OG on incretin and insulin secretion in human subjects.

Study Design: A randomized, controlled, crossover study.

Methodology:

  • Subject Recruitment:

    • Recruit healthy human volunteers after obtaining informed consent.

    • Subjects should fast overnight (at least 10 hours) before each experimental day.[3]

  • Experimental Procedure:

    • On separate days, administer a jejunal bolus of 2g of 2-OG, an equimolar amount of oleic acid (control), or a vehicle (glycerol) control via a nasointestinal tube.[3][4]

    • Collect arterialized venous blood samples at baseline and at regular intervals (e.g., 0, 5, 10, 15, 20, 25, 30, 60, 90, 120, 180, 240 minutes) after administration.[3]

    • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Biochemical Analysis:

    • Measure plasma concentrations of GLP-1, GIP, insulin, C-peptide, and glucose using appropriate immunoassays or biochemical assays.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each analyte for each treatment condition.

    • Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the effects of 2-OG with the controls.

protocol3 cluster_prep Preparation cluster_exp Experiment (Crossover Design) cluster_analysis Analysis recruit Recruit healthy volunteers fast Overnight fast recruit->fast administer Administer 2-OG, Oleic Acid, or Vehicle fast->administer collect_blood Collect blood samples over time administer->collect_blood process_blood Process and store plasma collect_blood->process_blood measure_analytes Measure GLP-1, GIP, Insulin, etc. process_blood->measure_analytes calculate_auc Calculate AUC measure_analytes->calculate_auc stat_analysis Statistical analysis calculate_auc->stat_analysis

Caption: Workflow for in vivo human study.

References

Application Notes and Protocols for the Formulation of 2-Oleoylglycerol for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is a monoacylglycerol that acts as an endogenous agonist for G protein-coupled receptor 119 (GPR119). This interaction stimulates the release of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone involved in glucose homeostasis. The ability of 2-OG to modulate GLP-1 secretion makes it a molecule of significant interest in metabolic research, particularly in the context of type 2 diabetes and obesity. Oral gavage in mice is a standard preclinical method to study the in vivo effects of compounds like 2-OG. Proper formulation is critical to ensure accurate dosing, bioavailability, and animal welfare.

These application notes provide a comprehensive guide to the formulation and oral administration of this compound in mice, including detailed protocols, quantitative data summaries, and visual workflows to ensure reproducible and reliable experimental outcomes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₄₀O₄N/A
Molecular Weight372.54 g/mol N/A
AppearanceColorless to pale yellow oily liquidGeneral knowledge
SolubilityPoorly soluble in water; Soluble in organic solvents and oilsGeneral knowledge
In Vitro ActivityGPR119 Agonist (EC₅₀ ≈ 2.5 µM)[1][2]
Table 2: Recommended Oral Gavage Volumes and Needle Sizes for Mice
Mouse Body Weight (grams)Maximum Administration Volume (mL)Recommended Gavage Needle GaugeRecommended Gavage Needle Length (inches)
15 - 200.2022G1 - 1.5
20 - 250.2520G1 - 1.5
25 - 350.3518G1.5 - 2

Note: The general recommendation for maximum oral gavage volume is 10 mL/kg of the animal's body weight. Volumes should be justified and approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Protocols

Protocol 1: Formulation of this compound in Corn Oil

This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice using corn oil as the vehicle. Corn oil is a commonly used, well-tolerated vehicle for lipophilic compounds.[3]

Materials:

  • This compound (2-OG)

  • Corn oil (sterile, pharmaceutical grade)

  • Sterile glass vial

  • Heating block or water bath

  • Vortex mixer

  • Syringes and gavage needles

Procedure:

  • Calculate Required Amounts: Determine the desired concentration of 2-OG and the total volume of the formulation needed for the study. For example, to prepare 5 mL of a 100 mg/mL solution, you will need 500 mg of 2-OG and 5 mL of corn oil.

  • Pre-warm the Vehicle: Place the required volume of corn oil in a sterile glass vial and warm it to 37-42°C for approximately 30 minutes. This will reduce the viscosity of the oil and aid in the dissolution of 2-OG.

  • Dissolve 2-OG: Add the weighed 2-OG to the pre-warmed corn oil.

  • Homogenize the Formulation: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the 2-OG does not fully dissolve, continue to incubate at 37°C with intermittent vortexing or gentle agitation for several hours. For difficult-to-dissolve batches, sonication can be employed to create a more uniform dispersion.

  • Visual Inspection: Before administration, visually inspect the formulation to ensure it is a homogenous solution or a uniform suspension.

  • Storage: Store the formulation at 4°C, protected from light. Before each use, bring the solution to room temperature and vortex to ensure homogeneity. It is recommended to prepare the formulation fresh, but it can be stable for up to one month when stored properly.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol details the step-by-step procedure for the safe and effective oral administration of the prepared 2-OG formulation to mice.

Materials:

  • Prepared 2-OG formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Appropriately sized gavage needle (see Table 2)

  • Scale for weighing the mouse

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dosing volume (typically up to 10 mL/kg).

    • Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and neck. The mouse should be held in a vertical position.

  • Gavage Needle Preparation and Measurement:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of its nose to the last rib. This is the approximate distance to the stomach. Mark this length on the needle with a permanent marker to prevent over-insertion.

    • Fill the syringe with the calculated volume of the 2-OG formulation and attach the gavage needle. Ensure there are no air bubbles in the syringe.

  • Administration:

    • With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.

    • The mouse will naturally swallow as the needle reaches the back of the throat, which facilitates the passage of the needle into the esophagus.

    • Gently advance the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is felt, withdraw the needle and re-insert. Do not apply force.

    • Once the needle is correctly positioned, slowly and steadily administer the formulation over 2-3 seconds.

    • After administration, gently and slowly withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor it for at least 15 minutes for any immediate signs of distress, such as difficulty breathing, gasping, or oral/nasal bleeding.

    • Continue to monitor the animal's general health and behavior over the next 24 hours.

Visualizations

GPR119_Signaling_Pathway This compound (2-OG) This compound (2-OG) GPR119 GPR119 This compound (2-OG)->GPR119 binds to Gs_alpha Gs_alpha GPR119->Gs_alpha activates Adenylate_Cyclase Adenylate_Cyclase Gs_alpha->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA PKA cAMP->PKA activates GLP1_Release GLP1_Release PKA->GLP1_Release stimulates

Caption: 2-OG activates GPR119 signaling to stimulate GLP-1 release.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration Weigh_2OG Weigh 2-OG Mix_Vortex Mix and Vortex/Sonicate Weigh_2OG->Mix_Vortex Warm_Oil Warm Corn Oil (37-42°C) Warm_Oil->Mix_Vortex Homogenous_Formulation Homogenous Formulation Mix_Vortex->Homogenous_Formulation Weigh_Mouse Weigh Mouse & Calculate Dose Homogenous_Formulation->Weigh_Mouse Restrain_Mouse Restrain Mouse Weigh_Mouse->Restrain_Mouse Administer_Gavage Administer via Gavage Restrain_Mouse->Administer_Gavage Monitor_Mouse Monitor Mouse Administer_Gavage->Monitor_Mouse

Caption: Experimental workflow for 2-OG formulation and oral gavage.

References

Application Notes and Protocols: The Use of 2-Oleoylglycerol in Lipid Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is an endogenous 2-monoacylglycerol that plays a significant role as a lipid messenger in various physiological processes. Generated during the digestion of dietary fats, 2-OG has been identified as a key signaling molecule, primarily through its action as an agonist for G protein-coupled receptors (GPCRs). Its ability to modulate specific signaling pathways makes it a valuable tool for researchers studying metabolic diseases, endocrinology, and cellular regulation.

These application notes distinguish the direct signaling roles of 2-OG from those of structurally related diacylglycerol (DAG) analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), which are classic activators of the Protein Kinase C (PKC) pathway. While both are critical lipid messengers, they activate distinct downstream cascades. Here, we provide detailed protocols and data for studying the signaling pathways specifically modulated by 2-OG, with a primary focus on its role as a GPR119 agonist, and also include protocols for using DAG analogs for PKC pathway investigation as a comparative reference.

Application Note 1: this compound as a GPR119 Agonist

This compound is a potent endogenous agonist for G protein-coupled receptor 119 (GPR119), a receptor highly expressed in pancreatic beta cells and intestinal L-cells.[1][2] Activation of GPR119 by 2-OG stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making GPR119 an attractive target for the treatment of type 2 diabetes.[1][2]

GPR119 Signaling Pathway

The binding of 2-OG to GPR119 initiates a canonical Gs-coupled signaling cascade, culminating in the activation of Protein Kinase A (PKA) and other cAMP effectors, which drive cellular responses such as hormone secretion.

GPR119_Signaling cluster_membrane Plasma Membrane GPR119 GPR119 Gs Gs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Activates Two_OG This compound (2-OG) Two_OG->GPR119 Binds ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., GLP-1 Secretion) PKA->Response Phosphorylates Targets

Caption: 2-OG activates the GPR119-cAMP signaling pathway.

Quantitative Data: 2-OG Activity on GPR119

The efficacy of 2-OG in activating GPR119 has been quantified in vitro, demonstrating its potency as a signaling lipid.

CompoundCell LineAssay TypeParameterValueReference
This compound (2-OG)GPR119-expressing COS-7cAMP AccumulationEC₅₀2.5 µM[1][2]
Experimental Protocol 1: In Vitro cAMP Accumulation Assay

This protocol details the measurement of intracellular cAMP levels in response to 2-OG stimulation in cells transiently expressing human GPR119.

Objective: To quantify the dose-dependent activation of GPR119 by 2-OG.

Materials:

  • COS-7 cells (or other suitable host cell line)

  • Human GPR119 expression vector

  • Transfection reagent (e.g., calcium phosphate)[1]

  • Growth medium (e.g., DMEM with 10% FBS)

  • [³H]-adenine

  • Assay buffer (e.g., 25 mM HEPES, pH 7.2, with 0.75 mM NaH₂PO₄)[1]

  • This compound (2-OG) stock solution (in DMSO or ethanol)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Lysis buffer

  • Dowex and alumina (B75360) columns for cAMP separation

  • Scintillation counter

Procedure:

  • Cell Transfection: a. Seed COS-7 cells in 12-well plates at a density of 2.5 x 10⁵ cells/well. b. Transiently transfect the cells with the human GPR119 expression vector using a suitable method like calcium phosphate (B84403) precipitation.[1] Use an empty vector as a negative control. c. Allow cells to express the receptor for 24-48 hours.

  • Metabolic Labeling: a. Incubate the transfected cells for 24 hours with 2 µCi/mL of [³H]-adenine in growth medium to label the intracellular ATP pool.[1]

  • Cell Stimulation: a. Wash the cells twice with pre-warmed assay buffer. b. Pre-incubate the cells in assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C. c. Prepare serial dilutions of 2-OG in assay buffer. d. Add the 2-OG dilutions to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO/ethanol).

  • Lysis and cAMP Separation: a. Terminate the stimulation by aspirating the medium and lysing the cells with lysis buffer. b. Separate [³H]-cAMP from [³H]-ATP and other nucleotides using sequential Dowex and alumina column chromatography.

  • Quantification: a. Measure the radioactivity of the eluted [³H]-cAMP fraction using a scintillation counter. b. Calculate the percentage of total tritium (B154650) incorporated into cAMP relative to the total tritium uptake. c. Plot the cAMP accumulation against the log of the 2-OG concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Application Note 2: Use of Diacylglycerol Analogs for PKC Pathway Analysis

While 2-OG is a monoacylglycerol, the broader family of diacylglycerols (DAGs) are canonical second messengers that activate Protein Kinase C (PKC). To study this pathway directly, researchers often use cell-permeable DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol (OAG). OAG mimics endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms, causing their translocation to the plasma membrane and subsequent activation.[3][4]

PLC-DAG-PKC Signaling Pathway

This pathway is typically initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. OAG bypasses the need for PLC activation to directly stimulate PKC.

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_mem Active PKC pSubstrate Phosphorylated Substrate PKC_mem->pSubstrate Phosphorylates Agonist Agonist Agonist->Receptor OAG OAG (DAG Analog) OAG->PKC_mem Mimics DAG DAG->PKC_mem Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC_cyto Inactive PKC PKC_cyto->PKC_mem Substrate Substrate Ca Ca²⁺ ER->Ca Releases

Caption: OAG mimics DAG to directly activate PKC at the membrane.

Quantitative Data: Effective Concentrations of OAG

The concentration of OAG required to elicit a biological response varies between cell types and the specific endpoint being measured.

CompoundCell TypeEffectConcentration RangeReference
1-Oleoyl-2-acetyl-sn-glycerol (OAG)GH3 pituitary cellsReduction of Ca²⁺ currents4-60 µM (IC₅₀ ≈ 25 µM)[5]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Dorsal root ganglion neuronsAttenuation of Ca²⁺ currents0.6-60 µM[6]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Rat isletsDose-related activation of PKC5-500 µM[7]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Muscle fibersIncrease in intracellular Ca²⁺100 µM[8]
Experimental Protocol 2: General PKC Activation in Cell Culture

This protocol provides a framework for treating cultured cells with a DAG analog to study downstream signaling events.

Objective: To activate PKC in living cells to study its role in a specific cellular process (e.g., gene expression, cell morphology, ion channel activity).

Materials:

  • Cultured cells of interest

  • 1-Oleoyl-2-acetyl-sn-glycerol (OAG) or 1,2-Dioleoyl-sn-glycerol (DOG)

  • Anhydrous DMSO or ethanol[9]

  • Cell culture medium (serum-free medium is often preferred for short-term stimulation to avoid confounding factors)

  • Positive control: Phorbol 12-myristate 13-acetate (PMA)

  • Negative control: Vehicle (DMSO or ethanol)

  • PKC inhibitor (e.g., Gö 6983) for specificity control

Procedure:

  • Stock Solution Preparation: a. Bring the vial of OAG/DOG to room temperature. b. Under sterile conditions, dissolve the lipid in anhydrous DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-50 mM).[9] Vortex gently to ensure complete dissolution. A brief warming to 37°C may assist. c. Aliquot the stock solution into single-use tubes and store at -80°C to prevent degradation from freeze-thaw cycles.[9]

  • Cell Treatment: a. Plate cells and grow to the desired confluency. For many experiments, cells are serum-starved for several hours prior to stimulation. b. Pre-warm the cell culture medium to 37°C. c. Thaw a single aliquot of the OAG/DOG stock solution. d. Dilute the stock solution directly into the pre-warmed medium to achieve the final desired working concentration (e.g., 10-100 µM). It is critical to add the stock solution while gently swirling the medium to promote dispersion and prevent precipitation.[9] e. Include control wells: vehicle only, a positive control (PMA, e.g., 100 nM), and for specificity, pre-treatment with a PKC inhibitor for 30-60 minutes before adding OAG. f. Remove the old medium from the cells and replace it with the medium containing the treatments. g. Incubate for the desired time (from minutes for phosphorylation events to hours for gene expression changes).

  • Downstream Analysis: a. After incubation, process the cells for the desired downstream assay, such as Western blotting for phosphorylated substrates (e.g., phospho-MARCKS), immunofluorescence to observe PKC translocation, electrophysiology to measure ion channel activity, or RT-qPCR for gene expression.

Experimental Protocol 3: In Vitro PKC Activity Assay (Fluorescent)

This protocol describes a non-radioactive method to measure PKC activity in cell lysates after treatment with a DAG analog.

Objective: To directly measure the kinase activity of PKC from cell lysates.

Materials:

  • Cell lysates from treated and control cells (from Protocol 2)

  • Fluorescent PKC activity assay kit (containing a specific PKC substrate peptide, ATP, and kinase assay buffer)

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Prepare Cell Lysates: a. After treating cells with OAG/vehicle as described in Protocol 2, wash the cells with ice-cold PBS. b. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Kinase Reaction Setup: a. In a microplate, combine a standardized amount of cell lysate protein with the fluorescently labeled PKC substrate peptide and kinase assay buffer as per the kit manufacturer's instructions.[9] b. Include a positive control (recombinant active PKC) and a negative control (lysate without ATP or substrate).

  • Initiate Reaction: a. Start the reaction by adding ATP to each well. b. Incubate the plate at 30°C for the time recommended by the manufacturer (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[9][10]

  • Detection: a. Stop the reaction using the provided stop solution. b. Measure the fluorescence signal on a microplate reader. The change in fluorescence intensity or polarization is proportional to the degree of substrate phosphorylation.

  • Data Analysis: a. Subtract the background signal (no ATP control) from all readings. b. Compare the PKC activity in lysates from OAG-treated cells to that from vehicle-treated cells to determine the fold-activation.

Troubleshooting and Optimization

IssuePossible CauseSuggested SolutionReference
No or Low Cellular Response Suboptimal concentration of 2-OG/OAG.Perform a dose-response experiment to find the optimal concentration for your specific cell type and endpoint.[10]
Poor solubility or precipitation of the lipid in the medium.Ensure the stock solution is fully dissolved. Add the stock to pre-warmed medium with vigorous swirling. Do not store medium containing the lipid.[9]
Rapid metabolism of the lipid by cellular enzymes.Conduct a time-course experiment to capture the peak activity before the compound is degraded or metabolized.[10]
Inconsistent Results Variability in lipid preparation and dilution.Prepare fresh dilutions from a single-use aliquot for each experiment. Ensure consistent and rapid mixing into the culture medium.[10]
High Background in Kinase Assay Contaminated reagents or non-specific kinase activity.Use high-purity, freshly prepared reagents. Include appropriate controls, such as reactions without the cell lysate or without ATP, to determine the background signal.[10]
Off-target effects of the lipid at high concentrations.Use a specific PKC inhibitor as a control to confirm that the observed kinase activity is indeed mediated by PKC. Lower the concentration of the lipid activator.[10]

References

Troubleshooting & Optimization

Preventing isomerization of 2-Oleoylglycerol to 1-Oleoylglycerol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of 2-Oleoylglycerol (2-OG) to its more stable isomer, 1-Oleoylglycerol (1-OG). Acyl migration is a critical factor to control during experimentation to ensure the biological activity and integrity of 2-OG.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (2-OG) instability?

A1: The primary cause of 2-OG instability is a chemical process called acyl migration, where the oleoyl (B10858665) group spontaneously moves from the sn-2 position to the sn-1 or sn-3 position of the glycerol (B35011) backbone. This isomerization results in the formation of the more thermodynamically stable 1-Oleoylglycerol (1-OG).

Q2: Why is it important to prevent the isomerization of 2-OG to 1-OG?

A2: The biological activity of monoacylglycerols is often position-specific. 2-OG is an endogenous agonist for G-protein coupled receptors like GPR119 and has distinct signaling properties. The 1-OG isomer may have different or significantly lower biological activity. Therefore, maintaining the isomeric purity of 2-OG is crucial for accurate and reproducible experimental results.

Q3: What are the key factors that influence the rate of isomerization?

A3: The main factors that accelerate the isomerization of 2-OG to 1-OG are:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to accelerate isomerization, while polar aprotic solvents can inhibit it.

  • pH: Both acidic and basic conditions can catalyze acyl migration. A neutral pH is generally recommended for optimal stability.

  • Time: The longer 2-OG is exposed to unfavorable conditions, the greater the extent of isomerization.

Q4: How should I store this compound to ensure its long-term stability?

A4: For long-term storage, this compound should be stored as a solid or in a suitable solvent at low temperatures. Commercial suppliers recommend storing pure 2-OG at -20°C for up to three years and in solvent at -80°C for up to one year. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: Inconsistent or lower-than-expected biological activity in my experiments.

  • Possible Cause: Significant isomerization of 2-OG to the less active 1-OG may have occurred.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the 2-OG stock has been stored at the recommended temperature (-20°C for solid, -80°C for solutions).

    • Analyze Isomeric Purity: If possible, analyze the isomeric purity of your 2-OG stock and working solutions using an appropriate analytical method like HPLC (see Experimental Protocol 2).

    • Review Experimental Protocol: Examine your experimental workflow for any steps that might promote isomerization, such as prolonged exposure to high temperatures, inappropriate solvents, or non-neutral pH.

    • Prepare Fresh Solutions: Prepare fresh working solutions from a reliable stock of 2-OG immediately before your experiment.

Problem 2: I observe a new, unexpected peak in my chromatogram when analyzing my 2-OG sample.

  • Possible Cause: The new peak is likely the 1-OG isomer, indicating that acyl migration has occurred.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If a 1-OG standard is available, run it under the same chromatographic conditions to confirm the identity of the new peak by comparing retention times.

    • Quantify Isomer Ratio: Determine the relative peak areas of 2-OG and 1-OG to quantify the extent of isomerization.

    • Isolate the Cause: Review your sample preparation, handling, and storage procedures to identify potential causes for isomerization based on the factors outlined in the FAQs. Address these factors in your subsequent experiments. For instance, if a non-polar solvent was used, consider switching to a polar aprotic solvent.

Data Presentation

The rate of isomerization of 2-monoacylglycerols is highly dependent on temperature. The following table summarizes the kinetic data for the acyl migration of neat 2-monoacylglycerols (from soybean oil) at different temperatures.

Temperature (°C)Half-life (t½) of 2-MAG
23~3,500 hours
80~22.8 hours

Data adapted from studies on 2-monoacylglycerols from soybean oil.

The choice of solvent also has a significant impact on the stability of 2-monoacylglycerols. The following table provides a qualitative comparison of the effect of different solvent types on the rate of acyl migration.

Solvent TypeEffect on Isomerization RateRecommended for 2-OG Stability
Polar Aprotic (e.g., tert-Butanol, Acetone)Inhibits acyl migrationHigh
Polar Protic (e.g., Ethanol)Moderate inhibitionModerate
Non-Polar (e.g., Hexane, Dichloromethane)Accelerates acyl migrationLow
Solvent-free (Neat) Highest rate of acyl migrationLow (at elevated temperatures)

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Preparing this compound Solutions to Minimize Isomerization

Objective: To provide a standardized protocol for the preparation of 2-OG solutions while minimizing acyl migration.

Materials:

  • This compound (solid)

  • Anhydrous, polar aprotic solvent (e.g., tert-Butanol, HPLC-grade)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with PTFE-lined caps

  • Calibrated pipettes

Procedure:

  • Pre-chill Materials: Place the solvent and vials in a -20°C freezer for at least 30 minutes before use.

  • Weighing 2-OG: Allow the container of solid 2-OG to equilibrate to room temperature in a desiccator to prevent condensation. Weigh the desired amount of 2-OG quickly and accurately in a clean, dry vial.

  • Inert Atmosphere: Flush the vial containing the weighed 2-OG with a gentle stream of inert gas.

  • Dissolution: Add the pre-chilled solvent to the vial to achieve the desired concentration.

  • Mixing: Cap the vial tightly and vortex gently at low speed until the 2-OG is completely dissolved. Avoid vigorous shaking, which can introduce energy and slightly warm the sample. If necessary, brief sonication in a cooled bath can be used.

  • Storage: Immediately store the prepared solution at -80°C.

  • Usage: When using the solution, thaw it quickly in a cold bath and use it immediately. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Protocol 2: Quantification of 2-OG and 1-OG Isomers by High-Performance Liquid Chromatography (HPLC)

Objective: To provide a general HPLC method for the separation and quantification of 2-OG and 1-OG.

Instrumentation and Columns:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of Acetonitrile and Water is commonly used. A typical gradient might be:

    • Start with 70% Acetonitrile / 30% Water

    • Linearly increase to 100% Acetonitrile over 20 minutes

    • Hold at 100% Acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5-10 minutes

    • The exact gradient may need to be optimized for your specific column and system.

Procedure:

  • Sample Preparation: Dilute the 2-OG sample in a suitable solvent that is miscible with the mobile phase (e.g., Acetonitrile or a mixture of Chloroform and Methanol).

  • Injection: Inject a known volume (e.g., 10-20 µL) of the sample onto the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (if using a UV detector, typically low UV, e.g., 205 nm) or with an ELSD.

  • Peak Identification: 2-OG typically elutes slightly earlier than 1-OG in reversed-phase HPLC.[1] This can be confirmed by running commercially available standards for both isomers.

  • Quantification: Integrate the peak areas for 2-OG and 1-OG. The percentage of each isomer can be calculated from the relative peak areas.

Visualizations

Isomerization_Pathway This compound This compound Transition_State This compound->Transition_State Acyl Migration 1-Oleoylglycerol 1-Oleoylglycerol Transition_State->1-Oleoylglycerol More Stable Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analysis & Action Inconsistent_Results Inconsistent or Low Biological Activity Check_Storage Verify Storage Conditions (-20°C / -80°C) Inconsistent_Results->Check_Storage Review_Protocol Review Experimental Protocol (Temp, Solvent, pH) Check_Storage->Review_Protocol Analyze_Purity Analyze Isomeric Purity (e.g., by HPLC) Review_Protocol->Analyze_Purity Isomerization_Confirmed Isomerization Confirmed? Analyze_Purity->Isomerization_Confirmed Prepare_Fresh Prepare Fresh Working Solutions Problem_Resolved Problem Resolved Prepare_Fresh->Problem_Resolved Isomerization_Confirmed->Prepare_Fresh No Modify_Protocol Modify Protocol to Minimize Isomerization Isomerization_Confirmed->Modify_Protocol Yes Modify_Protocol->Prepare_Fresh

References

Stability of 2-Oleoylglycerol in aqueous solutions and cell media.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-Oleoylglycerol (2-OG)

Welcome to the technical support center for this compound (2-OG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-OG in aqueous solutions and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-OG) and why is its stability a concern?

A1: this compound (2-OG) is a naturally occurring monoacylglycerol involved in various physiological processes. Its stability is a critical concern in experimental settings due to its susceptibility to degradation in aqueous environments, which can impact the accuracy and reproducibility of results. The primary degradation pathways are hydrolysis and isomerization.

Q2: What are the main degradation products of 2-OG in aqueous solutions?

A2: The main degradation products of 2-OG are oleic acid and glycerol, resulting from hydrolysis of the ester bond, and 1-oleoylglycerol (1-OG) and 3-oleoylglycerol (3-OG), which are formed through a non-enzymatic acyl migration (isomerization).

Q3: How stable is 2-OG in common cell culture media like DMEM or RPMI-1640?

A3: Direct quantitative stability data for 2-OG in cell culture media is limited in published literature. However, studies on the structurally similar compound 2-arachidonoylglycerol (B1664049) (2-AG) provide valuable insights. In RPMI culture medium, 2-AG rapidly rearranges to its 1(3)-isomers with a half-life of approximately 10 minutes in the absence of serum and a significantly shorter half-life of about 2.3 minutes in the presence of 10% fetal calf serum[1]. This suggests that 2-OG is also highly unstable under typical cell culture conditions (37°C, neutral pH) and that the presence of serum can accelerate its degradation, likely due to enzymatic activity.

Q4: What factors influence the stability of 2-OG in my experiments?

A4: Several factors can influence the stability of 2-OG:

  • pH: Acyl migration is base-catalyzed, so higher pH can increase the rate of isomerization.

  • Temperature: Higher temperatures, such as the 37°C used in cell culture, accelerate both hydrolysis and isomerization.

  • Presence of Serum: Serum contains enzymes, such as lipases, that can enzymatically hydrolyze 2-OG. It can also affect the rate of acyl migration[1].

  • Solvent: The choice of solvent for stock solutions and the final concentration in aqueous media can impact solubility and stability.

Q5: How should I prepare a stock solution of 2-OG?

A5: Due to its lipophilic nature, 2-OG should first be dissolved in an organic solvent. Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of 2-OG in Cell Culture Media

Symptoms:

  • Cloudy or turbid appearance of the culture medium after adding 2-OG.

  • Visible particulate matter in the culture vessel.

  • Inconsistent experimental results.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Exceeding Solubility Limit The final concentration of 2-OG in the aqueous medium is too high. Determine the optimal working concentration for your specific cell line and media. For many applications, concentrations in the low micromolar range are effective.
Improper Dilution Adding a concentrated organic stock solution directly to the aqueous medium can cause localized high concentrations and precipitation. Pre-warm the cell culture medium to 37°C. Add the 2-OG stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
Low Temperature of Media Adding the stock solution to cold media can decrease solubility. Always use pre-warmed media.
Interaction with Media Components Components in the media, such as salts, can sometimes contribute to precipitation.[2][3]
Use of a Carrier Molecule To improve solubility and stability, complexing 2-OG with fatty acid-free bovine serum albumin (BSA) is recommended.[4][5][6] Alternatively, cyclodextrins can be used.[7]
Issue 2: Inconsistent or No Observable Effect of 2-OG

Symptoms:

  • Lack of expected biological response in cells treated with 2-OG.

  • High variability between experimental replicates.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation of 2-OG 2-OG has likely degraded to its inactive isomers (1-OG/3-OG) or hydrolyzed to oleic acid and glycerol. Prepare fresh 2-OG-containing media immediately before each experiment. For long-term experiments, consider replenishing the media with freshly prepared 2-OG at regular intervals.
Improper Storage of Stock Solution Repeated freeze-thaw cycles or improper storage temperature can lead to degradation of the 2-OG stock solution. Aliquot stock solutions into single-use vials and store them at -80°C.
Adsorption to Labware Lipophilic compounds like 2-OG can adsorb to plastic surfaces, reducing the effective concentration in the media. Consider using low-adhesion microplates and pipette tips.
Cellular Metabolism Cells may rapidly metabolize 2-OG. Measure the concentration of 2-OG in the culture supernatant over time to understand its metabolic rate in your specific cell model.

Experimental Protocols

Protocol 1: Preparation of 2-OG Working Solution with BSA

This protocol is designed to enhance the solubility and stability of 2-OG in cell culture media.

Materials:

  • This compound (2-OG)

  • Anhydrous ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or phosphate-buffered saline (PBS)

  • Complete cell culture medium (with serum, if required)

Procedure:

  • Prepare 2-OG Stock Solution: Dissolve 2-OG in anhydrous ethanol or DMSO to a final concentration of 10-50 mM.

  • Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free medium or PBS.

  • Complex 2-OG with BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the 2-OG stock solution to the warm BSA solution while vortexing gently to achieve the desired molar ratio (e.g., 2:1 2-OG:BSA). This will result in a concentrated 2-OG/BSA complex solution.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Prepare Final Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Add the 2-OG/BSA complex solution to the complete medium to achieve the final desired 2-OG concentration.

    • Use the freshly prepared medium immediately.

Protocol 2: Assessment of 2-OG Stability by LC-MS/MS

This protocol outlines a method to quantify the amount of 2-OG and its primary isomer, 1-OG, in cell culture media over time.

1. Sample Collection:

  • Prepare your 2-OG working solution in the desired cell culture medium (e.g., DMEM + 10% FBS).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the medium.

  • Immediately add a lipase (B570770) inhibitor (e.g., PMSF) to prevent further enzymatic degradation.

  • Store samples at -80°C until analysis.

2. Lipid Extraction:

  • Thaw the samples on ice.

  • To 100 µL of cell culture medium, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d5-2-AG).

  • Vortex for 1 minute.

  • Add 800 µL of chloroform (B151607) and vortex for 1 minute.

  • Add 200 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid and 1.5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.15% formic acid and 2 mM ammonium formate.

  • Gradient: A gradient from high aqueous to high organic content will elute the lipids. An example gradient is as follows:

    • 0-1.5 min: 90% to 96% B

    • 1.5-3.0 min: 96% to 97% B

    • 3.0-5.0 min: 97% to 95% B

    • 5.0-7.0 min: 95% to 97.5% B

    • 7.0-7.5 min: 97.5% to 90% B

    • 7.5-8.0 min: Hold at 90% B

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • Monitor the [M+NH4]+ adducts for 2-OG and 1-OG.

    • Optimize the precursor and product ions for 2-OG, 1-OG, and the internal standard.

4. Data Analysis:

  • Calculate the peak area ratios of the analytes to the internal standard.

  • Generate a standard curve using known concentrations of 2-OG and 1-OG.

  • Determine the concentration of 2-OG and 1-OG in the samples at each time point.

  • Plot the concentration of 2-OG versus time to determine its stability and half-life under your experimental conditions.

Visualizations

G cluster_0 Troubleshooting 2-OG Precipitation Start Precipitate Observed in Media Cause1 High Final Concentration? Start->Cause1 Solution1 Lower 2-OG Concentration Cause1->Solution1 Yes Cause2 Improper Dilution? Cause1->Cause2 No Solution2 Add Stock to Warmed Media Dropwise Cause2->Solution2 Yes Cause3 Poor Solubility? Cause2->Cause3 No Solution3 Use BSA or Cyclodextrin as a Carrier Cause3->Solution3

Caption: Troubleshooting workflow for 2-OG precipitation in cell culture media.

G cluster_degradation Degradation Pathways 2-OG_in_media This compound (2-OG) in Aqueous Solution / Cell Media Isomerization Isomerization (Acyl Migration) 2-OG_in_media->Isomerization Fast Hydrolysis Hydrolysis (Enzymatic/Chemical) 2-OG_in_media->Hydrolysis Slower 1_3_OG 1/3-Oleoylglycerol (Inactive Isomers) Isomerization->1_3_OG Oleic_Acid_Glycerol Oleic Acid + Glycerol Hydrolysis->Oleic_Acid_Glycerol

Caption: Primary degradation pathways of this compound in aqueous solutions.

G Start Start: Collect Media Samples at Time Points Extraction Lipid Extraction (e.g., Chloroform/Methanol) Start->Extraction Analysis LC-MS/MS Analysis (Quantify 2-OG and 1-OG) Extraction->Analysis Data Data Processing (Calculate Concentrations) Analysis->Data End Determine Stability / Half-life Data->End

Caption: Experimental workflow for assessing the stability of 2-OG.

References

Troubleshooting low solubility of 2-Oleoylglycerol in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2-Oleoylglycerol (2-OG) in their experiments.

Troubleshooting Low Solubility of this compound

Low solubility of this compound (2-OG), a lipophilic monoacylglycerol, is a common challenge in aqueous experimental setups. This guide provides a systematic approach to identify and resolve these issues.

Visual Troubleshooting Guide

Troubleshooting_Workflow start Start: Low 2-OG Solubility Observed check_stock Step 1: Verify Stock Solution Integrity start->check_stock check_dissolution Step 2: Optimize Dissolution Protocol check_stock->check_dissolution Stock OK end_fail Contact Technical Support check_stock->end_fail Stock Degraded check_dilution Step 3: Refine Dilution into Aqueous Media check_dissolution->check_dilution Dissolution Optimized check_dissolution->end_fail Cannot Dissolve consider_alternatives Step 4: Consider Alternative Formulation Strategies check_dilution->consider_alternatives Precipitation Persists end_success Success: 2-OG is Solubilized check_dilution->end_success Solubilized consider_alternatives->end_success Alternative Works consider_alternatives->end_fail No Alternative Works

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Why is my this compound not dissolving properly?

This compound is a lipid and therefore inherently has poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). Several factors can contribute to dissolution problems:

  • Improper Solvent Choice: Using a solvent in which 2-OG has low solubility.

  • Low Temperature: The viscosity of 2-OG increases at lower temperatures, making it harder to dissolve.

  • Precipitation upon Dilution: While soluble in an organic stock solution, 2-OG can precipitate when diluted into an aqueous medium.

  • Compound Purity: Impurities can affect solubility.

What are the recommended solvents for dissolving this compound?

For creating stock solutions, organic solvents are necessary. The choice of solvent can impact the maximum achievable concentration.

Data Presentation: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Ethanol15[1][2]~42.07[2]Sonication is recommended to aid dissolution.[2]
DMSO10[1]~28.05Use high-purity, anhydrous DMSO.
DMF10[1]~28.05
Ethanol:PBS (pH 7.2) (1:2)0.25[1]~0.70Forms a fine dispersion. Not recommended for long-term storage.

Molar concentration calculated using a molecular weight of 356.54 g/mol for this compound.[3][4]

How can I prepare a stock solution of this compound?

It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it to the final working concentration in your experimental medium.

Experimental Protocols: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder or oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 3.57 mg of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the lipid is fully dissolved. Gentle warming to 37°C can also aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

My this compound precipitates when I add it to my cell culture medium. What should I do?

This is a common issue due to the poor aqueous solubility of 2-OG. Here are several strategies to overcome this:

  • Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[5]

  • Pre-warm the Medium: Add the 2-OG stock solution to pre-warmed (37°C) cell culture medium.

  • Rapid Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Use a Carrier Protein: Complexing 2-OG with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility in aqueous solutions. A common starting point is a 3:1 to 6:1 molar ratio of lipid to BSA.

  • Emulsifying Agents: For some applications, non-ionic surfactants like Tween® 20 or Tween® 80 can be used to create a stable emulsion. However, it is crucial to perform control experiments to ensure the surfactant itself does not affect the experimental outcome.

What is the mechanism of action of this compound?

This compound is an endogenous agonist of the G protein-coupled receptor 119 (GPR119).[3][6] Activation of GPR119, primarily expressed in pancreatic β-cells and intestinal L-cells, leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade promotes the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance insulin (B600854) secretion.[6][8][9]

Mandatory Visualization: this compound Signaling Pathway

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Two_OG This compound (2-OG) GPR119 GPR119 Two_OG->GPR119 binds AC Adenylyl Cyclase (AC) GPR119->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 promotes

Caption: Signaling pathway of this compound via the GPR119 receptor.

References

Identifying and minimizing off-target effects of 2-Oleoylglycerol.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Identifying and Minimizing Off-Target Effects of 2-Oleoylglycerol

This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound (2-OG) in their experiments. It provides essential information through troubleshooting guides and frequently asked questions to anticipate, identify, and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound (2-OG)?

A1: The primary and most well-established molecular target for this compound (2-OG) is the G protein-coupled receptor 119 (GPR119).[1] 2-OG acts as an endogenous agonist for this receptor. The activation of GPR119 by 2-OG stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is particularly recognized for its role in promoting the secretion of glucagon-like peptide-1 (GLP-1).[2][3] The half-maximal effective concentration (EC50) of 2-OG for human GPR119 has been reported to be in the low micromolar range, with some studies showing an EC50 of 2.5 µM.[2][3]

Q2: What are the known or potential off-target effects associated with 2-OG?

A2: While a comprehensive off-target screening profile for 2-OG is not widely published, researchers should be aware of the following potential unintended effects based on its structure and known biological context:

  • Inflammatory Signaling Pathways: 2-OG has been demonstrated to enhance inflammatory responses in macrophages. This effect is mediated through its primary target, GPR119, but involves the activation of the TAK1/NF-κB/TGF-β1 signaling cascade. In experimental contexts where inflammation is not the intended endpoint, this can be considered an undesirable off-target effect.

  • Modulation of the Endocannabinoid System: 2-OG is structurally similar to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Although 2-OG is not considered a direct agonist for the canonical cannabinoid receptors (CB1 and CB2), its presence at high concentrations could competitively inhibit monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for 2-AG degradation.[4] This inhibition would lead to elevated endogenous 2-AG levels, thus indirectly modulating cannabinoid receptor signaling.[4][5]

  • Cross-reactivity with other Lipid-Sensing GPCRs: Due to its lipid nature, 2-OG has the potential to interact with other G protein-coupled receptors that bind endogenous lipids, such as GPR55. While high-affinity interactions have not been definitively proven, this remains a plausible off-target possibility, particularly at higher experimental concentrations.[6]

  • Confounding Effects of its Metabolite, Oleic Acid: 2-OG is hydrolyzed by MAGL into oleic acid and glycerol (B35011).[1] Oleic acid is a bioactive fatty acid with its own signaling properties. Therefore, it is critical to differentiate the direct effects of 2-OG from the downstream effects of its primary metabolite.

Q3: How can I experimentally distinguish between on-target GPR119-mediated effects and potential off-target effects of 2-OG?

A3: A multi-pronged experimental approach is recommended to delineate the specific signaling pathways activated by 2-OG:

  • Genetic Validation: The most conclusive method is to use a GPR119 knockout (KO) or knockdown (e.g., via siRNA/shRNA) cellular or animal model. The absence of a 2-OG-induced effect in these models strongly indicates that the effect is GPR119-dependent.

  • Pharmacological Blockade: Employ a selective GPR119 antagonist in your experimental setup. If pre-treatment with the antagonist abolishes the effect of 2-OG, it confirms the involvement of GPR119.

  • Metabolite Controls: To account for the bioactivity of oleic acid, parallel experiments should be conducted using oleic acid alone. Furthermore, the use of a MAGL inhibitor can prevent the metabolic conversion of 2-OG, helping to isolate its direct effects. However, be mindful that MAGL inhibition can also elevate levels of other endogenous monoacylglycerols, such as 2-AG.[4]

  • Receptor Profiling: Characterize your experimental model to determine the expression levels of potential off-target receptors like CB1, CB2, and GPR55. If these receptors are not expressed, their involvement is unlikely.

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in in vitro assays.

  • Possible Cause: Limited aqueous solubility of 2-OG leading to inconsistent concentrations.

  • Troubleshooting Steps:

    • Vehicle Optimization: Prepare a concentrated stock solution of 2-OG in an appropriate organic solvent such as DMSO or ethanol. The final concentration of this solvent in your assay should be minimal (ideally ≤ 0.1%) and consistent across all experimental groups, including the vehicle control.

    • Use of Carrier Proteins: For certain cell-based assays, complexing 2-OG with a fatty acid-free carrier protein like bovine serum albumin (BSA) can enhance its solubility and bioavailability.

    • Sonication: Gentle sonication of the final working solution can aid in creating a uniform dispersion of the lipid.

    • Visual Confirmation: Always visually inspect the final dilutions for any signs of precipitation before adding them to your assay.

Problem 2: An observed biological effect does not appear to be mediated by GPR119.

  • Possible Cause: The effect may be due to an off-target interaction or a non-specific membrane perturbation by the lipid.

  • Troubleshooting Steps:

    • Counter-Screening: Perform your assay in a cell line that is known not to express GPR119 but may express other potential lipid-sensing GPCRs.

    • Competitive Binding Assays: Conduct radioligand binding assays to assess whether 2-OG can displace known ligands from suspected off-target receptors (e.g., using [3H]CP-55,940 for cannabinoid receptors).

    • Functional Off-Target Assays: Employ functional assays tailored to potential off-targets, such as GTPγS binding or β-arrestin recruitment assays, using cell lines that overexpress the receptor of interest.

    • Negative Controls: Include structurally similar but biologically inactive lipid molecules as negative controls to rule out non-specific effects related to the lipid nature of 2-OG.

Problem 3: Difficulty in separating the effects of 2-OG from its metabolite, oleic acid.

  • Possible Cause: Rapid intracellular metabolism of 2-OG by MAGL.

  • Troubleshooting Steps:

    • Time-Course Analysis: Conduct experiments over a short time course to minimize the extent of metabolic conversion.

    • Enzyme Inhibition: Utilize a selective MAGL inhibitor (e.g., JZL184) to block the degradation of 2-OG. Note that this will likely increase endogenous 2-AG levels, which could be a confounding factor in systems with active endocannabinoid signaling.

    • Direct Comparison: Always include a treatment group with oleic acid at a concentration that would be expected from the complete metabolism of the administered 2-OG.

Data Presentation

Table 1: Comparative In Vitro Activities of this compound and Related Endogenous Lipids

CompoundTarget ReceptorAssay TypeCell LineEC50 / Ki (nM)
This compound (2-OG) GPR119cAMP AccumulationCOS-72,500[2][3]
2-Arachidonoylglycerol (2-AG)GPR55GTPγS BindingHEK2933
2-Arachidonoylglycerol (2-AG)CB1GTPγS BindingHEK293519
2-Arachidonoylglycerol (2-AG)CB2GTPγS BindingHEK293618
Oleic AcidGPR119cAMP AccumulationCOS-7> 30,000[2][3]

Note: There is limited publicly available data on the direct binding or functional activity of 2-OG at CB1, CB2, and GPR55. The data for the related endocannabinoid 2-AG is provided for comparative context.

Experimental Protocols

Protocol 1: In Vitro GLP-1 Secretion Assay using STC-1 Cells

  • Cell Seeding: Culture murine enteroendocrine STC-1 cells in DMEM with 10% FBS. Seed cells into a 24-well plate and allow them to reach 80-90% confluency.

  • Compound Preparation: Prepare a 10 mM stock of 2-OG in DMSO. Create serial dilutions in serum-free DMEM to achieve the final desired concentrations, ensuring the final DMSO concentration remains below 0.1%.

  • Assay Execution:

    • Gently wash the cell monolayer twice with serum-free DMEM.

    • Add 500 µL of the prepared 2-OG dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C in a humidified incubator.

    • Carefully collect the supernatant and immediately add a dipeptidyl peptidase-IV (DPP-IV) inhibitor to prevent GLP-1 degradation.

    • Centrifuge the collected supernatant to pellet any detached cells or debris.

  • GLP-1 Quantification: Determine the concentration of active GLP-1 in the clarified supernatant using a commercially available ELISA kit, strictly following the manufacturer's instructions.

Protocol 2: NF-κB Activation Reporter Gene Assay

  • Cell Transfection: In a suitable cell line (e.g., HEK293), co-transfect an expression vector for human GPR119 along with a luciferase reporter plasmid containing multiple NF-κB response elements upstream of the luciferase gene.

  • Cell Stimulation:

    • Allow 24-48 hours for receptor and reporter expression.

    • Treat the transfected cells with a range of 2-OG concentrations or a known NF-κB activator like TNF-α as a positive control.

    • Incubate for 6-8 hours to allow for reporter gene expression.

  • Luciferase Measurement:

    • Lyse the cells according to the luciferase assay kit's protocol.

    • Measure the luminescence using a luminometer.

  • Data Normalization: To control for variability in transfection efficiency, co-transfect a vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter. Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

Mandatory Visualization

GPR119_On_Target_Signaling cluster_membrane Plasma Membrane 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 Agonist Binding G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates GLP1_Vesicle GLP-1 PKA->GLP1_Vesicle phosphorylates targets GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion leads to

Caption: On-target signaling of 2-OG via GPR119 leading to GLP-1 secretion.

Troubleshooting_Workflow cluster_off_target_tests Off-Target Investigation start Start: Unexpected Cellular Effect with 2-OG Treatment check_gpr119 Is the effect abolished by GPR119 KO or antagonist? start->check_gpr119 on_target Conclusion: Effect is On-Target (GPR119-mediated) check_gpr119->on_target Yes off_target Hypothesis: Potential Off-Target Effect check_gpr119->off_target No binding_assays Competitive Binding Assays (e.g., CB1, CB2, GPR55) off_target->binding_assays functional_assays Functional Counter-Screening (e.g., GTPγS, β-arrestin) off_target->functional_assays metabolite_check Metabolite Activity Check (Test Oleic Acid directly) off_target->metabolite_check characterize Characterize Off-Target Mechanism binding_assays->characterize functional_assays->characterize metabolite_check->characterize

Caption: Logical workflow for troubleshooting unexpected effects of 2-OG.

Inflammatory_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 TAK1 TAK1 GPR119->TAK1 activates IKK IKK Complex TAK1->IKK activates IKK->IkB phosphorylates NFkB_p65_p50 p65/p50 IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to TGFb1_Gene TGF-β1 Gene Nucleus->TGFb1_Gene binds to promoter Inflammation Pro-inflammatory Response TGFb1_Gene->Inflammation induces expression

Caption: Undesired inflammatory signaling via the GPR119-NF-κB axis.

References

Improving the bioavailability of 2-Oleoylglycerol for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the challenges associated with the in vivo bioavailability of 2-Oleoylglycerol (2-OG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-OG) and what are its primary biological activities?

A1: this compound (2-OG) is an endogenous monoacylglycerol found in biological tissues, typically formed during the digestion of dietary fats.[1][2] It is a known agonist for the G protein-coupled receptor 119 (GPR119).[3][4] Activation of GPR119 by 2-OG stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] It is also implicated in inflammatory responses and fibrosis through the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway, particularly in the context of non-alcoholic steatohepatitis (NASH).[3][5]

Q2: Why is the oral bioavailability of 2-OG a significant challenge for in vivo studies?

A2: The primary challenges in achieving adequate oral bioavailability for 2-OG stem from its physicochemical properties. As a lipophilic molecule, it has very low aqueous solubility, which is a rate-limiting step for absorption in the gastrointestinal tract.[6] Additionally, 2-OG is rapidly metabolized (hydrolyzed) to oleic acid and glycerol (B35011) by enzymes such as monoacylglycerol lipase (B570770) (MAGL), reducing the amount of active compound that reaches systemic circulation.[1]

Q3: What are the main strategies to improve the bioavailability of lipophilic compounds like 2-OG?

A3: For lipophilic compounds, formulation strategies are key to enhancing oral bioavailability.[7] Common approaches include:

  • Lipid-Based Formulations (LBFs): These formulations maintain the drug in a solubilized state within the gastrointestinal tract.[7] They range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids.[6][8]

  • Nanoparticle Systems: Encapsulating 2-OG in systems like solid lipid nanoparticles (SLNs) or nanoemulsions can protect it from degradation, improve its solubility, and enhance absorption.[9][10]

  • Use of Stable Analogs: Synthesizing and using a more stable analog that resists enzymatic degradation can be an effective strategy. For instance, 2-oleyl glyceryl ether (2-OG ether), an analog of 2-OG, has been used in vivo to study GPR119 activation.[11]

Q4: Which administration route is optimal for 2-OG in preclinical animal models?

A4: The choice of administration route depends on the experimental objective.[12][13]

  • Oral (PO) Gavage: This is the most common route for bioavailability studies of orally intended drugs. However, it requires an optimized formulation (e.g., a SEDDS or nanoemulsion) to overcome 2-OG's solubility and stability issues.[6][12]

  • Intraperitoneal (IP): IP injection bypasses first-pass metabolism in the liver, which can be useful for studying the systemic effects of 2-OG, but it does not reflect oral absorption.[12]

  • Intravenous (IV): IV administration provides 100% bioavailability and is used as a reference in pharmacokinetic studies to determine the absolute bioavailability of an oral formulation.[13][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions & Optimization Strategies
Low or undetectable plasma levels of 2-OG after oral administration. Poor Aqueous Solubility: 2-OG is highly lipophilic and does not readily dissolve in the aqueous environment of the GI tract.[6]1. Develop a Lipid-Based Formulation: Use a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to present 2-OG in a solubilized form, which bypasses the dissolution step.[6][8] (See Protocol 1). 2. Conduct Solubility Screening: Test the solubility of 2-OG in various pharmaceutically acceptable oils (e.g., sesame oil, Peceol®), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol HP, PEG 400).[6]
Rapid Enzymatic Degradation: 2-OG is a substrate for monoacylglycerol lipase (MAGL) and other lipases in the gut and liver, leading to rapid hydrolysis.[1]1. Use a Stable Analog: Consider using 2-oleyl glyceryl ether, which is resistant to lipase activity but retains GPR119 agonism.[11] 2. Co-administer a Lipase Inhibitor: This is a complex approach requiring careful validation to avoid confounding effects, but co-dosing with a MAGL inhibitor could be explored.
Formulation Instability: The compound may precipitate out of the dosing vehicle before or after administration.1. Perform Stability Tests: Check for phase separation or precipitation in your formulation under experimental conditions (e.g., after dilution in water, at 37°C).[6] 2. Ensure Homogeneity: Use vigorous vortexing or sonication when preparing the dosing formulation to ensure a uniform suspension or emulsion.[15]
High variability in plasma concentrations and/or biological response between animals. Inaccurate Dosing: Incorrect oral gavage technique can lead to dosing errors or aspiration.[12]1. Refine Administration Technique: Ensure proper training in oral gavage. The needle should slide easily down the esophagus without resistance.[12] 2. Confirm Dose Volume: Use calibrated syringes and account for any dead volume.
Biological Variability: Individual differences in metabolism, gastric emptying time, and gut microbiome can affect absorption.[5]1. Increase Sample Size: Use a sufficient number of animals per group (n > 5) to account for inter-individual variability.[9] 2. Acclimatize Animals: Allow animals to acclimate to handling and experimental conditions to reduce stress, which can be a confounding variable.[16]
Good in vitro activity but poor in vivo efficacy. Insufficient Target Engagement: Plasma concentrations may be too low to effectively engage the GPR119 receptor at the target tissue.1. Conduct a Dose-Ranging Study: Perform a pilot pharmacokinetic study to establish the relationship between the administered dose and resulting plasma concentrations (See Protocol 2).[12] 2. Correlate PK with PD: Measure a downstream biomarker of GPR119 activation (e.g., plasma GLP-1 levels) at various time points after dosing to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[2][4]

Data Presentation

Table 1: Comparison of Formulation Strategies for Oral Delivery of 2-OG

Formulation TypeCompositionPrinciple of Bioavailability EnhancementKey AdvantagesPotential Challenges
Oil Solution 2-OG dissolved in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil).[16]Solubilizes the lipophilic drug and can promote lymphatic uptake.Simple to prepare.Limited drug loading capacity; may not disperse well in GI fluids.
Self-Emulsifying Drug Delivery System (SEDDS) Isotropic mixture of oil, surfactant, and co-solvent.[6][8]Forms a fine oil-in-water emulsion (o/w) upon gentle agitation in aqueous media, increasing the surface area for absorption.[8]Presents drug in a solubilized state, bypassing dissolution; enhances absorption.[6]Requires careful selection of excipients to avoid GI irritation; potential for drug precipitation upon dilution.
Solid Lipid Nanoparticles (SLNs) 2-OG encapsulated within a solid lipid matrix, stabilized by surfactants.[9]Protects drug from chemical and enzymatic degradation; controlled release; improved uptake.[9]High stability; potential for targeted delivery.More complex manufacturing process; lower drug loading compared to emulsions.

Visualizations

Signaling Pathways and Experimental Workflows

2_OG_Signaling_Pathways cluster_0 GLP-1 Secretion Pathway cluster_1 Inflammatory Pathway (e.g., in NASH) OG_1 This compound (2-OG) GPR119_1 GPR119 OG_1->GPR119_1 activates Gs Gαs GPR119_1->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP synthesizes GLP1 GLP-1 Release cAMP->GLP1 OG_2 This compound (2-OG) GPR119_2 GPR119 OG_2->GPR119_2 activates TAK1 TAK1 GPR119_2->TAK1 NFkB NF-κB TAK1->NFkB activates TGFb1 TGF-β1 Production NFkB->TGFb1 promotes

Caption: Key signaling pathways activated by this compound (2-OG).

Bioavailability_Workflow arrow Start Goal: Improve In Vivo Bioavailability of 2-OG Step1 Step 1: Formulation Development (e.g., Prepare SEDDS) Start->Step1 Step2 Step 2: In Vitro Characterization - Emulsification Study - Droplet Size Analysis Step1->Step2 Step3 Step 3: In Vitro Permeability Assay (e.g., Caco-2 Model) Step2->Step3 Step4 Step 4: In Vivo Pharmacokinetic (PK) Study (Rodent Model) Step3->Step4 Step5 Step 5: Data Analysis - Calculate PK Parameters (AUC, Cmax, Tmax) - Determine Bioavailability Step4->Step5 End Optimized Formulation for Efficacy Studies Step5->End

Caption: Workflow for developing and validating a 2-OG formulation.

Troubleshooting_Logic Start Problem: Low In Vivo Efficacy CheckPK Are plasma concentrations of 2-OG adequate? Start->CheckPK ImproveFormulation Action: Improve Formulation (e.g., SEDDS, Nanoemulsion) and Re-evaluate PK CheckPK->ImproveFormulation No CheckTarget Is target engagement confirmed? CheckPK->CheckTarget Yes PD_Assay Action: Conduct PK/PD study. Measure downstream biomarkers (e.g., GLP-1). CheckTarget->PD_Assay No ReviewModel Action: Review disease model, -dosing regimen, and -target relevance. CheckTarget->ReviewModel Yes

Caption: Troubleshooting logic for poor in vivo efficacy of 2-OG.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for 2-OG

This protocol describes the preparation of a SEDDS formulation to enhance the oral bioavailability of 2-OG, adapted from general principles for lipophilic compounds.[6]

1. Materials:

  • This compound (2-OG)

  • Oil phase (e.g., Peceol®, sesame oil)

  • Surfactant (e.g., Cremophor® EL, Tween 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials, vortex mixer, magnetic stirrer.

2. Excipient Screening (Solubility Study):

  • Determine the solubility of 2-OG in various oils, surfactants, and co-solvents.

  • Add an excess amount of 2-OG to 1 mL of each excipient in a sealed vial.

  • Mix vigorously with a vortex mixer and then agitate at 37°C for 48 hours to reach equilibrium.

  • Centrifuge the samples (e.g., 5000 rpm for 15 min) and quantify the amount of 2-OG dissolved in the supernatant using a validated analytical method (e.g., LC-MS/MS).

  • Select the excipients with the highest solubilizing capacity for 2-OG.

3. SEDDS Formulation:

  • Based on solubility data, prepare different ratios of oil, surfactant, and co-solvent.

  • Accurately weigh the required amount of 2-OG and dissolve it in the co-solvent.

  • Add the oil and surfactant to the mixture.

  • Vortex the mixture until a clear, homogenous, and isotropic solution is formed. Gentle heating (up to 40°C) may be applied if necessary.

4. Characterization:

  • Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring.

  • Observe the emulsification time and the appearance of the resulting emulsion. A rapid formation of a clear or bluish-white emulsion is desirable.

  • Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm is generally preferred.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the oral bioavailability of a 2-OG formulation in rats or mice.[14][16]

1. Materials:

  • Test animals (e.g., male Sprague-Dawley rats, 250-300 g).

  • 2-OG formulation (e.g., SEDDS from Protocol 1) and vehicle control.

  • Oral gavage needles, syringes.

  • Blood collection supplies (e.g., heparinized tubes, centrifuge).

  • Analytical equipment (e.g., LC-MS/MS) for 2-OG quantification in plasma.

2. Experimental Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the study with free access to food and water.[16]

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Dosing:

    • Divide animals into groups (e.g., Vehicle, 2-OG Formulation). A separate group for IV administration is required for absolute bioavailability calculation.

    • Administer a single oral dose of the 2-OG formulation via gavage. A typical dose might range from 10 to 100 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points.

    • Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[14]

  • Plasma Preparation:

    • Immediately place blood into heparinized tubes.

    • Centrifuge the samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

3. Sample Analysis and Pharmacokinetic Calculations:

  • Extract 2-OG from plasma samples using a suitable method (e.g., liquid-liquid extraction).

  • Quantify the concentration of 2-OG using a validated LC-MS/MS method.

  • Plot the mean plasma concentration versus time.

  • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis software.

  • Calculate relative bioavailability (F%) compared to a control formulation or absolute bioavailability compared to an IV dose.

References

Technical Support Center: Addressing Variability in Experimental Results with 2-Oleoylglycerol (2-OG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Oleoylglycerol (2-OG). The information is designed to help address variability in experimental results and ensure procedural consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-OG)? A1: this compound (2-OG) is a naturally occurring monoacylglycerol found in biological tissues and is a product of dietary fat digestion.[1][2] It is recognized as an endogenous agonist for the G protein-coupled receptor 119 (GPR119), which is involved in stimulating the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] 2-OG is primarily metabolized by the enzyme monoacylglycerol lipase (B570770) (MAGL) into oleic acid and glycerol (B35011).[1][4]

Q2: How should I properly store this compound (2-OG)? A2: For long-term stability, 2-OG in its pure form should be stored at -20°C or -80°C.[5][6] Stock solutions prepared in an organic solvent should also be stored at -80°C for up to one year or -20°C for shorter periods.[6] It is crucial to minimize freeze-thaw cycles to prevent degradation.

Q3: What is the recommended solvent for preparing 2-OG stock solutions? A3: 2-OG is soluble in several organic solvents. Ethanol (B145695), DMSO, and DMF are commonly used.[6] For cell culture, high-purity DMSO or ethanol is often preferred. The choice of solvent should be compatible with the experimental system, and a vehicle control containing the same final concentration of the solvent must always be included in the experimental design.[7]

Q4: Can this compound (2-OG) be toxic to cells? A4: Like many lipid molecules, 2-OG can exhibit cytotoxicity at high concentrations, potentially through non-specific effects on cell membranes.[7] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental endpoint.

Troubleshooting Guide

Issue 1: Inconsistent or No Cellular Response

Question: My results with 2-OG are highly variable between experiments, or I am observing no effect where one is expected. What are the common causes?

Answer: Variability in cellular response to 2-OG can arise from several factors related to reagent integrity, experimental procedure, and biological conditions.

  • Reagent Integrity and Stability:

    • Storage: Improper storage can lead to degradation. Ensure 2-OG is stored at -20°C or -80°C and protected from light.[5][6]

    • Acyl Migration: 2-monoacylglycerols like 2-OG can undergo spontaneous acyl migration, where the oleoyl (B10858665) group moves from the sn-2 to the sn-1 position, forming the more stable but biologically distinct 1-Oleoylglycerol.[8] This isomerization can reduce the concentration of the active compound. It is advisable to use high-purity 2-OG (≥98%) from a reputable supplier and handle it according to storage recommendations to minimize this issue.[5]

  • Solution Preparation and Handling:

    • Solubility: 2-OG is highly lipophilic and will not dissolve in aqueous media. Ensure the stock solution in organic solvent is fully dissolved before diluting into your experimental buffer or medium. Sonication may be recommended to aid dissolution in some solvents.[6]

    • Working Solution: When preparing the final working solution, add the stock solution to pre-warmed media while vortexing to create a homogenous suspension. Poor dispersion can lead to inconsistent concentrations between wells or dishes.[7]

  • Cell Culture Conditions:

    • Cell Health and Confluency: Use healthy, low-passage cells. Overly confluent or stressed cells can exhibit altered signaling responses.[7] Standardize the cell seeding density and confluency at the time of treatment.[9]

    • Serum Presence: Components within serum can bind to lipids or otherwise interfere with 2-OG's activity. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line.[7]

    • Oxygen Levels: Standard cell culture incubators have atmospheric oxygen levels (~18-21%), which can be hyperoxic for many cell types and alter their metabolism and signaling by increasing reactive oxygen species (ROS).[10][11] This can be a significant source of variability.[10]

Issue 2: Precipitation in Culture Medium

Question: When I add my 2-OG stock solution to the cell culture medium, I see a precipitate forming. How can I prevent this?

Answer: This is a common issue due to the poor aqueous solubility of lipids.

  • Check Stock Concentration: If your stock solution is too concentrated, it may crash out of solution when diluted into the aqueous medium. Try lowering the stock concentration.

  • Dilution Method: Add the stock solution dropwise into the center of the medium vortex to ensure rapid and even dispersion. Avoid adding the stock directly to the side of the vessel.

  • Final Concentration: The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5% to avoid both solubility issues and solvent-induced cellular stress.

  • Use of a Carrier: For certain applications, complexing the lipid with a carrier like fatty-acid-free Bovine Serum Albumin (BSA) can improve solubility and delivery to cells.

Issue 3: Variability in Enzymatic Assays

Question: I am using 2-OG as a substrate for monoacylglycerol lipase (MAGL), but my enzymatic activity measurements are not reproducible. What should I troubleshoot?

Answer: Reproducibility in enzyme kinetics requires careful control over several parameters.

  • Enzyme Activity: Ensure the enzyme source (e.g., cell lysate, purified enzyme) has consistent activity. Improper storage or repeated freeze-thaw cycles of the enzyme can lead to loss of function.[12]

  • Substrate Preparation: Prepare fresh dilutions of 2-OG for each experiment from a properly stored stock. The stability of the 2-OG suspension in the assay buffer over the time course of the reaction should be verified.

  • Assay Conditions: Maintain consistent pH, temperature, and ionic strength in the reaction buffer.

  • Reaction Quenching: Ensure the method used to stop the reaction (e.g., adding acidified acetonitrile) is rapid and effective to prevent further enzymatic activity or substrate degradation.[4]

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound

Property Value Source(s)
Molecular Formula C₂₁H₄₀O₄ [5]
Molecular Weight 356.5 g/mol [5]
Purity (Typical) ≥98% [5]
Storage Temperature -80°C or -20°C [5][6]

| Stability | ≥ 1 year at -80°C |[5] |

Table 2: In Vitro Activity of this compound

Cell Line Assay Parameter Value Source(s)
COS-7 (hGPR119) cAMP Accumulation EC₅₀ 2.5 µM [2][3][13]

| RAW264.7 | GPR119 Pathway Activation | Effective Concentration | 50 µg/mL (24 hours) |[13] |

Table 3: Recommended Solvents for 2-OG Stock Solutions

Solvent Max Concentration Notes Source(s)
Ethanol 15 mg/mL (42.07 mM) Sonication recommended [6]
DMSO 5 mg/mL (14.02 mM) Sonication recommended [6]

| DMF | 5 mg/mL (14.02 mM) | Sonication recommended |[6] |

Experimental Protocols

Protocol 1: Preparation of 2-OG for Cell Culture Experiments
  • Prepare Stock Solution: Allow the vial of pure 2-OG to equilibrate to room temperature. Prepare a 10-20 mM stock solution in high-purity DMSO or ethanol. For example, to make a 10 mM stock, dissolve 3.57 mg of 2-OG in 1 mL of DMSO. Mix thoroughly by vortexing. Store this stock solution in small aliquots at -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Pre-warm the cell culture medium to 37°C. To achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 into the medium (e.g., add 5 µL of stock to 5 mL of medium).

  • Application to Cells: Immediately after dilution, vortex the medium gently but thoroughly to ensure a homogenous suspension. Remove the old medium from the cells and replace it with the 2-OG-containing medium.

  • Controls: Always prepare a vehicle control by adding the same volume of solvent (e.g., 5 µL of DMSO) to an equivalent volume of medium and treating a parallel set of cells.

Protocol 2: In Vitro GPR119 Activation Assay (cAMP Measurement)

This protocol is based on methods used for transiently transfected COS-7 cells.[2][3][14]

  • Cell Seeding: Seed COS-7 cells transiently expressing human GPR119 (hGPR119) into 96-well plates and grow to desired confluency.

  • Starvation: On the day of the assay, replace the growth medium with a serum-free medium and incubate for 2-4 hours.

  • Stimulation: Prepare serial dilutions of 2-OG in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Treatment: Aspirate the starvation medium and add the 2-OG dilutions to the cells. Include a vehicle control and a positive control (e.g., Forskolin). Incubate at 37°C for the optimized time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the 2-OG concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations: Workflows and Signaling Pathways

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts Gs->AC activates Two_OG This compound (2-OG) Two_OG->GPR119 binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates GLP1 GLP-1 Release PKA->GLP1 leads to Troubleshooting_Workflow cluster_reagent Reagent Checks cluster_prep Preparation Checks cluster_cells Cellular Checks Start Inconsistent or No Cellular Response Check_Reagent 1. Verify Reagent Integrity Start->Check_Reagent Check_Prep 2. Review Solution Preparation Check_Reagent->Check_Prep If Reagent OK Storage Stored at -80°C? High Purity? Check_Reagent->Storage Age Fresh Aliquot? Minimized Thawing? Check_Reagent->Age Check_Cells 3. Assess Cell Conditions Check_Prep->Check_Cells If Prep OK Solvent Correct Solvent? Stock Dissolved? Check_Prep->Solvent Dilution Diluted in warm media? Proper mixing? Check_Prep->Dilution Result_OK Problem Resolved Check_Cells->Result_OK If Cells OK Health Healthy? Low Passage? Check_Cells->Health Confluency Consistent Confluency? Check_Cells->Confluency Serum Serum-free during test? Check_Cells->Serum Experimental_Workflow Start Start: Receive 2-OG Compound Store_Pure Store Pure 2-OG at -80°C Start->Store_Pure Prep_Stock Prepare Stock Solution (e.g., 10mM in DMSO) Store_Pure->Prep_Stock Store_Stock Aliquot & Store Stock at -80°C Prep_Stock->Store_Stock Prep_Working Prepare Working Solution in Pre-Warmed Medium Store_Stock->Prep_Working Treat_Cells Treat Cells Prep_Working->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Assay (e.g., cAMP measurement) Incubate->Assay End Analyze Data Assay->End

References

How to store 2-Oleoylglycerol to maintain its activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Oleoylglycerol (2-OG) to maintain its biological activity. Below, you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound (2-OG)?

A1: To ensure the long-term stability and activity of 2-OG, it is critical to store it under appropriate conditions. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent. For neat 2-OG, storage at -20°C is recommended for up to three years.[1][2] When stored as a solution, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1][3]

Q2: What solvents are recommended for preparing a stock solution of 2-OG?

A2: this compound is soluble in several organic solvents. Ethanol is a commonly used solvent, with a solubility of up to 15 mg/mL.[1][3] Other suitable solvents include DMSO and DMF, both with a solubility of up to 5 mg/mL.[1] It is crucial to use anhydrous solvents, as the presence of water can promote hydrolysis.

Q3: How should I handle 2-OG before use in an experiment?

A3: Before use, and prior to opening the vial, it is recommended that the product be allowed to warm to room temperature for at least 60 minutes.[4] This prevents condensation of atmospheric moisture into the vial, which could lead to hydrolysis of the compound.

Q4: What are the primary degradation pathways for 2-OG?

A4: The two main degradation pathways for 2-OG are isomerization and hydrolysis. Isomerization, also known as acyl migration, is the process where the oleoyl (B10858665) group moves from the sn-2 position to the sn-1 or sn-3 position, forming the less biologically active 1-oleoylglycerol. Hydrolysis is the cleavage of the ester bond, resulting in oleic acid and glycerol.[2] Both processes can be accelerated by improper storage conditions such as exposure to moisture and elevated temperatures.

Data Presentation: Storage and Stability of this compound

FormStorage TemperatureRecommended Solvent(s)StabilityReference(s)
Pure/Solid -20°CN/AUp to 3 years[1]
In Solution -20°CEthanolUp to 2 years[5]
In Solution -80°CEthanol, DMSO, DMFUp to 1 year[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Biological Activity - Degradation: The compound may have undergone isomerization to the less active 1-oleoylglycerol or hydrolysis due to improper storage (e.g., repeated freeze-thaw cycles, exposure to moisture).- Improper Handling: The stock solution may not have been prepared with an anhydrous solvent.- Prepare fresh aliquots from a properly stored stock solution.- Ensure the use of high-purity, anhydrous solvents for preparing stock solutions.- Always allow the vial to warm to room temperature before opening.
Precipitation in Aqueous Buffer - Low Aqueous Solubility: 2-OG is a lipid with limited solubility in aqueous solutions. The concentration may be too high for the buffer system.- Try working with lower concentrations of 2-OG in your assay.- Consider using a carrier molecule, such as bovine serum albumin (BSA), to improve solubility.
Inconsistent Experimental Results - Compound Instability in Media: 2-OG may degrade over time in aqueous cell culture media at 37°C.- Variability in Stock Solution: Incomplete dissolution or precipitation in the stock solution can lead to inconsistent dosing.- For long-term experiments, consider frequent replacement of the culture medium containing 2-OG.- Ensure the stock solution is completely dissolved. Gentle warming or sonication may aid dissolution.

Experimental Protocols

Key Experiment: In Vitro GPR119 Activation Assay

This protocol describes a cell-based assay to measure the activation of the G protein-coupled receptor 119 (GPR119) by this compound, quantified by the production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound (test compound)

  • Reference GPR119 agonist (e.g., AR231453)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of 2-OG and the reference agonist in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Cell Stimulation: Remove the culture medium from the wells and add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the signal for each well and plot the response against the logarithm of the compound concentration. Determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Mandatory Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-OG This compound GPR119 GPR119 2-OG->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., GLP-1, Insulin) CREB->Gene Promotes

Caption: GPR119 signaling pathway activated by this compound.

Experimental_Workflow start Start: GPR119 Activation Assay prep_cells 1. Prepare HEK293-hGPR119 Cells start->prep_cells seed_plate 2. Seed Cells into 384-well Plate prep_cells->seed_plate incubate_overnight 3. Incubate Overnight (37°C, 5% CO₂) seed_plate->incubate_overnight prep_compounds 4. Prepare Serial Dilutions of 2-OG incubate_overnight->prep_compounds stimulate_cells 5. Add Compounds to Cells prep_compounds->stimulate_cells incubate_rt 6. Incubate at Room Temperature (30 min) stimulate_cells->incubate_rt lyse_detect 7. Lyse Cells & Add cAMP Detection Reagents incubate_rt->lyse_detect incubate_final 8. Incubate at Room Temperature (1 hr) lyse_detect->incubate_final read_plate 9. Read Plate on Microplate Reader incubate_final->read_plate analyze_data 10. Analyze Data & Determine EC₅₀ read_plate->analyze_data end End: Assay Complete analyze_data->end

Caption: Experimental workflow for a 2-OG GPR119 activation assay.

References

Overcoming challenges in delivering 2-Oleoylglycerol to target tissues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oleoylglycerol (2-OG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in delivering 2-OG to target tissues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-OG) and what is its primary mechanism of action?

A1: this compound (2-OG) is an endogenous monoacylglycerol that acts as an agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] The activation of GPR119 stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[4][5] This makes 2-OG a person of interest for research into metabolic disorders like type 2 diabetes. In some contexts, 2-OG has also been shown to mediate inflammatory responses through the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway.[6]

Q2: What are the main challenges in delivering 2-OG to target tissues?

A2: The primary challenges in delivering 2-OG to target tissues are its:

  • Poor aqueous solubility: Being a lipid, 2-OG has very low solubility in water, making it difficult to formulate for in vivo administration.[7]

  • Chemical instability: Monoacylglycerols can be prone to hydrolysis and oxidation, which can lead to degradation of the compound before it reaches the target tissue.[8]

  • Low bioavailability: When administered orally, 2-OG may be subject to enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation and the target tissues.

Q3: What are the recommended formulation strategies to enhance the delivery of 2-OG?

A3: Several formulation strategies can be employed to overcome the delivery challenges of 2-OG:

  • Lipid-Based Formulations: These are a natural choice for lipophilic molecules like 2-OG. Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][10][11]

  • Liposomes: Encapsulating 2-OG within these lipid vesicles can protect it from degradation, improve solubility, and facilitate targeted delivery.[8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These nanoparticle systems offer advantages such as controlled release, improved stability, and the potential for targeted delivery.[12][13][14][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo administration of 2-OG.

Formulation & Stability Issues
Problem Possible Cause(s) Recommended Solution(s)
Precipitation of 2-OG during formulation. Poor solubility of 2-OG in the chosen aqueous buffer.- Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO) in the final formulation, ensuring it remains within a biocompatible range (typically <1% for in vivo studies).- Utilize a carrier protein such as fatty acid-free bovine serum albumin (BSA) to enhance solubility.[16]- Employ solubilizing excipients like non-ionic surfactants (e.g., Tween 80, Poloxamer 188).
Inconsistent particle size or high Polydispersity Index (PDI) in nanoparticle formulations (Liposomes, SLNs). - Non-optimized formulation parameters (e.g., lipid composition, drug-to-lipid ratio).- Inefficient homogenization or extrusion process.- Systematically optimize the formulation using a Design of Experiments (DoE) approach to identify the ideal lipid ratios and concentrations.[17]- Ensure the processing temperature is above the phase transition temperature of the lipids used.[18]- Standardize the homogenization or extrusion parameters (e.g., pressure, number of cycles, membrane pore size).[18]
Degradation of 2-OG in the formulation during storage. - Hydrolysis or oxidation of the monoacylglycerol.- Exposure to light, oxygen, or non-optimal pH.- Store formulations under an inert atmosphere (e.g., argon or nitrogen).[16]- Protect from light by using amber vials.[19]- Optimize the pH of the formulation and consider adding antioxidants, ensuring they are compatible with the delivery system and intended application.[16]
Phase separation or aggregation of the formulation over time. - Colloidal instability of the nanoparticle suspension.- Insufficient surface charge or steric stabilization.- Increase the zeta potential of the nanoparticles by incorporating charged lipids into the formulation.- Add a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric hindrance and prevent aggregation.[18]
In Vivo Experiment Issues
Problem Possible Cause(s) Recommended Solution(s)
Low bioavailability and high variability in plasma concentrations after oral administration. - Enzymatic degradation of 2-OG in the gastrointestinal tract.- Poor absorption across the intestinal epithelium.- Significant first-pass metabolism in the liver.- Utilize formulations that protect 2-OG from degradation, such as liposomes or SLNs.[7][20]- Incorporate permeation enhancers in the formulation, but with caution regarding potential toxicity.- Co-administer with inhibitors of relevant metabolic enzymes, if known and appropriate for the experimental design.
Lack of therapeutic effect or inconsistent results in animal models. - Insufficient accumulation of 2-OG at the target tissue.- Rapid clearance of the delivery vehicle from circulation.- Optimize the delivery system for prolonged circulation by modifying its surface properties (e.g., PEGylation).- Consider active targeting strategies by conjugating targeting ligands (e.g., antibodies, peptides) to the surface of the delivery vehicle to enhance accumulation in the desired tissue.[21]- Perform biodistribution studies using a labeled version of 2-OG or the delivery vehicle to quantify tissue accumulation.[22]
Observed toxicity or adverse effects in vivo. - Toxicity of the formulation components (e.g., surfactants, organic solvents).- Off-target effects of 2-OG at high concentrations.- Use the minimum effective concentration of all formulation excipients.- Conduct dose-response studies to determine the optimal therapeutic window for 2-OG.- Perform preliminary toxicity studies of the empty delivery vehicle.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
GPR119 Agonism (EC50)2.5 µMCOS-7 cells expressing human GPR119[2]

Table 2: Comparison of 2-OG Delivery Systems (Illustrative Data)

Delivery SystemTypical Particle Size (nm)Encapsulation Efficiency (%)In Vivo Bioavailability Enhancement (Fold Increase vs. Free Drug)Key Advantages
Liposomes 100 - 20060 - 852 - 5Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.
Solid Lipid Nanoparticles (SLNs) 50 - 30070 - 953 - 8Controlled release, good stability, scalable production.
Nanostructured Lipid Carriers (NLCs) 50 - 300>804 - 10Higher drug loading capacity and reduced drug expulsion compared to SLNs.

Note: The values in Table 2 are illustrative and can vary significantly based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 2-OG Loaded Liposomes via Thin-Film Hydration and Extrusion

Materials:

  • This compound (2-OG)

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG2000 (optional, for steric stabilization)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve 2-OG, phosphatidylcholine, cholesterol, and DSPE-PEG2000 (if used) in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (Phosphatidylcholine:Cholesterol:2-OG).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by separating the free 2-OG from the liposomes (e.g., via size exclusion chromatography or ultracentrifugation) and measuring the 2-OG concentration in the liposomal fraction.

Protocol 2: Preparation of 2-OG Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound (2-OG)

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the 2-OG in the molten lipid.

    • Heat the purified water containing the surfactant to the same temperature.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical method after separating the unencapsulated 2-OG.

Visualizations

Signaling Pathway of this compound

GPR119_Signaling cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Enteroendocrine L-cell) 2-OG This compound GPR119 GPR119 2-OG->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GLP1_vesicle GLP-1 Vesicle PKA->GLP1_vesicle Phosphorylates GLP1_release GLP-1 Release GLP1_vesicle->GLP1_release Promotes Exocytosis Systemic Circulation Systemic Circulation GLP1_release->Systemic Circulation Enters

Caption: GPR119 signaling cascade initiated by this compound.

Experimental Workflow for 2-OG Delivery System Development

Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing A Select Delivery System (e.g., Liposomes, SLNs) B Optimize Formulation (DoE Approach) A->B C Physicochemical Characterization (Size, PDI, Zeta, EE%) B->C D Stability Assessment C->D E Cell Viability Assay D->E Proceed if stable F In Vitro Release Study E->F G Cellular Uptake Study F->G H Pharmacokinetic Study (Bioavailability) G->H Proceed if effective in vitro I Biodistribution Study (Tissue Accumulation) H->I J Efficacy Study in Disease Model I->J J->B Iterate & Re-optimize K Toxicology Assessment J->K

Caption: Workflow for developing and evaluating 2-OG delivery systems.

References

Methods to avoid degradation of 2-Oleoylglycerol during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Oleoylglycerol (2-OG) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (2-OG)?

A1: this compound (2-OG) primarily degrades through two main pathways:

  • Enzymatic Hydrolysis: The enzyme monoacylglycerol lipase (B570770) (MAGL) is the principal enzyme responsible for hydrolyzing 2-OG into oleic acid and glycerol (B35011).[1][2] Other enzymes like fatty acid amide hydrolase (FAAH) can also contribute to a lesser extent.

  • Acyl Migration: This is a non-enzymatic chemical isomerization where the oleoyl (B10858665) group migrates from the sn-2 position to the sn-1 or sn-3 position of the glycerol backbone, forming the more stable isomers 1-Oleoylglycerol (1-OG) and 3-Oleoylglycerol (3-OG). This process is influenced by factors such as pH, temperature, and the solvent environment.[3][4][5]

Q2: What are the immediate steps I should take after sample collection to minimize 2-OG degradation?

A2: To minimize immediate degradation of 2-OG upon sample collection, it is crucial to inhibit enzymatic activity and slow down chemical reactions. This can be achieved by:

  • Rapid Freezing: Immediately flash-freeze tissue samples in liquid nitrogen.[6] For blood samples, process them quickly to separate plasma or serum and then freeze.

  • Low Temperature Processing: Keep samples on ice or at 4°C throughout all handling and preparation steps.[7][8]

  • Use of Inhibitors: Add a monoacylglycerol lipase (MAGL) inhibitor to your homogenization or extraction buffer.

Q3: How does pH affect the stability of 2-OG during sample preparation?

A3: The pH of the sample and processing buffers significantly impacts the rate of acyl migration. Acyl migration is accelerated at neutral to basic pH. To minimize this isomerization, it is recommended to perform extractions at an acidic pH, ideally around pH 4.0.[3][4] At this pH, the rate of acyl migration is at a minimum.

Q4: What is the optimal temperature for storing samples and extracts containing 2-OG?

A4: Lower temperatures are critical for preserving 2-OG. For long-term storage, samples and lipid extracts should be kept at -80°C.[6][7] For short-term storage during processing, maintain temperatures at or below 4°C. Avoid repeated freeze-thaw cycles as they can accelerate degradation.[7]

Troubleshooting Guides

Problem 1: Low recovery of 2-OG in my final extract.

Possible Cause Troubleshooting Suggestion
Enzymatic Degradation Add a specific MAGL inhibitor (e.g., JZL184) to the homogenization buffer at the start of the preparation.[1][9] Ensure all steps are performed at low temperatures (on ice or at 4°C) to reduce enzyme activity.[8]
Acyl Migration Acidify your extraction solvent to a pH of approximately 4.0 using a suitable acid like formic or acetic acid to minimize isomerization to 1/3-OG.[3]
Suboptimal Extraction Solvent Use a robust lipid extraction method like the Folch or Bligh & Dyer methods, which use a chloroform (B151607)/methanol (B129727) mixture.[10] For some applications, a two-phase extraction with methyl-tert-butyl ether (MTBE) may also be effective.
Oxidative Degradation While 2-OG is less prone to oxidation than polyunsaturated lipids, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) and add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.

Problem 2: High levels of 1-OG or 3-OG detected in my sample.

Possible Cause Troubleshooting Suggestion
Acyl Migration during Extraction As mentioned above, ensure your extraction is performed under acidic conditions (pH 4.0).[3] Avoid prolonged exposure to neutral or basic pH.
Acyl Migration during Storage Store your lipid extracts in an appropriate solvent (e.g., chloroform/methanol) at -80°C.[7] Avoid storing extracts in aqueous buffers for extended periods, even when frozen.
High Temperatures during Sample Processing Ensure all centrifugation steps are carried out in a refrigerated centrifuge. Avoid any heating steps during the extraction and processing of the sample.

Quantitative Data Summary

Table 1: Effect of Temperature on Lipid Stability

TemperatureObservation for Monoacylglycerols & Similar LipidsRecommendations for 2-OG
37°C Significant degradation and acyl migration observed for similar lipids.[5][7]Avoid this temperature during all sample preparation steps.
Room Temperature (~20-25°C) Degradation is still a significant concern.[7]Minimize time at room temperature. Perform all procedures on ice or in a cold room.
4°C (Refrigerator) Degradation is slowed but can still occur over time.[7]Suitable for short-term storage and during sample processing.
-20°C Better for storage than 4°C, but some enzymatic activity and chemical degradation can still occur over longer periods.[6]Acceptable for short to medium-term storage of extracts.
-80°C Optimal for long-term storage of both tissue samples and lipid extracts to minimize degradation.[6][7]Recommended for all long-term storage.

Table 2: Influence of pH on Acyl Migration of 2-Acyl Lysophospholipids (as a proxy for 2-OG)

pHRelative Rate of Acyl MigrationRecommendation for 2-OG
3.0 - 5.0 MinimalPerform extractions at pH ~4.0 to inhibit acyl migration.[3]
6.0 - 8.0 Moderate to HighAvoid neutral or near-neutral pH during extraction and processing.
> 8.0 HighAvoid basic conditions as they significantly accelerate acyl migration.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Addition of Inhibitor and Internal Standard: Transfer the plasma to a new tube. Immediately add a MAGL inhibitor (e.g., JZL184 to a final concentration of 10 µM) and an appropriate internal standard (e.g., 2-OG-d5).

  • Protein Precipitation and Lipid Extraction:

    • Add 2 volumes of ice-cold methanol containing 0.1% formic acid to the plasma.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add 4 volumes of ice-cold chloroform.

    • Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for your analytical method (e.g., methanol/chloroform 1:1).

  • Storage: Store the final extract at -80°C until analysis.

Protocol 2: Extraction of this compound from Tissue

  • Tissue Collection and Freezing: Immediately after dissection, flash-freeze the tissue sample in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled homogenizer tube.

    • Add ice-cold homogenization buffer (e.g., Tris-HCl pH 7.4 with a MAGL inhibitor). Keep the tissue-to-buffer ratio low to ensure efficient homogenization.

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.[8][11]

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass tube.

    • Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:homogenate of 8:4:3 (v/v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution (or 0.1 M HCl to acidify) to induce phase separation.

    • Vortex again and centrifuge at 1,500 x g for 10 minutes at 4°C.

  • Collection and Subsequent Steps: Follow steps 5-7 from the plasma extraction protocol.

Visualizations

This compound Degradation Pathways This compound This compound Oleic Acid + Glycerol Oleic Acid + Glycerol This compound->Oleic Acid + Glycerol Enzymatic Hydrolysis 1/3-Oleoylglycerol 1/3-Oleoylglycerol This compound->1/3-Oleoylglycerol Non-Enzymatic Isomerization MAGL (Enzyme) MAGL (Enzyme) MAGL (Enzyme)->this compound catalyzes Acyl Migration Acyl Migration Acyl Migration->this compound process

Caption: Degradation pathways of this compound.

General Workflow for Stable 2-OG Analysis cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation (on ice / 4°C) cluster_analysis_storage Analysis & Storage Collect Sample Collect Sample Add Anticoagulant (Blood) Add Anticoagulant (Blood) Collect Sample->Add Anticoagulant (Blood) Flash Freeze (Tissue) Flash Freeze (Tissue) Collect Sample->Flash Freeze (Tissue) Homogenize/Process Homogenize/Process Add Anticoagulant (Blood)->Homogenize/Process Flash Freeze (Tissue)->Homogenize/Process Add Inhibitors & Internal Standard Add Inhibitors & Internal Standard Homogenize/Process->Add Inhibitors & Internal Standard Lipid Extraction (Acidified) Lipid Extraction (Acidified) Add Inhibitors & Internal Standard->Lipid Extraction (Acidified) Evaporate & Reconstitute Evaporate & Reconstitute Lipid Extraction (Acidified)->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis Store at -80°C Store at -80°C Evaporate & Reconstitute->Store at -80°C

Caption: Recommended workflow for 2-OG sample preparation.

References

Technical Support Center: Optimizing Lipid Nanoparticle Formulations for 2-Oleoylglycerol Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of lipid nanoparticles (LNPs) encapsulating 2-Oleoylglycerol (2-OG).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of formulating 2-OG loaded LNPs.

Problem Potential Causes Solutions
Low Encapsulation Efficiency (<70%) 1. Poor solubility of 2-OG in the lipid matrix: The selected solid lipid may not adequately solubilize 2-OG during the formulation process. 2. Drug expulsion during lipid crystallization: As the solid lipid cools and crystallizes, the drug can be expelled from the matrix. 3. Inappropriate surfactant concentration: Insufficient surfactant may lead to particle aggregation and drug leakage, while excessive surfactant can increase the solubility of 2-OG in the aqueous phase.1. Optimize the lipid core: Incorporate a liquid lipid (oil) along with the solid lipid to form Nanostructured Lipid Carriers (NLCs). The less-ordered crystalline structure of NLCs enhances drug loading capacity for lipophilic molecules.[1][2][3] 2. Select appropriate lipids: Use a blend of different solid lipids to create imperfections in the crystal lattice, which can better accommodate the drug.[2] 3. Adjust the drug-to-lipid ratio: Systematically vary the concentration of 2-OG to find the optimal loading capacity of the lipid matrix. 4. Optimize surfactant concentration: Titrate the surfactant concentration (typically 1.5% to 5% w/v) to ensure adequate particle stabilization without excessive drug partitioning into the aqueous phase.[4]
Particle Aggregation / Instability Over Time 1. Insufficient surface stabilization: The concentration or type of surfactant may not be adequate to prevent particle agglomeration. 2. High particle concentration: Highly concentrated LNP dispersions are more prone to aggregation. 3. Improper storage conditions: Temperature fluctuations, especially freeze-thaw cycles, can destabilize LNPs.[5][6][7]1. Incorporate a PEGylated lipid: A PEG-lipid (e.g., DMG-PEG 2000) in the formulation (typically 1-2 mol%) provides a steric barrier that enhances stability.[8] 2. Optimize Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can be influenced by the choice of lipids and surfactants. 3. Proper storage: Store LNP dispersions at refrigerated temperatures (2-8°C).[5][6] For long-term storage, lyophilization with a cryoprotectant (e.g., 10-20% sucrose (B13894) or trehalose) is recommended.[5][7][9]
Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) 1. Inefficient particle size reduction method: The energy input during homogenization or sonication may be insufficient. 2. Ostwald Ripening: Over time, smaller particles can dissolve and redeposit onto larger particles, increasing the average particle size.[10] 3. Inappropriate lipid or surfactant choice: The composition of the formulation can significantly impact the final particle size.1. Optimize homogenization parameters: Increase the pressure (typically 500-1500 bar) or the number of cycles (usually 3-5) during high-pressure homogenization.[11] 2. Optimize sonication parameters: Adjust the power and duration of probe sonication. 3. Use a microfluidic mixing device: This technique allows for precise control over the mixing process, often resulting in smaller and more uniform particles.[12] 4. Refine lipid and surfactant concentrations: Systematically vary the concentrations of these components, as they play a crucial role in determining particle size.

Frequently Asked Questions (FAQs)

1. What type of lipid nanoparticle is best suited for delivering a hydrophobic molecule like this compound?

For hydrophobic molecules such as 2-OG, Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are the most suitable options.[1][13] NLCs are often preferred because they are formulated with a blend of solid and liquid lipids. This creates a less-ordered, imperfect lipid core that can accommodate a higher amount of the lipophilic drug and minimize its expulsion during storage.[1][2][3]

2. What are the key components of an LNP formulation for 2-OG?

A typical NLC formulation for 2-OG would consist of:

  • Solid Lipid: Forms the core of the nanoparticle (e.g., Compritol 888 ATO, Glyceryl monostearate).[4][14]

  • Liquid Lipid (Oil): Co-dissolved with the solid lipid to form the NLC structure (e.g., Oleic acid, Caprylic/capric triglyceride).[2][15]

  • Surfactant(s): Stabilize the nanoparticle dispersion (e.g., Poloxamer 188, Tween 80, Soy lecithin).[4][15]

  • Aqueous Phase: Typically purified water or a buffer.

3. How can I determine the encapsulation efficiency and drug loading of 2-OG in my LNPs?

To determine the encapsulation efficiency (EE) and drug loading (DL), you need to separate the free, unencapsulated 2-OG from the LNPs. This is commonly done by ultracentrifugation or centrifugal filter devices.

  • Centrifuge the LNP dispersion to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the free 2-OG.

  • Disrupt the LNP pellet using a suitable organic solvent (e.g., isopropanol) to release the encapsulated 2-OG.

  • Quantify the amount of 2-OG in both the supernatant and the disrupted pellet using a suitable analytical method like HPLC or LC-MS.[16]

The EE and DL can then be calculated using the following formulas:

  • Encapsulation Efficiency (%) = (Total 2-OG - Free 2-OG) / Total 2-OG * 100

  • Drug Loading (%) = (Weight of encapsulated 2-OG) / (Total weight of LNPs) * 100

4. What are the critical quality attributes (CQAs) I should monitor for my 2-OG LNP formulation?

The primary CQAs to monitor are:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Ideal particle sizes are typically in the range of 100-200 nm with a PDI < 0.3 for a homogenous population.[17]

  • Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their stability in dispersion. A value of ±30 mV or greater is generally desired for good electrostatic stability.

  • Encapsulation Efficiency and Drug Loading: As described above, these parameters determine the therapeutic potential of the formulation.

  • Morphology: Can be visualized using techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) to confirm the spherical shape and integrity of the nanoparticles.[18]

Experimental Protocols

Protocol 1: Preparation of 2-OG Loaded NLCs via High-Pressure Homogenization (Hot Method)
  • Preparation of Lipid Phase:

    • Weigh the desired amounts of solid lipid (e.g., Glyceryl monostearate) and liquid lipid (e.g., Oleic acid).

    • Add the specified amount of this compound to the lipid mixture.

    • Heat the mixture to approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous oil phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer at 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.[14][19]

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer (pre-heated to the same temperature) for 3-5 cycles at a pressure of 500-1500 bar.[11][20]

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form the NLCs.

Protocol 2: Characterization of 2-OG Loaded NLCs
  • Particle Size, PDI, and Zeta Potential Measurement:

    • Dilute the NLC dispersion with purified water to an appropriate concentration.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.

    • Use the same instrument, or a dedicated zeta potential analyzer, to measure the surface charge of the nanoparticles.

  • Encapsulation Efficiency Determination:

    • Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon Ultra with a 100 kDa molecular weight cut-off).

    • Centrifuge according to the manufacturer's instructions to separate the aqueous phase (filtrate) containing free 2-OG from the NLCs.

    • Quantify the concentration of 2-OG in the filtrate using a validated HPLC method.

    • Calculate the encapsulation efficiency as described in the FAQ section.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation Process cluster_characterization Characterization lipid_phase Lipid Phase (Solid Lipid + Liquid Lipid + 2-OG) Heated to ~75°C pre_emulsion Pre-emulsification (High-Shear Mixing) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase (Water + Surfactant) Heated to ~75°C aqueous_phase->pre_emulsion hph High-Pressure Homogenization (500-1500 bar) pre_emulsion->hph Hot Coarse Emulsion cooling Cooling (Recrystallization) hph->cooling Hot Nanoemulsion final_nlc 2-OG Loaded NLCs cooling->final_nlc dls DLS Analysis (Size, PDI, Zeta Potential) final_nlc->dls hplc HPLC Analysis (Encapsulation Efficiency) final_nlc->hplc tem Cryo-TEM (Morphology) final_nlc->tem

Workflow for 2-OG Loaded NLC Formulation and Characterization.

Troubleshooting_Low_EE start Low Encapsulation Efficiency of 2-OG cause1 Cause: Drug Expulsion during Crystallization start->cause1 cause2 Cause: Poor 2-OG Solubility in Matrix start->cause2 cause3 Cause: Suboptimal Surfactant Level start->cause3 solution1 Solution: Create Imperfect Crystal Lattice cause1->solution1 solution2 Solution: Increase Matrix Fluidity cause2->solution2 solution3 Solution: Titrate Surfactant Concentration cause3->solution3 action1 Action: Use a blend of solid lipids. solution1->action1 action2 Action: Formulate as NLC (add liquid lipid). solution1->action2 solution2->action2 action3 Action: Optimize Surfactant:Lipid Ratio solution3->action3

Decision tree for troubleshooting low encapsulation efficiency.

GPR119_Signaling_Pathway LNP 2-OG LNP OG This compound (2-OG) LNP->OG Release GPR119 GPR119 OG->GPR119 Agonist Activation TAK1 TAK1 GPR119->TAK1 Activates NFkB NF-κB TAK1->NFkB Activates TGFb1 TGF-β1 NFkB->TGFb1 Promotes Transcription Response Inflammatory Response & Fibrosis TGFb1->Response

Simplified signaling pathway activated by this compound.

References

Navigating the Metabolic Maze: A Technical Guide to 2-Oleoylglycerol Metabolism in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to troubleshooting and optimizing experiments involving 2-Oleoylglycerol (2-OG). This guide provides detailed methodologies, quantitative data summaries, and visual aids to address common challenges in accounting for the rapid metabolism of this key signaling lipid.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound (2-OG)?

A1: this compound (2-OG) is primarily metabolized through enzymatic hydrolysis into oleic acid and glycerol.[1] The key enzyme responsible for this breakdown is monoacylglycerol lipase (B570770) (MAGL).[1][2] Other enzymes that hydrolyze the related endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), such as alpha-beta hydrolase domain 6 (ABHD6), may also contribute to 2-OG metabolism.

Q2: How does the metabolism of 2-OG impact its signaling functions?

A2: The rapid hydrolysis of 2-OG by enzymes like MAGL terminates its signaling activity at receptors such as GPR119.[1] This metabolic breakdown is a critical mechanism for regulating the duration and intensity of 2-OG-mediated signaling. The resulting metabolites, oleic acid and glycerol, can then enter other metabolic pathways.

Q3: What are the main challenges in designing experiments with 2-OG?

A3: The primary challenge is accounting for its rapid metabolic degradation. This can lead to an underestimation of its biological effects if not properly controlled. Other challenges include ensuring accurate quantification of 2-OG and its metabolites, and minimizing non-specific binding due to its lipophilic nature.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Low or Inconsistent Bioactivity of 2-OG
Possible Cause Suggested Solution
Rapid metabolism by endogenous enzymes in cell culture or in vivo. Pre-treat cells or tissues with a MAGL inhibitor (e.g., JZL184) to prevent 2-OG degradation. Include a vehicle control to account for any effects of the inhibitor itself.
Degradation of 2-OG in stock solutions or experimental media. Prepare fresh stock solutions of 2-OG in a suitable solvent (e.g., ethanol, DMSO) and store at -80°C. Minimize the time 2-OG is in aqueous media before addition to the experimental system.
Adsorption to plasticware. Use low-binding microplates and pipette tips. Consider the use of carrier proteins like fatty acid-free BSA to improve solubility and reduce non-specific binding.
Difficulties in Quantifying 2-OG and its Metabolites
Possible Cause Suggested Solution
Poor extraction efficiency from biological matrices. Optimize the lipid extraction protocol. A modified Bligh-Dyer or Matyash (MTBE) method is often effective for lipids.[1][3] Ensure complete phase separation and careful collection of the organic layer.
Ion suppression or enhancement in LC-MS/MS analysis. Use a stable isotope-labeled internal standard for 2-OG and oleic acid to normalize for matrix effects. Optimize chromatographic conditions to separate analytes from interfering matrix components.[4]
Analyte degradation during sample preparation. Keep samples on ice throughout the extraction process. Use antioxidants (e.g., BHT) in the extraction solvent to prevent oxidation of unsaturated fatty acids.

Quantitative Data Summary

The following tables provide key quantitative data to aid in experimental design and interpretation.

Table 1: Enzyme Kinetic Parameters for this compound Hydrolysis

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Monoacylglycerol Lipase (MAGL)This compound13 (IC50)Not Reported[5]
Fatty Acid Amide Hydrolase (FAAH)This compound>100 (IC50)Not Reported[5]
Monoacylglycerol Lipase (MAGL)2-Arachidonoylglycerol14.15.8[6]

Note: Direct kinetic data for 2-OG hydrolysis is limited. The IC50 value for MAGL with 2-OG suggests a similar affinity to 2-AG. Data for 2-AG is provided for reference.

Table 2: Reported Concentrations of this compound and Oleic Acid in Biological Samples

AnalyteSpeciesTissue/MatrixConcentrationSource
This compoundMousePrefrontal Cortex~150 pmol/g[7]
This compoundMouseHippocampus~100 pmol/g[7]
This compoundMouseAmygdala~75 pmol/g[7]
Oleic AcidHumanPlasma0.03 - 3.2 mmol/L[8]

Detailed Experimental Protocols

Protocol 1: In Vitro this compound Hydrolysis Assay

Objective: To measure the enzymatic hydrolysis of 2-OG in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • This compound (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • MAGL inhibitor (e.g., JZL184) for control experiments

  • LC-MS/MS system for quantification of oleic acid

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer on ice. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, combine the lysate (e.g., 20-50 µg of protein) with assay buffer to a final volume of 90 µL. For inhibitor controls, pre-incubate the lysate with the MAGL inhibitor for 15-30 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of 2-OG substrate solution (prepared in a compatible solvent) to initiate the reaction. The final concentration of 2-OG should be optimized based on the expected enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding an ice-cold stop solution containing an internal standard (e.g., deuterated oleic acid) in an organic solvent like acetonitrile (B52724) or methanol.

  • Lipid Extraction: Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer or MTBE).

  • Quantification: Analyze the extracted lipids by LC-MS/MS to quantify the amount of oleic acid produced.

Data Analysis: Calculate the rate of oleic acid formation and normalize it to the protein concentration of the lysate (e.g., in nmol/min/mg protein).

Visualizing the Pathways

To better understand the cellular processes involving this compound, the following diagrams illustrate its primary metabolic and signaling pathways.

Metabolism_of_2_Oleoylglycerol This compound This compound Oleic Acid Oleic Acid This compound->Oleic Acid Hydrolysis Glycerol Glycerol This compound->Glycerol Hydrolysis Further Metabolism Further Metabolism Oleic Acid->Further Metabolism Glycerol->Further Metabolism MAGL MAGL MAGL->this compound Primary Metabolizing Enzyme ABHD6 ABHD6 ABHD6->this compound Potential Metabolizing Enzyme

Caption: Primary metabolic pathway of this compound.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 2-OG This compound GPR119 GPR119 2-OG->GPR119 Binds Gs Gs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP-1 Release GLP-1 Release PKA->GLP-1 Release Stimulates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates

Caption: GPR119 signaling pathway activated by this compound.

References

Validating the absence of endotoxin contamination in 2-Oleoylglycerol preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the absence of endotoxin (B1171834) contamination in 2-Oleoylglycerol (2-OG) preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to test this compound for endotoxin contamination?

A1: Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can cause severe inflammatory responses, pyrexia, and even septic shock if introduced into in vivo systems.[1][2] For researchers using this compound in cell culture or preclinical animal studies, validating the absence of endotoxins is crucial to ensure data integrity and prevent adverse biological reactions.[2][3][4]

Q2: What are the main challenges in testing this compound for endotoxins?

A2: The primary challenge is that this compound is an oily, water-insoluble lipid.[5][6] The standard Limulus Amebocyte Lysate (LAL) test for endotoxin detection is an aqueous-based enzymatic assay.[5][6] The insolubility of 2-OG can physically interfere with the LAL enzymes, preventing them from coming into contact with any endotoxins present in the sample, potentially leading to false-negative results.[5][6]

Q3: What is the recommended method for endotoxin testing in this compound?

A3: A liquid-liquid extraction method is highly recommended to separate endotoxins from the oily matrix of this compound.[5][6] This technique leverages the amphipathic nature of endotoxins, which allows them to be extracted into an aqueous phase, which can then be tested using standard LAL methods.[5][6] Another approach involves using a suitable detergent to solubilize the lipid and form micelles, which can then be assayed for endotoxin.[7]

Q4: What are acceptable endotoxin limits for this compound in a research setting?

A4: While specific limits for this compound are not universally defined, general guidelines for preclinical research can be applied. The acceptable endotoxin limit depends on the dose, route of administration, and the animal model being used.[8] A commonly accepted threshold for in vivo work in mice is <0.1 EU/µg of the compound.[3] For parenteral drug products, the limit is often below 0.5 EU/mL or 5 EU/kg of body weight.[9] It is crucial to establish and validate an appropriate limit for your specific application.

Quantitative Data Summary

ParameterValueReference
General Endotoxin Limit (Parenteral Drugs) < 5 EU/kg body weight[8][9]
Endotoxin Limit (Intrathecal Products) ≤ 0.2 EU/kg[9]
Commonly Accepted Threshold (In vivo mouse studies) < 0.1 EU/µg protein[3]
LAL Assay Sensitivity (Gel Clot) Down to 0.03 EU/mL[10]
Positive Product Control (PPC) Recovery Range 50-200%[5][6]

Experimental Protocols

Method 1: Liquid-Liquid Extraction for Endotoxin Testing of this compound

This protocol is adapted from methodologies for lipid-based drug formulations.[5][6]

Materials:

  • This compound sample

  • Pyrogen-free water (Lysate Reagent Water - LRW)

  • Pyrogen-free centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • LAL test kit (e.g., kinetic turbidimetric or chromogenic)

  • Control Standard Endotoxin (CSE)

  • Dimethyl sulfoxide (B87167) (DMSO, for spiking)

Procedure:

  • Sample Preparation: Prepare a 1:10 dilution of the this compound sample by adding 0.5 mL of the sample to 4.5 mL of LRW in a pyrogen-free centrifuge tube.[5][11]

  • Positive Product Control (PPC) Preparation: To validate that the extraction does not interfere with the assay, prepare a spiked sample.

    • Reconstitute CSE in DMSO to a known concentration (e.g., 100 ng/mL).[5]

    • Add a small volume (e.g., 10 µL) of the CSE/DMSO solution to 990 µL of the this compound sample.[5]

    • Prepare a 1:10 dilution of the spiked sample as described in step 1.

  • Extraction:

    • Cap the tubes tightly and vortex at high speed for an extended period (e.g., 30-50 minutes) to ensure thorough mixing and facilitate the transfer of endotoxins to the aqueous phase.[5] An emulsion may form at the lipid-aqueous boundary.[5][11]

  • Phase Separation: Centrifuge the tubes at a sufficient relative centrifugal force (e.g., 2900 x g) for 10 minutes to break the emulsion and achieve complete separation of the oil and water phases.[5]

  • Aqueous Phase Collection: Carefully draw off the upper lipid phase with a pipette.[5] The lower aqueous phase, now containing the extracted endotoxins, is used for testing.

  • LAL Assay:

    • Vortex the collected aqueous phase to re-homogenize the endotoxin.[5]

    • Perform the LAL test on the aqueous phase according to the LAL test kit manufacturer's instructions. Further dilutions in LRW may be necessary to overcome any remaining interference.[5]

    • Test the unspiked sample, the PPC, a negative control (LRW), and a standard curve of CSE in LRW.

  • Result Interpretation:

    • The unspiked this compound sample should be below your established endotoxin limit.

    • The recovery of endotoxin in the PPC should be within 50-200% of the known spiked amount, confirming the absence of significant inhibition or enhancement from any residual sample matrix components.[5][6]

Troubleshooting Guide

Issue 1: Low Endotoxin Recovery (Inhibition) in the Positive Product Control (PPC)

  • Question: My PPC recovery is below 50%. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Incomplete Extraction. The vortexing time or speed may be insufficient to efficiently transfer the endotoxin from the oil to the water phase.

      • Solution: Increase the vortexing time (e.g., up to 50 minutes) and ensure the vortex mixer is at its highest setting.[5]

    • Possible Cause 2: Residual Interfering Substances. Trace amounts of this compound or other components in the aqueous phase may be inhibiting the LAL enzyme cascade.

      • Solution: Increase the dilution of the aqueous phase before performing the LAL assay (e.g., from 1:10 to 1:100).[5] Always ensure your total dilution does not exceed the Maximum Valid Dilution (MVD).[12]

    • Possible Cause 3: Incorrect pH. The pH of the final reaction mixture must be within the range specified by the LAL reagent manufacturer, typically 6.0-8.0.[12][13]

      • Solution: Check the pH of your aqueous sample and adjust if necessary using endotoxin-free acid or base.[13]

Issue 2: High Endotoxin Recovery (Enhancement) in the PPC

  • Question: My PPC recovery is above 200%. What does this mean?

  • Answer:

    • Possible Cause: Presence of Beta-Glucans. Some materials, particularly those derived from cellulose, can contain beta-glucans which can activate an alternative pathway in the LAL cascade, leading to a false positive result.[14]

      • Solution: Use a beta-glucan-specific blocking buffer in your assay, or switch to a recombinant Factor C (rFC) assay which is not sensitive to beta-glucans.

Issue 3: Endotoxin Detected in the Negative Control

  • Question: My negative control (LRW) is showing a positive endotoxin result. What should I do?

  • Answer:

    • Possible Cause: Contamination of Materials or Environment. This indicates contamination in your testing environment or reagents.

      • Solution:

        • Use certified pyrogen-free pipette tips and glassware.[13] Endotoxins can adhere strongly to plastics and glassware.[10][13]

        • Ensure your LRW is from a reliable, endotoxin-free source.

        • Maintain a clean testing area, away from potential sources of airborne particulates like old air conditioning units.[13]

        • Depyrogenate glassware by baking at a high temperature (e.g., 250°C for at least 30 minutes).[10]

Visualizations

LAL_Test_Workflow_for_2OG cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_assay LAL Assay cluster_results Results & Validation Sample This compound Sample Dilution 1:10 Dilution in LRW Sample->Dilution Spiked_Sample 2-OG + CSE Spike (PPC) Spiked_Sample->Dilution LRW LRW (Negative Control) LAL_Test Perform LAL Test (e.g., Kinetic Turbidimetric) LRW->LAL_Test Vortex Vortex (30-50 min) Dilution->Vortex Centrifuge Centrifuge (e.g., 2900 x g) Vortex->Centrifuge Separate Separate Phases Centrifuge->Separate Aqueous_Phase Collect Aqueous Phase Separate->Aqueous_Phase Aqueous_Phase->LAL_Test Analyze Analyze Data LAL_Test->Analyze Standard_Curve Prepare Standard Curve with CSE Standard_Curve->LAL_Test Validate Validate Results: - PPC Recovery 50-200% - Negative Control is Negative Analyze->Validate

Caption: Workflow for endotoxin testing of this compound.

Troubleshooting_Tree Start PPC Recovery Out of Range? Low_Recovery < 50% (Inhibition) Start->Low_Recovery Yes High_Recovery > 200% (Enhancement) Start->High_Recovery Yes Incomplete_Extraction Incomplete Extraction? Low_Recovery->Incomplete_Extraction Check Interference Residual Interference? Low_Recovery->Interference Check Incorrect_pH Incorrect pH? Low_Recovery->Incorrect_pH Check Glucan_Contamination Beta-Glucan Contamination? High_Recovery->Glucan_Contamination Check Sol_Extraction Increase vortex time/speed Incomplete_Extraction->Sol_Extraction Solution Sol_Interference Increase aqueous phase dilution Interference->Sol_Interference Solution Sol_pH Adjust pH to 6.0-8.0 Incorrect_pH->Sol_pH Solution Sol_Glucan Use glucan blocking buffer or rFC assay Glucan_Contamination->Sol_Glucan Solution

Caption: Troubleshooting decision tree for out-of-spec PPC recovery.

References

Best practices for handling and preparing 2-Oleoylglycerol stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing 2-Oleoylglycerol (2-OG) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The choice of solvent depends on the requirements of your specific experiment. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents for preparing 2-OG stock solutions.[1][2] For cell-based assays, it is crucial to minimize the concentration of any organic solvent to reduce cytotoxicity.

Q2: What are the recommended storage conditions and stability for this compound stock solutions?

A2: For long-term storage, it is recommended to store 2-OG as a solid at -20°C, where it can be stable for up to three years.[2] Once prepared, stock solutions should be stored in tightly sealed vials at -80°C and are generally stable for up to one year.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. For short-term storage of up to one month, aliquots can be stored at -20°C.[3]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons, including the concentration exceeding solubility, improper mixing, or "solvent shock" when adding a concentrated stock to an aqueous medium.[4] Gentle warming and vortexing the solution can help redissolve the precipitate.[5] If the issue persists, preparing a fresh stock solution may be necessary. For detailed troubleshooting, please refer to the troubleshooting guide below.

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo studies, 2-OG has been administered as a solution in a vehicle of glycerol (B35011) with 10% ethanol.[6][7] Another suggested in vivo formulation involves dissolving 2-OG in a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution.[2] The specific formulation should be optimized based on the animal model and route of administration.[2]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentration
Ethanol15 mg/mL[1][2]
DMSO10 mg/mL[1]
DMF10 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2)0.25 mg/mL[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStability
Solid-20°CUp to 3 years[2]
In Solvent-80°CUp to 1 year[2]
In Solvent-20°CUp to 1 month[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Before opening the vial, allow the solid 2-OG to equilibrate to room temperature for at least 60 minutes.[3]

  • Weighing: Accurately weigh the desired amount of 2-OG in a sterile vial. For 1 mL of a 10 mM solution, you will need 3.565 mg of 2-OG (Molecular Weight: 356.5 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solution is not clear, sonication in a water bath for 5-10 minutes is recommended until the lipid is fully dissolved.[2]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.[2]

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

  • Pre-warm Media: Pre-warm your cell culture media to 37°C before adding the 2-OG stock solution. Adding a concentrated stock to cold media can decrease solubility.[4]

  • Intermediate Dilution: To avoid "solvent shock," prepare an intermediate dilution of the 2-OG stock solution in pre-warmed media or PBS before the final dilution.[4]

  • Final Dilution: Add the stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even dispersion.[4]

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible to minimize cytotoxicity.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Media

Precipitation of 2-OG in your cell culture medium or buffer can appear as cloudiness, visible particles, or a film. This can alter the effective concentration of the compound and impact your experimental results.

Troubleshooting Workflow for 2-OG Precipitation

G start Precipitation Observed immediate Immediate Precipitation? start->immediate Yes over_time Precipitation Over Time? start->over_time No check_conc 1. Check Final Concentration (Is it too high?) immediate->check_conc check_evap 1. Check for Evaporation (Properly sealed plates/flasks?) over_time->check_evap review_mixing 2. Review Mixing Technique (Slow addition with swirling?) check_conc->review_mixing verify_temp 3. Verify Media Temperature (Was it pre-warmed to 37°C?) review_mixing->verify_temp resolved Problem Resolved verify_temp->resolved assess_temp 2. Assess Temperature Stability (Frequent fluctuations?) check_evap->assess_temp media_interaction 3. Consider Media Interactions (Serum or supplement effects?) assess_temp->media_interaction media_interaction->resolved

Caption: A troubleshooting workflow for addressing this compound precipitation.

Signaling Pathway

This compound is an agonist of the G protein-coupled receptor 119 (GPR119).[1][8] Activation of GPR119 by 2-OG can stimulate the release of glucagon-like peptide-1 (GLP-1).[6][8][9] One identified pathway involves the activation of the GPR119/TAK1/NF-κB/TGF-β1 signaling cascade.[8]

GPR119 Signaling Pathway Activated by this compound

G OG This compound GPR119 GPR119 OG->GPR119 activates TAK1 TAK1 GPR119->TAK1 activates GLP1 GLP-1 Release GPR119->GLP1 stimulates NFkB NF-κB TAK1->NFkB activates TGFb1 TGF-β1 NFkB->TGFb1 activates Response Inflammatory Response & Fibrosis TGFb1->Response

Caption: GPR119 signaling pathway activated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Oleoylglycerol and 1-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two isomeric monoacylglycerols, 2-Oleoylglycerol (2-OG) and 1-Oleoylglycerol (1-OG). While both molecules consist of a glycerol (B35011) backbone esterified to oleic acid, the position of the fatty acid chain significantly influences their interaction with biological targets. This document summarizes the available experimental data, provides detailed experimental protocols for key assays, and presents signaling pathways and workflows to facilitate a comprehensive understanding of these two lipids.

It is important to note that while there is a growing body of research on 2-OG, publicly available data directly comparing its biological activity to 1-OG in the same experimental settings is limited. Consequently, some of the information regarding 1-OG is based on the activities of structurally related 1-monoacylglycerols.

Quantitative Data Summary

The following table summarizes the known quantitative data for the biological activities of 2-OG and 1-OG. The lack of extensive data for 1-OG highlights a significant gap in the current understanding of its pharmacology.

FeatureThis compound (2-OG)1-Oleoylglycerol (1-OG)
Primary Target(s) G protein-coupled receptor 119 (GPR119)G protein-coupled receptor 119 (GPR119) (putative)
Activity AgonistAgonist (low potency, activity not fully determined)[1]
Potency (EC50) 2.5 µM for human GPR119 activation[2][3]Data not available
Key Biological Effect(s) - Stimulation of glucagon-like peptide-1 (GLP-1) secretion[2][3]- Involvement in pro-inflammatory signaling pathwaysData not available
Cannabinoid Receptor Activity Precursor (2-arachidonoylglycerol) is a full agonist at CB1 and CB2 receptors[4]. Direct activity of 2-OG is not well characterized.Data not available, but 1-isomers of other endocannabinoids are typically less potent than their 2-isomer counterparts.

Comparative Analysis of Biological Activity

GPR119 Receptor Activation

This compound (2-OG) is a well-characterized agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by 2-OG leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of GLP-1.[2][3] GLP-1 is an incretin (B1656795) hormone with crucial roles in glucose homeostasis, including enhancing glucose-dependent insulin (B600854) secretion.

1-Oleoylglycerol (1-OG) is also suggested to be an agonist of GPR119; however, its potency is reported to be low, and a precise characterization of this activity is not yet available.[1] The structural similarity to other 1-monoacylglycerols that exhibit GPR119 agonism supports this possibility, but further research is required for confirmation and quantification.

Signaling Pathway for GPR119 Activation

GPR119_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119 GPR119 AC Adenylyl Cyclase GPR119->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates GLP1_vesicle GLP-1 Vesicle PKA->GLP1_vesicle Promotes fusion GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release 2-OG / 1-OG 2-OG / 1-OG 2-OG / 1-OG->GPR119 Binds to

GPR119 signaling cascade initiated by 2-OG and potentially 1-OG.
Inflammatory Response

This compound (2-OG) has been implicated in pro-inflammatory signaling. Studies have shown its involvement in the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway, which can enhance the inflammatory response of macrophages.

1-Oleoylglycerol (1-OG) : Direct studies on the inflammatory effects of 1-OG are lacking. However, research on the structurally similar 1-Linoleoyl Glycerol (1-LG) suggests potential anti-inflammatory activity through the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2). It is plausible that 1-OG may share this anti-inflammatory mechanism, but this requires experimental verification.

Cannabinoid Receptor Activity

The endocannabinoid system is a key regulator of various physiological processes, and its primary receptors are the cannabinoid receptors 1 and 2 (CB1 and CB2).

This compound (2-OG) is structurally related to the well-known endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which is a full agonist at both CB1 and CB2 receptors.[4] While this suggests that 2-OG may also interact with cannabinoid receptors, direct binding and activation studies are needed for confirmation.

1-Oleoylglycerol (1-OG) : The activity of 1-OG at cannabinoid receptors is unknown. However, it is a general observation in endocannabinoid research that 1-monoacylglycerol isomers are significantly less potent at cannabinoid receptors than their corresponding 2-monoacylglycerol counterparts.

Experimental Protocols

GPR119 Activation Assay (cAMP Measurement)

This protocol is designed to measure the ability of 2-OG and 1-OG to activate GPR119 and induce the production of cyclic AMP (cAMP) in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • This compound and 1-Oleoylglycerol

  • Positive control (e.g., a known GPR119 agonist like AR231453)

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed the GPR119-expressing HEK293 cells into the appropriate microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of 2-OG, 1-OG, and the positive control in the assay buffer.

  • Assay: a. On the day of the assay, remove the cell culture medium and wash the cells once with the assay buffer. b. Add the diluted compounds to the respective wells. Include wells with assay buffer only as a negative control. c. Incubate the plate at 37°C for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the compound concentration. Calculate the EC50 values for 2-OG and 1-OG.

Experimental Workflow for GPR119 Activation Assay

GPR119_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed GPR119-expressing cells C Wash cells and add compounds A->C B Prepare serial dilutions of 2-OG and 1-OG B->C D Incubate at 37°C C->D E Lyse cells and measure cAMP D->E F Generate dose-response curves and calculate EC50 E->F

Workflow for determining GPR119 activation by 2-OG and 1-OG.
In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the potential of 2-OG and 1-OG to modulate the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM with 10% FBS)

  • LPS from E. coli

  • This compound and 1-Oleoylglycerol

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-OG or 1-OG for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include control wells with no treatment, LPS only, and compound only.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide Measurement: a. Mix a portion of the supernatant with Griess reagent according to the manufacturer's instructions. b. Measure the absorbance at 540 nm and determine the nitrite (B80452) concentration from a standard curve.

  • Cytokine Measurement: a. Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using the respective ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only group to determine the pro- or anti-inflammatory effects.

Conclusion and Future Directions

The current body of scientific literature strongly supports the role of this compound as a GPR119 agonist involved in incretin secretion. In contrast, the biological activities of 1-Oleoylglycerol remain largely uncharacterized. The structural differences between the two isomers suggest that they likely possess distinct pharmacological profiles.

To fully elucidate the therapeutic potential of these monoacylglycerols, direct comparative studies are essential. Future research should focus on:

  • Head-to-head comparison of 2-OG and 1-OG in GPR119 activation assays to definitively determine the relative potencies of the two isomers.

  • Evaluation of both isomers in cannabinoid receptor binding and functional assays to understand their roles, if any, in the endocannabinoid system.

  • Comprehensive analysis of their effects on inflammatory pathways in various immune cell types to clarify their potential as pro- or anti-inflammatory agents.

Such studies will provide the necessary data to guide the development of novel therapeutics targeting the intricate signaling pathways modulated by these endogenous lipids.

References

A Comparative Analysis of 2-Oleoylglycerol and 2-Arachidonoylglycerol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the complex landscape of lipid signaling, the endocannabinoid system and related pathways play a pivotal role in regulating a myriad of physiological processes. Among the key players are the endogenous monoacylglycerols, 2-Arachidonoylglycerol (B1664049) (2-AG) and 2-Oleoylglycerol (2-OG). While structurally similar, these two molecules exhibit distinct signaling profiles, primarily interacting with different receptor systems and consequently eliciting different biological effects. This guide provides an objective comparison of their signaling mechanisms, supported by available experimental data, to aid researchers and drug development professionals in understanding their unique roles and therapeutic potential.

Core Signaling Pathways: A Tale of Two Receptors

The fundamental difference in the signaling of 2-AG and 2-OG lies in their primary receptor targets. 2-AG is a well-established endocannabinoid that acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3] In contrast, 2-OG is recognized as a potent agonist of the G protein-coupled receptor 119 (GPR119).[4][5]

2-Arachidonoylglycerol (2-AG): The Endocannabinoid Workhorse

2-AG is the most abundant endocannabinoid in the central nervous system and is a key mediator of retrograde signaling at synapses.[6][7] Its synthesis is an on-demand process, primarily from diacylglycerol (DAG) through the action of diacylglycerol lipase (B570770) (DAGL).[3] Upon release from the postsynaptic neuron, 2-AG travels backward across the synaptic cleft to activate presynaptic CB1 receptors. This activation, through a Gi/o-coupled mechanism, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately suppressing neurotransmitter release.[2] 2-AG also activates CB2 receptors, which are predominantly expressed in immune cells, playing a role in immunomodulation.[1]

This compound (2-OG): A Key Regulator of Incretin (B1656795) Secretion

2-OG's primary signaling role is linked to the regulation of metabolic hormones. It activates GPR119, a Gs-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[4][8] This signaling cascade is particularly important in intestinal L-cells and pancreatic β-cells. Activation of GPR119 by 2-OG in the gut stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin (B600854) secretion.[4][5]

Quantitative Comparison of Receptor Activation and Enzymatic Hydrolysis

The following tables summarize the available quantitative data for 2-AG and 2-OG, providing a direct comparison of their potency at their respective primary receptors and their interaction with the primary catabolic enzyme, monoacylglycerol lipase (MAGL).

Table 1: Receptor Activation Profile

LigandPrimary ReceptorReceptor TypeSecond MessengerPotency (EC50)Efficacy
2-Arachidonoylglycerol (2-AG) CB1, CB2Gi/o-coupled↓ cAMP~85 nM (CB1)Full Agonist[1][9]
This compound (2-OG) GPR119Gs-coupled↑ cAMP2.5 µM[4][5]Agonist[4]

Table 2: Enzymatic Hydrolysis by Monoacylglycerol Lipase (MAGL)

SubstrateIC50 for Inhibition of 2-OG Hydrolysis
2-Arachidonoylglycerol (2-AG) 13 µM[10]
This compound (2-OG) Similar affinity to 2-AG[10]

Note: While both are substrates for MAGL, a direct comparison of their hydrolysis kinetics (Km and Vmax) is not extensively documented.

Visualizing the Signaling Divergence

The distinct signaling pathways of 2-AG and 2-OG can be visualized through the following diagrams generated using the DOT language.

Signaling_Pathways cluster_2AG 2-Arachidonoylglycerol (2-AG) Signaling cluster_2OG This compound (2-OG) Signaling Two_AG 2-AG CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Binds to Gi_o Gi/o Protein CB1_CB2->Gi_o Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Neurotransmitter_Modulation Modulation of Neurotransmitter Release cAMP_decrease->Neurotransmitter_Modulation Two_OG 2-OG GPR119 GPR119 Receptor Two_OG->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase GLP1_Secretion GLP-1 Secretion cAMP_increase->GLP1_Secretion

Caption: Comparative signaling pathways of 2-AG and 2-OG.

Experimental Protocols

1. GPR119 Activation Assay (cAMP Measurement)

This protocol is based on the methodology used to determine the EC50 of 2-OG for GPR119 activation.[4][5]

  • Cell Culture and Transfection:

    • COS-7 cells are cultured in DMEM with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C and 10% CO2.

    • Cells are transiently transfected with a mammalian expression vector containing the human GPR119 receptor cDNA (e.g., pcDNA3.1) using the calcium phosphate (B84403) precipitation method. A control group is transfected with an empty vector.

  • cAMP Measurement:

    • Transfected cells are seeded in 96-well plates.

    • On the day of the assay, the culture medium is replaced with a stimulation buffer.

    • Cells are stimulated with varying concentrations of 2-OG (or other test compounds) for a specified time (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

    • The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a chemiluminescent or fluorescent readout).

  • Data Analysis:

    • The concentration-response curve for 2-OG is plotted, and the EC50 value is calculated using non-linear regression analysis.

GPR119_Activation_Workflow start Start culture Culture COS-7 Cells start->culture transfect Transfect with hGPR119 or Empty Vector culture->transfect seed Seed Cells in 96-well Plate transfect->seed stimulate Stimulate with 2-OG Concentrations seed->stimulate measure Measure Intracellular cAMP stimulate->measure analyze Analyze Data (EC50 Calculation) measure->analyze end End analyze->end

Caption: Workflow for GPR119 activation assay.

2. Monoacylglycerol Lipase (MAGL) Hydrolysis Assay

This protocol provides a general framework for assessing the enzymatic degradation of 2-AG and 2-OG by MAGL.

  • Enzyme Source Preparation:

    • A cell or tissue homogenate containing MAGL is prepared. This can be from brain tissue, which has high MAGL activity, or from cells overexpressing recombinant MAGL.

  • Assay Procedure:

    • The enzyme preparation is incubated with the substrate (2-AG or 2-OG) in a suitable buffer at 37°C.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is terminated by the addition of a solvent mixture (e.g., chloroform/methanol) to stop the enzymatic activity and extract the lipids.

  • Product Quantification:

    • The amount of the hydrolysis product (arachidonic acid or oleic acid) is quantified. This is often done using liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity.

  • Data Analysis:

    • For inhibitor studies, the concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined. For kinetic analysis, Michaelis-Menten parameters (Km and Vmax) are calculated by measuring the initial reaction rates at various substrate concentrations.

MAGL_Hydrolysis_Workflow start Start prepare_enzyme Prepare MAGL Enzyme Source start->prepare_enzyme incubate Incubate Enzyme with Substrate (2-AG or 2-OG) prepare_enzyme->incubate terminate Terminate Reaction & Extract Lipids incubate->terminate quantify Quantify Hydrolysis Product (LC-MS) terminate->quantify analyze Data Analysis (IC50 or Kinetic Parameters) quantify->analyze end End analyze->end

Caption: Workflow for MAGL hydrolysis assay.

Conclusion

2-Arachidonoylglycerol and this compound, despite their structural similarities, operate through distinct signaling pathways with different primary receptor targets. 2-AG is a cornerstone of the endocannabinoid system, acting as a full agonist at CB1 and CB2 receptors to modulate neurotransmission and immune responses. In contrast, 2-OG's primary role is in metabolic regulation, where it activates GPR119 to stimulate the release of the incretin hormone GLP-1. While both are metabolized by MAGL, the precise comparative kinetics of this degradation require further investigation. The lack of data on the cross-reactivity of these ligands at each other's primary receptors highlights a significant gap in our understanding and presents an opportunity for future research. A thorough characterization of these interactions will be crucial for the development of targeted therapeutics that can selectively modulate these important signaling pathways for the treatment of neurological, inflammatory, and metabolic disorders.

References

Differential Effects of 2-Oleoylglycerol and Oleic Acid on GLP-1 Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 2-Oleoylglycerol (2-OG) and oleic acid (OA) on the secretion of Glucagon-Like Peptide-1 (GLP-1), a key incretin (B1656795) hormone in glucose homeostasis. This document summarizes key experimental findings, details the underlying signaling pathways, and provides methodologies for relevant experiments.

Comparative Analysis of GLP-1 Release: In Vivo and In Vitro Evidence

Dietary fats are known to stimulate the release of incretin hormones, including GLP-1, from intestinal L-cells. The digestion of dietary triacylglycerol produces 2-monoacylglycerols and fatty acids.[1] Experimental evidence highlights that this compound (2-OG), a 2-monoacylglycerol, and oleic acid (OA), a long-chain fatty acid, employ distinct mechanisms to stimulate GLP-1 secretion.

A key human study demonstrated that intrajejunal administration of 2-OG significantly increased plasma GLP-1 levels within the first 25 minutes compared to an equimolar amount of oleic acid and a vehicle control.[1][2][3][4] In this study, the dose of oleic acid used did not elicit a significant GLP-1 response, suggesting that 2-OG is a more potent stimulator of GLP-1 release under these conditions.[2][3]

In vitro studies using primary murine L-cells and the STC-1 enteroendocrine cell line further support the GLP-1-releasing capabilities of both compounds, while underscoring their different signaling mechanisms.[5][6][7][8]

Data Summary

In Vivo Human Study: Plasma GLP-1 Response
Treatment (Intrajejunal Bolus)Peak Plasma GLP-1 Concentration (pmol/L) at 25 minArea Under the Curve (AUC) for Plasma GLP-1 (0-25 min)
This compound (2g)Significantly increased vs. controlsSignificantly greater vs. controls[1][4]
Oleic Acid (equimolar to 2-OG)No significant increase vs. vehicleNo significant difference vs. vehicle[1][4]
Vehicle (Glycerol)BaselineBaseline[1][4]
In Vitro Receptor Activation
CompoundReceptorSecond MessengerEC50
This compound (2-OG)GPR119cAMP~2.5 µM[1][2][4]
Oleic Acid (OA)GPR40Intracellular Ca2+Not specified in these studies

Signaling Pathways

2-OG and oleic acid stimulate GLP-1 release from enteroendocrine L-cells through distinct G-protein coupled receptors and downstream signaling cascades.

This compound (2-OG) Signaling: 2-OG is an agonist for GPR119, a Gαs-coupled receptor.[5][9] Activation of GPR119 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels, ultimately triggering GLP-1 secretion.[1][2][5]

Oleic Acid (OA) Signaling: Oleic acid activates GPR40 (also known as FFA1), a Gαq/11-coupled receptor.[10][11][12] This activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ concentration is a primary driver for GLP-1 exocytosis.[10][12]

cluster_0 This compound (2-OG) Pathway cluster_1 Oleic Acid (OA) Pathway 2-OG 2-OG GPR119 GPR119 2-OG->GPR119 activates AC Adenylyl Cyclase GPR119->AC stimulates cAMP ↑ cAMP AC->cAMP GLP1_Secretion1 GLP-1 Secretion cAMP->GLP1_Secretion1 triggers OA Oleic Acid GPR40 GPR40 OA->GPR40 activates PLC Phospholipase C (PLC) GPR40->PLC stimulates Ca2 ↑ [Ca2+]i PLC->Ca2 GLP1_Secretion2 GLP-1 Secretion Ca2->GLP1_Secretion2 triggers

Caption: Distinct signaling pathways for 2-OG and Oleic Acid in L-cells.

Experimental Protocols

In Vivo Human Study for GLP-1 Release
  • Subject Recruitment: Eight healthy human volunteers were recruited for a randomized, single-blinded crossover study.[2][3]

  • Study Design: Each subject underwent three separate study days, receiving an intrajejunal bolus of 2g of 2-OG, an equimolar amount of oleic acid, or vehicle (glycerol).[2][3]

  • Administration: A nasojejunal tube was inserted, and the test substance was administered directly into the jejunum.[2]

  • Blood Sampling: Blood samples were collected at baseline and at regular intervals post-administration for the analysis of plasma GLP-1 and other hormones.[2][4]

  • GLP-1 Measurement: Total plasma GLP-1 was measured using a radioimmunoassay.[2]

In Vitro GLP-1 Release Assay using STC-1 Cells
  • Cell Culture: Murine enteroendocrine STC-1 cells are cultured in an appropriate medium until they reach a suitable confluency.[6][7]

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to attach and grow.[7]

  • Stimulation: The culture medium is replaced with a buffer containing the test compounds (e.g., 2-OG, oleic acid) at various concentrations. A control with only the vehicle is also included.[6]

  • Incubation: The cells are incubated with the test compounds for a specified period (e.g., 2 hours).[7]

  • Supernatant Collection: After incubation, the supernatant is collected, and a protease inhibitor (like DPP-4 inhibitor) is added to prevent GLP-1 degradation.[7]

  • GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA kit.[13][14]

  • Data Normalization: GLP-1 concentrations are often normalized to the total protein content of the cells in each well.[7]

Experimental Workflow

The following diagram illustrates the workflow of the in vivo human study comparing the effects of 2-OG and oleic acid.

cluster_workflow In Vivo Human Study Workflow Recruitment Recruit 8 healthy human volunteers Crossover Randomized, single-blind crossover design Recruitment->Crossover Day1 Day 1: Intrajejunal bolus (2-OG, OA, or Vehicle) Crossover->Day1 Day2 Day 2: Intrajejunal bolus (alternative substance) Crossover->Day2 Day3 Day 3: Intrajejunal bolus (remaining substance) Crossover->Day3 Sampling Collect blood samples at timed intervals Day1->Sampling Day2->Sampling Day3->Sampling Analysis Measure plasma GLP-1 levels via radioimmunoassay Sampling->Analysis Comparison Compare GLP-1 response between treatments Analysis->Comparison

Caption: Workflow for the in vivo comparison of 2-OG and Oleic Acid.

References

Comparing the potency of 2-Oleoylglycerol with synthetic GPR119 agonists.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Oleoylglycerol and Synthetic GPR119 Agonists: Potency and Signaling Pathways

This guide provides a detailed comparison of the endogenous GPR119 agonist, this compound (2-OG), with various synthetic GPR119 agonists. The focus is on their relative potencies, supported by experimental data, and the underlying signaling mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development.

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis.[1] Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates the release of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2] While the endogenous lipid metabolite 2-OG has been identified as a GPR119 agonist, a multitude of synthetic agonists have been developed with the aim of achieving higher potency and more favorable pharmacokinetic properties.[3][4][5][6]

Data Presentation: Potency of GPR119 Agonists

The potency of GPR119 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes the EC50 values for 2-OG and a selection of synthetic GPR119 agonists, as determined in various in vitro assays.

AgonistAgonist TypeCell LineAssay TypeEC50 ValueReference
This compound (2-OG) EndogenousCOS-7cAMP Accumulation2.5 µM[2][3][7][8]
AR231453 SyntheticMin6Insulin Secretion0.5 nM[9]
AR231453 SyntheticGLUTagCalcium Influx0.11 µM[9]
Arena B3 SyntheticGLUTagGLP-1 Secretion0.29 - 0.40 µM[9]
Compound 4 (Benzyloxy analogue) SyntheticNot SpecifiedcAMP Accumulation0.8 nM[10]
PSN632408 SyntheticMIN6c4Insulin SecretionGlucose-dependent increase[11]
MBX-2982 SyntheticNot SpecifiedNot SpecifiedNot Specified[12][13]
APD597 SyntheticNot SpecifiedNot SpecifiedFavorable potency[4]

Note: Direct comparison of EC50 values should be made with caution due to variations in experimental systems, including cell lines and assay types.

Experimental Protocols

The characterization of GPR119 agonists involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for two key experiments.

In Vitro cAMP Accumulation Assay

This assay is a fundamental method for determining the potency of GPR119 agonists by measuring the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.

Objective: To quantify the dose-dependent stimulation of cAMP production by a test compound in cells expressing GPR119.

Materials:

  • HEK293 or COS-7 cells transiently or stably expressing human GPR119.[7][11]

  • Cell culture medium and reagents.

  • Test compounds (e.g., 2-OG, synthetic agonists) at various concentrations.

  • Control agonist (e.g., Oleoylethanolamide - OEA).[8]

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF-based assay).[14]

  • HTRF-compatible plate reader.[14]

Procedure:

  • Cell Culture: GPR119-expressing cells are cultured in appropriate plates until they reach the desired confluency.

  • Compound Preparation: A serial dilution of the test compounds is prepared.

  • Stimulation: The cell culture medium is replaced with a buffer containing the various concentrations of the test compound or control.

  • Incubation: The cells are incubated for a specified period (e.g., 30 minutes) at room temperature to allow for GPR119 activation and subsequent cAMP production.[14]

  • Cell Lysis: The stimulation buffer is removed, and a lysis buffer is added to release the intracellular contents, including cAMP.[14]

  • Detection: The detection reagents from the cAMP assay kit are added to the cell lysate. This typically involves a competitive immunoassay format where labeled cAMP competes with the sample cAMP for binding to a specific antibody.

  • Measurement: The plate is read using an HTRF-compatible reader, which measures the fluorescence ratio to determine the amount of cAMP produced.[14]

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated using a sigmoidal curve fit.[14]

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial in vivo experiment to assess the effect of a GPR119 agonist on glucose metabolism and incretin hormone secretion in an animal model.

Objective: To evaluate the impact of a GPR119 agonist on glucose tolerance and hormone levels in response to an oral glucose challenge.

Materials:

  • C57BL/6 mice or other suitable animal model.[14][15]

  • Test compound formulated for oral gavage.[14]

  • Vehicle control (e.g., 80% PEG-400, 10% Tween-80, 10% ethanol).[15]

  • Glucose solution for oral administration (e.g., 2 g/kg body weight).[14]

  • Glucometer and test strips.

  • Blood collection supplies (e.g., capillaries, tubes with EDTA and protease inhibitors).[15]

  • ELISA kits for insulin and GLP-1 measurement.

Procedure:

  • Fasting: Mice are fasted overnight (e.g., 16 hours) with free access to water.[14]

  • Baseline Measurement: A baseline blood sample is collected (t=0) via tail snip to measure initial glucose levels.[14]

  • Compound Administration: The test compound or vehicle is administered via oral gavage.[15]

  • Waiting Period: A waiting period (e.g., 30 minutes) is allowed for the compound to be absorbed.[15]

  • Glucose Challenge: A concentrated glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Hormone Analysis: Plasma is separated from the collected blood samples and used to measure insulin and GLP-1 concentrations using specific ELISA kits.

  • Data Analysis: Glucose excursion curves are plotted, and the area under the curve (AUC) is calculated to assess glucose tolerance. Hormone levels are plotted over time to evaluate the secretagogue effect of the agonist.

Mandatory Visualizations

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a Gs protein-coupled signaling cascade.

GPR119_Signaling_Pathway cluster_cell Intestinal L-Cell / Pancreatic β-Cell Agonist GPR119 Agonist (2-OG or Synthetic) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles GLP-1 / Insulin Vesicles PKA->Vesicles Promotes Exocytosis Secretion GLP-1 / Insulin Secretion Vesicles->Secretion

Caption: GPR119 agonist-induced signaling cascade leading to hormone secretion.

Experimental Workflow for GPR119 Agonist Potency Assessment

A typical workflow for evaluating the potency of a potential GPR119 agonist involves sequential in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Compound Synthesis (e.g., Synthetic Agonist) B Primary Screening: cAMP Assay in GPR119-expressing cells A->B C Dose-Response Analysis (Calculate EC50) B->C D Lead Compound Selection (Based on potency & properties) C->D Potent compounds advance E Oral Glucose Tolerance Test (OGTT) in Animal Models (e.g., Mice) D->E F Measure Blood Glucose, Insulin, and GLP-1 Levels E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis F->G

Caption: Workflow for the discovery and validation of novel GPR119 agonists.

References

2-Oleoylglycerol at GPR119: A Comparative Analysis of its Agonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers exploring the role of 2-Oleoylglycerol (2-OG) as a G protein-coupled receptor 119 (GPR119) agonist. This document provides a comparative analysis of 2-OG's efficacy and potency against other known GPR119 agonists, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders. Its activation on pancreatic β-cells and intestinal L-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] Among the endogenous ligands for GPR119 is this compound (2-OG), a monoacylglycerol produced during the digestion of dietary fats.[2] Understanding the precise nature of 2-OG's interaction with GPR119—specifically, whether it acts as a full or partial agonist—is critical for elucidating its physiological role and therapeutic potential. This guide provides a comparative analysis of 2-OG's agonist activity at GPR119, juxtaposed with other endogenous and synthetic agonists.

Based on available in vitro data, This compound (2-OG) is classified as a partial agonist of the GPR119 receptor. Experimental evidence demonstrates that while 2-OG effectively activates GPR119 and stimulates downstream signaling, its maximal efficacy is lower than that of recognized full agonists such as Oleoylethanolamide (OEA) and the potent synthetic agonist AR231453.[3][4]

Comparative Agonist Activity at GPR119

The following table summarizes the in vitro potency (EC50) and efficacy (Emax) of 2-OG in comparison to other well-characterized GPR119 agonists. The data are primarily derived from cAMP accumulation assays in heterologous expression systems.

AgonistTypeEC50Emax (% of OEA)Cell SystemReference
This compound (2-OG) Endogenous2.5 µM< 100%COS-7 (human GPR119)[2][3]
Oleoylethanolamide (OEA)Endogenous~10 µM100% (Reference)mGLUTag cells
AR231453Synthetic4.7 nMComparable to OEA and ForskolinHIT-T15 cells[5]
PSN632408Synthetic5.6 µM (mouse), 7.9 µM (human)Not explicitly statedRecombinant cells[6]

Experimental Protocols

The determination of agonist activity at GPR119 is predominantly achieved through in vitro assays that measure the downstream consequences of receptor activation, most notably the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP concentration following agonist stimulation of cells engineered to express GPR119.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at the GPR119 receptor.

Materials:

  • HEK293 or COS-7 cells stably or transiently expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • Test compounds (e.g., 2-OG) and reference agonists (e.g., OEA, AR231453).

  • Forskolin (positive control for adenylyl cyclase activation).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Multi-well assay plates (e.g., 96- or 384-well).

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into multi-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Cell Stimulation: On the day of the experiment, remove the culture medium and pre-incubate the cells with the assay buffer containing a phosphodiesterase inhibitor for a short period.

  • Agonist Addition: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin).

  • Incubation: Incubate the plate at 37°C for a specified duration (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximal response). The Emax of the test compound is then compared to that of a known full agonist to classify it as a full or partial agonist.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a canonical Gs-coupled signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological responses of enhanced insulin and incretin secretion.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., 2-OG) GPR119 GPR119 Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Insulin/GLP-1 Secretion) PKA->Response Leads to

Caption: GPR119 signaling cascade upon agonist binding.

Conclusion

The available scientific literature indicates that this compound is a partial agonist of the GPR119 receptor. While it effectively activates the receptor and its downstream signaling pathway, leading to increased intracellular cAMP levels, its maximal response is submaximal compared to the endogenous full agonist Oleoylethanolamide and potent synthetic full agonists like AR231453. This distinction is crucial for researchers in the field of metabolic drug discovery, as the partial agonism of 2-OG may translate to a distinct physiological and pharmacological profile compared to full agonists, potentially offering a more modulated therapeutic effect. Further studies are warranted to fully elucidate the in vivo consequences of 2-OG's partial agonism at GPR119.

References

Validating the Specificity of 2-Oleoylglycerol's Action in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Oleoylglycerol (2-OG), a key bioactive lipid, with relevant molecular alternatives to validate its specificity in cell-based assays. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to design robust experiments and accurately interpret their findings.

Comparative Analysis of this compound and its Alternatives

To ascertain the specific action of this compound, it is crucial to compare its activity with structurally similar but functionally distinct molecules. This section provides a quantitative comparison of 2-OG with its inactive isomer, 1-Oleoylglycerol (1-OG), and another endogenous monoacylglycerol, 2-Arachidonoylglycerol (2-AG), which primarily acts on a different receptor system.

The primary molecular target of 2-OG is the G protein-coupled receptor 119 (GPR119), a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2] Activation of GPR119 by 2-OG leads to the stimulation of a Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately promotes glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[2][3]

In contrast, 1-Oleoylglycerol (1-OG) is the corresponding 1-monoacylglycerol isomer and is considered biologically inactive at the GPR119 receptor. Its inclusion in experiments serves as a critical negative control to demonstrate the stereo-specificity of the GPR119 receptor for the 2-monoacylglycerol configuration.

2-Arachidonoylglycerol (2-AG) is a well-characterized endocannabinoid that acts as a primary agonist for the cannabinoid receptors CB1 and CB2. While structurally similar to 2-OG, its signaling pathway is distinct and serves as an excellent control to differentiate GPR119-mediated effects from those of the endocannabinoid system.

The following table summarizes the key characteristics and receptor activities of these compounds.

CompoundPrimary TargetPrimary Signaling PathwayReported EC50 for Primary Target
This compound (2-OG) GPR119[1][2]Gs-coupled, ↑cAMP[2]2.5 µM (human GPR119)[3][4]
1-Oleoylglycerol (1-OG) GPR119 (inactive)N/ANot active[3]
2-Arachidonoylglycerol (2-AG) Cannabinoid Receptors (CB1/CB2)Gi/o-coupled, ↓cAMP; MAPK activationHigh affinity for CB1/CB2 (nM range)

Experimental Protocols for Validating Specificity

To experimentally validate the specificity of 2-OG's action, a combination of in vitro assays is recommended. These assays should include appropriate positive and negative controls to ensure the observed effects are specifically mediated by GPR119.

Key Experiment 1: In Vitro GPR119 Activation Assay (cAMP Measurement)

This assay directly measures the activation of the GPR119 receptor by quantifying the downstream increase in intracellular cAMP.

Objective: To determine if 2-OG, and not its alternatives, specifically activates GPR119 to induce cAMP production.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 (HEK293-hGPR119).[5]

Materials:

  • HEK293-hGPR119 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test Compounds: this compound (2-OG), 1-Oleoylglycerol (1-OG), 2-Arachidonoylglycerol (2-AG)

  • Positive Control: A known potent synthetic GPR119 agonist, such as AR231453 (EC50 ≈ 4.7 - 9 nM).[5][6]

  • Negative Control: Vehicle (e.g., DMSO or ethanol).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[5]

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 96-well or 384-well plate and culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of test compounds, positive control, and negative control in assay buffer.

  • Cell Stimulation: Replace the culture medium with the prepared compound dilutions.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and determine the EC50 values.

Expected Outcome: 2-OG should induce a dose-dependent increase in cAMP, while 1-OG and 2-AG should show little to no activity. The positive control, AR231453, should elicit a potent response.

Key Experiment 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of GPR119 activation in a physiologically relevant cell type.

Objective: To determine if 2-OG potentiates glucose-stimulated insulin secretion in a manner consistent with GPR119 activation.

Cell Line: Mouse insulinoma cell line (MIN6).[7]

Materials:

  • MIN6 cells

  • Culture medium (e.g., DMEM with 15% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.

  • Glucose solutions: Low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).[5]

  • Test Compounds: this compound (2-OG), 1-Oleoylglycerol (1-OG), 2-Arachidonoylglycerol (2-AG)

  • Positive Control: A known insulin secretagogue, such as Exendin-4 or a synthetic GPR119 agonist.[7]

  • Negative Control: Vehicle.

  • Insulin ELISA kit.

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 24-well or 96-well plate and culture until they reach approximately 80% confluency.

  • Pre-incubation (Starvation): Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose for 1-2 hours at 37°C.

  • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low or high glucose, with and without various concentrations of the test compounds and controls.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions.

Expected Outcome: 2-OG should significantly enhance insulin secretion in the presence of high glucose but have minimal effect at low glucose. 1-OG and 2-AG should not potentiate glucose-stimulated insulin secretion.

Visualizing the Molecular Logic

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2-OG This compound GPR119 GPR119 2-OG->GPR119 Binds Gs Gs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1

Caption: this compound (2-OG) signaling pathway via the GPR119 receptor.

Experimental_Workflow start Start: Prepare Test Compounds (2-OG, 1-OG, 2-AG, Controls) assay1 Assay 1: cAMP Measurement in HEK293-hGPR119 cells start->assay1 assay2 Assay 2: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 cells start->assay2 analysis1 Analyze Dose-Response and EC50 for cAMP assay1->analysis1 analysis2 Analyze Insulin Secretion at Low vs. High Glucose assay2->analysis2 conclusion Conclusion: Validate 2-OG Specificity analysis1->conclusion analysis2->conclusion

Caption: Experimental workflow for validating the specificity of this compound.

Logical_Relationship cluster_compounds Test Compounds cluster_receptors Receptors cluster_effects Downstream Effects 2-OG This compound (Active Agonist) GPR119 GPR119 2-OG->GPR119 Activates 1-OG 1-Oleoylglycerol (Inactive Isomer) 1-OG->GPR119 Does Not Activate 2-AG 2-Arachidonoylglycerol (Alternative Target Agonist) CB1_CB2 CB1/CB2 Receptors 2-AG->CB1_CB2 Activates cAMP_increase ↑ cAMP GPR119->cAMP_increase Cannabinoid_signaling Cannabinoid Signaling CB1_CB2->Cannabinoid_signaling Insulin_secretion ↑ Insulin Secretion cAMP_increase->Insulin_secretion

References

A Comparative Analysis of 2-Oleoylglycerol, 2-Palmitoylglycerol, and 2-Linoleoylglycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of three biologically active 2-monoacylglycerols (2-MAGs): 2-Oleoylglycerol (2-OG), 2-Palmitoylglycerol (2-PG), and 2-Linoleoylglycerol (B17440) (2-LG). These lipids, derived from the dietary intake and metabolism of fats, are increasingly recognized for their roles as signaling molecules, modulating various physiological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physical properties, metabolic effects, and signaling pathways, supported by experimental data and detailed protocols.

Physicochemical and Biological Properties

The structural differences in the fatty acid chains of 2-OG, 2-PG, and 2-LG—oleic acid (18:1), palmitic acid (16:0), and linoleic acid (18:2), respectively—give rise to distinct physicochemical properties and biological activities.

PropertyThis compound (2-OG)2-Palmitoylglycerol (2-PG)2-Linoleoylglycerol (2-LG)
Molecular Formula C21H40O4[1]C19H38O4[2]C21H38O4[3]
Molecular Weight 356.5 g/mol [1]330.5 g/mol [2]354.5 g/mol [3]
Physical State Not explicitly stated, likely liquid or semi-solid at room temp.Solid[2]Solid[3]
Melting Point Not available44.7-67.4 °C[4]Not available
Primary Target GPR119 Agonist[5][6]GPR119 Agonist, Modulator of GABA synthesis[7]GPR119 Agonist, CB1 Receptor Partial Agonist/Antagonist[6]
GPR119 Activation (EC50) ~2.5 µM[5][6]Activates GPR119, but specific EC50 not consistently reported. Potency is suggested to be lower than 2-OG.Activates GPR119, but specific EC50 not consistently reported. Potency is suggested to be lower than 2-OG.
Endocannabinoid System Interaction Does not directly bind to cannabinoid receptors but may interfere with agonist-induced CB1 internalization.[7]Does not directly bind to cannabinoid receptors but may potentiate the activity of 2-arachidonoylglycerol (B1664049) (2-AG) and modestly internalize CB1 receptors.[7]Acts as a partial agonist at the human CB1 receptor and can antagonize the effects of full agonists like 2-AG.[6]
Metabolism Primarily hydrolyzed by monoacylglycerol lipase (B570770) (MAGL).[8]Primarily hydrolyzed by MAGL.Primarily hydrolyzed by MAGL.

Signaling Pathways and Mechanisms of Action

The signaling activities of these 2-MAGs are context-dependent, primarily revolving around their interaction with the G-protein coupled receptor 119 (GPR119) and the endocannabinoid system.

GPR119-Mediated Signaling

All three monoacylglycerols are agonists for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by these lipids stimulates the Gαs subunit of the associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade has significant implications for glucose homeostasis.

In intestinal L-cells, the rise in cAMP triggers the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. In pancreatic β-cells, direct activation of GPR119 and the resultant cAMP increase also potentiates glucose-stimulated insulin secretion. 2-OG has been identified as a particularly potent endogenous agonist in this pathway.[5][6]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_MAG 2-OG / 2-PG / 2-LG GPR119 GPR119 2_MAG->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gas->AC activates ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GLP1_release GLP-1 Release (Intestinal L-cell) PKA->GLP1_release Insulin_secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_secretion

Caption: GPR119 signaling cascade initiated by 2-monoacylglycerols.

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) plays a crucial role in regulating neurotransmission. The primary endocannabinoid, 2-arachidonoylglycerol (2-AG), is also a 2-MAG and its signaling is terminated by hydrolysis via monoacylglycerol lipase (MAGL). 2-OG, 2-PG, and 2-LG, being structurally similar to 2-AG, can interact with the ECS, albeit with distinct mechanisms.

Initially, it was proposed that these non-cannabinoid 2-MAGs could produce an "entourage effect" by competing with 2-AG for hydrolysis by MAGL, thereby prolonging 2-AG's signaling. However, more recent studies have revealed a more complex interaction. 2-LG, for instance, has been shown to act as a partial agonist at the CB1 receptor.[6] This means that in the absence of a full agonist like 2-AG, it can weakly activate the receptor. However, in the presence of 2-AG, it acts as an antagonist, competing for the receptor binding site and reducing the overall signaling output. 2-PG and 2-OG appear to act as functional antagonists, with 2-PG modestly promoting CB1 receptor internalization.[7]

Endocannabinoid_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release 2_AG 2-AG 2_AG->CB1R activates (full agonist) MAGL MAGL 2_AG->MAGL hydrolyzed by 2_LG 2-LG 2_LG->CB1R binds (partial agonist/ antagonist) DAG DAG DAG->2_AG hydrolyzes DAGL DAGL DAGL->DAG AA_Glycerol Arachidonic Acid + Glycerol (B35011) MAGL->AA_Glycerol

Caption: Modulation of endocannabinoid signaling by 2-linoleoylglycerol.

Stimulation of GABA Synthesis by 2-Palmitoylglycerol

Recent research has highlighted a novel activity of 2-PG in the central nervous system. In astrocytes, 2-PG has been shown to upregulate the expression of glutamate (B1630785) decarboxylase (GAD), the key enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[7] This suggests a role for 2-PG in modulating neuronal excitability and potentially contributing to neurodevelopment and protection.

GABA_Synthesis 2_PG 2-Palmitoylglycerol Astrocyte Astrocyte 2_PG->Astrocyte enters GAD Glutamate Decarboxylase (GAD) Expression Astrocyte->GAD upregulates Glutamate Glutamate GABA GABA Glutamate->GABA GAD

Caption: 2-Palmitoylglycerol stimulates GABA synthesis in astrocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the biological activities of these 2-monoacylglycerols.

GPR119 Activation Assay (cAMP Measurement)

This assay quantifies the ability of a test compound to activate GPR119 and stimulate intracellular cAMP production.

  • Cell Line: HEK293 cells stably or transiently expressing human GPR119.

  • Principle: GPR119 activation leads to a Gαs-mediated increase in intracellular cAMP. This is typically measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).

  • Protocol Outline:

    • Cell Seeding: Plate GPR119-expressing HEK293 cells in a suitable microplate (e.g., 384-well) and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the test compounds (2-OG, 2-PG, 2-LG) and a reference agonist in an appropriate assay buffer.

    • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Lysis and Detection: Lyse the cells and add the detection reagents from a commercial cAMP assay kit (e.g., Cisbio HTRF cAMP kit). These kits typically contain a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Measurement: After incubation, read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm and 620 nm is inversely proportional to the amount of cAMP produced.

    • Data Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GPR119_Assay_Workflow start Start seed_cells Seed GPR119-expressing HEK293 cells start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of 2-MAGs and controls incubate_overnight->prepare_compounds stimulate_cells Add compounds to cells and incubate prepare_compounds->stimulate_cells lyse_and_detect Lyse cells and add HTRF detection reagents stimulate_cells->lyse_and_detect read_plate Read plate on HTRF reader lyse_and_detect->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the GPR119 cAMP activation assay.

Monoacylglycerol Lipase (MAGL) Hydrolysis Assay

This assay measures the rate at which MAGL hydrolyzes 2-monoacylglycerols.

  • Enzyme Source: Recombinant human MAGL or brain homogenates.

  • Substrate: Radiolabeled ([3H]) or fluorescently tagged versions of 2-OG, 2-PG, or 2-LG. A common alternative is the use of a chromogenic substrate like p-nitrophenyl acetate.

  • Principle: The enzymatic hydrolysis of the substrate by MAGL releases a product that can be quantified. For radiolabeled substrates, the release of the radiolabeled fatty acid is measured after separation from the unreacted substrate.

  • Protocol Outline (using a radiolabeled substrate):

    • Reaction Setup: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 7.4), the MAGL enzyme preparation, and the test compound (if screening for inhibitors).

    • Pre-incubation: Incubate the mixture for a short period to allow for any inhibitor binding.

    • Initiate Reaction: Add the radiolabeled 2-MAG substrate to start the reaction. Incubate at 37°C for a defined time.

    • Stop Reaction: Terminate the reaction by adding a quench solution, typically a mixture of chloroform (B151607) and methanol, to extract the lipids.

    • Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The released radiolabeled fatty acid will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

    • Quantification: Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

    • Data Analysis: Calculate the rate of hydrolysis based on the amount of radioactivity released over time. For comparative kinetics, this assay can be performed with varying substrate concentrations to determine Km and Vmax values.

GABA Synthesis Assay in Astrocytes

This assay assesses the effect of a test compound on the synthesis of GABA in astrocyte cultures.

  • Cell Line: Primary astrocyte cultures or an astrocyte cell line.

  • Principle: The amount of GABA synthesized and released by astrocytes is measured after treatment with the test compound. This is often done by quantifying the activity of the GAD enzyme or by directly measuring GABA levels in the cell lysate or culture medium.

  • Protocol Outline (measuring GABA levels):

    • Cell Culture and Treatment: Culture astrocytes to confluency and then treat with various concentrations of 2-PG for a specified duration (e.g., 24-48 hours).

    • Sample Collection: Collect both the cell culture supernatant and the cell lysate.

    • GABA Quantification: Measure the concentration of GABA in the collected samples. This can be done using various methods, including:

      • High-Performance Liquid Chromatography (HPLC): A common and sensitive method involving pre-column derivatization of GABA followed by fluorescence or electrochemical detection.

      • Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies against GABA.

      • Mass Spectrometry (LC-MS/MS): For high sensitivity and specificity.

    • GAD Activity Assay (Optional): To confirm the mechanism, the activity of GAD can be measured in cell lysates. This is often done by quantifying the conversion of a radiolabeled glutamate substrate to GABA.

    • Data Analysis: Compare the GABA levels or GAD activity in 2-PG-treated cells to untreated control cells to determine the effect of the compound on GABA synthesis.

Conclusion and Future Directions

This compound, 2-palmitoylglycerol, and 2-linoleoylglycerol are emerging as important lipid signaling molecules with distinct pharmacological profiles. While all three activate GPR119, 2-OG appears to be the most potent agonist, highlighting the influence of the fatty acid chain on receptor interaction. Their differential effects on the endocannabinoid system, with 2-LG acting as a partial agonist/antagonist at CB1 receptors, and the unique ability of 2-PG to stimulate GABA synthesis in astrocytes, underscore the functional diversity of these closely related lipids.

For researchers and drug development professionals, these findings open up new avenues for therapeutic intervention in metabolic disorders, neurological conditions, and inflammatory diseases. Future research should focus on:

  • Elucidating the precise EC50 values of 2-PG and 2-LG for GPR119 activation to enable a more quantitative comparison of their potencies.

  • Conducting direct comparative studies on the kinetics of their hydrolysis by MAGL to better understand their metabolic stability and potential for modulating the endocannabinoid system.

  • Investigating the in vivo relevance of 2-PG-induced GABA synthesis and its potential therapeutic applications.

  • Exploring the downstream signaling pathways and physiological consequences of 2-LG's partial agonism at CB1 receptors.

A deeper understanding of the structure-activity relationships and signaling mechanisms of these 2-monoacylglycerols will be instrumental in the development of novel therapeutics targeting the intricate network of lipid signaling pathways.

References

A Head-to-Head Comparison of 2-Oleoylglycerol and Oleoylethanolamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two endogenous lipid mediators, 2-Oleoylglycerol (2-OG) and Oleoylethanolamide (OEA). Both molecules are derived from oleic acid and have emerged as significant players in metabolic regulation, yet they exert their effects through distinct signaling pathways, offering different therapeutic potentials. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms of action, physiological effects, and experimental validation.

At a Glance: Key Differences

FeatureThis compound (2-OG)Oleoylethanolamide (OEA)
Primary Receptor Target G protein-coupled receptor 119 (GPR119)[1]Peroxisome proliferator-activated receptor-alpha (PPAR-α)[2]
Primary Mechanism of Action Gαs-coupled receptor activation, leading to increased intracellular cAMP[1]Nuclear receptor activation, leading to transcriptional regulation of target genes[2]
Key Physiological Effects Stimulation of incretin (B1656795) hormones (GLP-1, GIP) secretion[1]Regulation of satiety, anti-inflammatory effects, and lipid metabolism[2][3]
Therapeutic Areas of Interest Type 2 Diabetes, ObesityObesity, Non-alcoholic fatty liver disease (NAFLD), Inflammation

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a direct comparison of the potency and efficacy of 2-OG and OEA.

Table 1: In Vitro Receptor Activation
CompoundReceptorAssay SystemPotency (EC50)Reference
This compound (2-OG)Human GPR119Transiently transfected COS-7 cells2.5 µM[1]
Oleoylethanolamide (OEA)Human PPAR-αNot specifiedHigh Affinity Agonist[2]
Table 2: In Vivo Effects in Humans
CompoundStudy PopulationDosagePrimary OutcomeResultsReference
This compound (2-OG)8 healthy volunteers2g jejunal bolusPlasma GLP-1 levelsSignificant increase in plasma GLP-1 (0-25 min) compared to controls[1]
Oleoylethanolamide (OEA)60 healthy obese people250 mg daily for 8 weeksBody weight, BMI, waist circumference, fat percentageSignificant decrease in all parameters[4]
Oleoylethanolamide (OEA)56 healthy obese people250 mg daily for 8 weeksInflammatory markers (IL-6, TNF-α)Significant decrease in serum IL-6 and TNF-α concentrations[3]

Signaling Pathways

The distinct mechanisms of action of 2-OG and OEA are visualized in the following signaling pathway diagrams.

2_OG_Signaling_Pathway This compound (2-OG) Signaling Pathway 2_OG This compound (2-OG) GPR119 GPR119 Receptor 2_OG->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Gene GLP-1 Gene Transcription CREB->GLP1_Gene Activates GLP1_Secretion GLP-1 Secretion GLP1_Gene->GLP1_Secretion Leads to

Caption: 2-OG binds to and activates the GPR119 receptor, initiating a signaling cascade that results in GLP-1 secretion.

OEA_Signaling_Pathway Oleoylethanolamide (OEA) Signaling Pathway OEA Oleoylethanolamide (OEA) PPAR_alpha PPAR-α OEA->PPAR_alpha Binds to Heterodimer PPAR-α/RXR Heterodimer PPAR_alpha->Heterodimer Forms heterodimer with RXR RXR RXR->Heterodimer PPRE PPRE (in DNA) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Inflammation Gene_Transcription->Metabolic_Effects Results in Metabolic_Pathways Biosynthesis and Degradation of 2-OG and OEA cluster_2OG This compound (2-OG) cluster_OEA Oleoylethanolamide (OEA) Diacylglycerol Diacylglycerol 2_OG_Synth 2-OG Diacylglycerol->2_OG_Synth Diacylglycerol Lipase 2_OG_Deg 2_OG_Deg 2_OG_Synth->2_OG_Deg Monoacylglycerol Lipase (MAGL) Oleic_Acid_1 Oleic Acid 2_OG_Deg->Oleic_Acid_1 Glycerol (B35011) Glycerol 2_OG_Deg->Glycerol NAPE N-oleoyl-phosphatidylethanolamine OEA_Synth OEA NAPE->OEA_Synth NAPE-PLD Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylethanolamine->NAPE N-acyltransferase OEA_Deg OEA_Deg OEA_Synth->OEA_Deg Fatty Acid Amide Hydrolase (FAAH) Oleic_Acid_2 Oleic Acid OEA_Deg->Oleic_Acid_2 Ethanolamine Ethanolamine OEA_Deg->Ethanolamine

References

Validating GPR119-Mediated Effects of 2-Oleoylglycerol: A Comparative Guide to the Use of Specific Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the GPR119-mediated effects of the endogenous agonist 2-Oleoylglycerol (2-OG). The focus is on the application of specific antagonists to unequivocally attribute the observed cellular responses to the activation of GPR119, a critical step in both basic research and drug development.

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1] Its activation by agonists leads to the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), and enhances glucose-stimulated insulin (B600854) secretion.[2][3] this compound (2-OG), a monoacylglycerol produced during the digestion of dietary fats, has been identified as an endogenous agonist of GPR119.[4][5] However, to rigorously confirm that the biological effects of 2-OG are specifically mediated by GPR119, the use of selective antagonists is indispensable. This guide outlines the available tools and experimental frameworks for this validation.

Comparison of GPR119 Agonists and Antagonists

While the library of GPR119 agonists is extensive, the availability of specific and commercially accessible antagonists is limited. The following table summarizes key modulators of GPR119, highlighting the compounds that can be used in validation studies.

Compound NameTypePotency (EC50 for Agonists)Notes
This compound (2-OG) Endogenous Agonist~2.5 µM (for human GPR119)[4]The subject of validation. Its effects require specific antagonism to confirm GPR119 mediation.
Oleoylethanolamide (OEA) Endogenous AgonistPotent endogenous agonistStructurally and functionally similar to 2-OG. Antagonist studies on OEA provide a strong rationale for 2-OG validation.
AR231453 Synthetic Agonist~0.68 nM[3]A potent and selective synthetic agonist, useful as a positive control in GPR119 activation assays.
Unnamed GPR119 Antagonist Synthetic AntagonistNot specifiedA specific antagonist has been shown to completely abolish 2-OG-mediated hormone release in cellular assays.[6]
Arvanil Synthetic AntagonistNot specifiedShown to completely block OEA-induced GLP-1 secretion, suggesting its utility in validating the effects of related lipids like 2-OG.[7]

Experimental Protocols for Antagonist-Mediated Validation

To validate that the effects of 2-OG are GPR119-dependent, a specific antagonist should be used to inhibit these effects. Below are detailed protocols for two key in vitro assays.

cAMP Accumulation Assay

This assay measures the production of cyclic AMP (cAMP), a second messenger generated upon the activation of Gs-coupled receptors like GPR119.

Objective: To demonstrate that 2-OG increases intracellular cAMP levels via GPR119 and that this increase is blocked by a specific GPR119 antagonist.

Materials:

  • HEK293 cells stably expressing human GPR119 (or another suitable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • This compound (2-OG).

  • Specific GPR119 antagonist (e.g., sourced based on literature[6]).

  • Forskolin (B1673556) (positive control for adenylyl cyclase activation).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells in a 96- or 384-well plate at a density that allows for optimal signal detection and incubate overnight.

  • Antagonist Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the GPR119 antagonist at various concentrations to the designated wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include vehicle control wells.

  • Agonist Stimulation: Add 2-OG at a concentration known to elicit a submaximal response (e.g., EC80) to the wells containing the antagonist and to agonist-only control wells. Also, include wells with vehicle only (basal) and forskolin (positive control).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

GLP-1 Secretion Assay

This assay measures the release of the incretin hormone GLP-1 from enteroendocrine cells, a key physiological downstream effect of GPR119 activation.

Objective: To show that 2-OG stimulates GLP-1 secretion from enteroendocrine cells and that this effect is inhibited by a specific GPR119 antagonist.

Materials:

  • Enteroendocrine cell line (e.g., GLUTag or NCI-H716).

  • Cell culture medium.

  • Secretion buffer (e.g., KRB buffer supplemented with appropriate secretagogues).

  • This compound (2-OG).

  • Specific GPR119 antagonist.

  • Positive control for GLP-1 secretion (e.g., high concentration of a known GPR119 agonist or a cocktail of GLP-1 secretagogues).

  • GLP-1 ELISA kit.

Procedure:

  • Cell Seeding and Culture: Culture the enteroendocrine cells in appropriate well plates until they are ready for the secretion assay.

  • Pre-incubation and Washing: Gently wash the cells with secretion buffer to remove any residual medium. Pre-incubate the cells in secretion buffer for a defined period.

  • Antagonist and Agonist Treatment: Remove the pre-incubation buffer. Add the secretion buffer containing the GPR119 antagonist at various concentrations or vehicle to the respective wells and pre-incubate. Subsequently, add 2-OG at a concentration that stimulates GLP-1 secretion.

  • Secretion: Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C to allow for GLP-1 secretion into the supernatant.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

Expected Quantitative Data Summary

The following table illustrates the expected outcomes from the validation experiments, demonstrating the specific inhibition of 2-OG's effects by a GPR119 antagonist.

Experimental ConditionExpected cAMP Level (as % of 2-OG response)Expected GLP-1 Secretion (as % of 2-OG response)
Vehicle (Basal) ~0%~0%
2-OG alone 100%100%
GPR119 Antagonist alone ~0%~0%
2-OG + GPR119 Antagonist Significantly reduced (<50%)Significantly reduced (<50%)
Positive Control (e.g., Forskolin/other secretagogues) High (may exceed 2-OG)High (may exceed 2-OG)

Visualizing the Validation Framework

To further clarify the concepts and workflows, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_OG This compound (2-OG) GPR119 GPR119 2_OG->GPR119 Binds Gs Gs protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_readout Readout Cell_Culture Culture GPR119-expressing cells (e.g., HEK293-GPR119 or GLUTag) Reagent_Prep Prepare 2-OG, Antagonist, Controls, and Assay Buffers Pre_incubation Pre-incubate cells with GPR119 Antagonist or Vehicle Reagent_Prep->Pre_incubation Stimulation Stimulate with 2-OG Pre_incubation->Stimulation Assay Perform cAMP Assay or GLP-1 Secretion Assay Stimulation->Assay Data_Analysis Analyze and Compare Data: (2-OG vs. 2-OG + Antagonist) Assay->Data_Analysis Logical_Relationship Hypothesis 2-OG effect is GPR119-mediated Observation1 2-OG causes Response (e.g., cAMP increase) Hypothesis->Observation1 Predicts Observation2 Specific GPR119 Antagonist blocks the Response Hypothesis->Observation2 Predicts Conclusion Hypothesis Confirmed: Effect is GPR119-specific Observation1->Conclusion Observation2->Conclusion Confirms

References

Investigating the "Entourage Effect" of 2-Oleoylglycerol with Other Endocannabinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The "entourage effect" is a proposed mechanism in endocannabinoid pharmacology where endocannabinoid-like compounds that are inactive or less active at cannabinoid receptors can enhance the effects of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This guide provides a comparative analysis of 2-Oleoylglycerol (2-OG) and its potential role in the entourage effect, with a focus on its interactions with other endocannabinoids. The information presented is intended for researchers, scientists, and drug development professionals.

The Concept of the Entourage Effect

The entourage effect was first described to explain how certain endogenous lipids, structurally similar to 2-AG, could potentiate its activity. The primary proposed mechanism for this potentiation is the inhibition of enzymes that degrade endocannabinoids, namely fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (B570770) (MAGL) for 2-AG. By competing for these enzymes, "entourage" compounds could slow the breakdown of AEA and 2-AG, thereby increasing their synaptic availability and downstream signaling. However, recent research suggests a more complex and sometimes contradictory role for compounds like 2-OG.

Comparative Analysis of this compound's Interactions

The following tables summarize quantitative data from various studies, comparing the effects of 2-OG and other endocannabinoids on key components of the endocannabinoid system.

Table 1: Comparative Inhibition of Endocannabinoid Degrading Enzymes

CompoundTarget EnzymeIC50 (µM)Potency Relative to 2-AGReference
This compound (2-OG) MAGLSimilar to 2-AG~1x[1]
FAAHMore potent than 2-AG>1x[1]
2-Arachidonoylglycerol (2-AG) MAGL131x[1]
FAAHLess potent than 2-OG<1x[1]
Anandamide (AEA) FAAHHighN/A[1]
MAGLLowN/A[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency.

Table 2: Effects on Cannabinoid Receptor (CB1) Signaling

Compound/CombinationExperimental ModelObserved EffectInterpretationReference
This compound (2-OG) Autaptic hippocampal neuronsNo inhibition of neurotransmission via CB1Inconsistent with entourage effect[2][3]
Failed to potentiate 2-AG-mediated DSEActs as a functional antagonist[2][3]
Interferes with agonist-induced CB1 internalizationAntagonistic activity[2][3]
2-Linoleoylglycerol (2-LG) + 2-Palmitoylglycerol (B134275) (2-PG) + 2-AG In vivo (mice)Potentiation of 2-AG behavioral effects (analgesia, etc.)Supports entourage effect[4][5]
2-Linoleoylglycerol (2-LG) CB1-Tango cellsPartial agonist at CB1 receptorBlunts activity of 2-AG and AEA[6]

DSE: Depolarization-induced Suppression of Excitation

The data highlights a significant discrepancy between in vivo and in vitro studies. While initial in vivo experiments supported the entourage effect, more recent studies using neuronal cell cultures suggest that 2-OG and related compounds may act as functional antagonists at the CB1 receptor, rather than potentiating the effects of 2-AG.[2][3][7] This suggests that the interactions within the endocannabinoid system are highly context-dependent.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of key experimental protocols used to investigate the entourage effect.

1. Enzyme Inhibition Assays (FAAH and MAGL)

  • Objective: To determine the inhibitory potency (IC50) of test compounds on the enzymes responsible for endocannabinoid degradation.

  • Methodology:

    • Enzyme Source: Homogenates of mouse brain tissue or cell lines (e.g., U937 cells) expressing the target enzyme.[1]

    • Substrate: Radiolabeled substrates such as [³H]anandamide for FAAH or [³H]this compound for MAGL are used.[1]

    • Incubation: The enzyme source is incubated with the radiolabeled substrate in the presence of varying concentrations of the test compound (e.g., 2-OG).

    • Separation: The reaction is stopped, and the radiolabeled product of hydrolysis (e.g., [³H]arachidonic acid or [³H]oleic acid) is separated from the unreacted substrate using chromatography (e.g., thin-layer chromatography or column chromatography).

    • Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting.

    • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

2. CB1 Receptor Signaling Assays (e.g., Depolarization-induced Suppression of Excitation - DSE)

  • Objective: To assess the functional effect of test compounds on CB1 receptor-mediated synaptic plasticity.

  • Methodology:

    • Cell Culture: Primary cultures of autaptic hippocampal neurons are prepared from mouse embryos.[2][3]

    • Electrophysiology: Whole-cell patch-clamp recordings are performed on individual neurons.

    • DSE Induction: A brief depolarization of the neuron is used to induce the release of endogenous 2-AG, which then acts as a retrograde messenger to activate presynaptic CB1 receptors and suppress neurotransmitter release. This suppression of excitatory postsynaptic currents (EPSCs) is measured.

    • Drug Application: The test compound (e.g., 2-OG) is applied to the neuron, either alone or in combination with 2-AG.

    • Data Analysis: The magnitude and duration of DSE are measured in the presence and absence of the test compound to determine if it potentiates or antagonizes the effect of 2-AG.

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling and the Putative "Entourage Effect"

The following diagram illustrates the proposed mechanism of the entourage effect, where 2-OG could inhibit FAAH and MAGL, leading to increased levels of anandamide and 2-AG, respectively.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor AEA Anandamide (AEA) AEA->CB1 Activates FAAH FAAH AEA->FAAH TwoAG 2-AG TwoAG->CB1 Activates MAGL MAGL TwoAG->MAGL TwoOG This compound (2-OG) TwoOG->FAAH Inhibition TwoOG->MAGL Inhibition DegradedAEA Degraded AEA FAAH->DegradedAEA Degraded2AG Degraded 2-AG MAGL->Degraded2AG

Caption: Proposed "entourage effect" of 2-OG on endocannabinoid signaling.

Experimental Workflow for Investigating the "Entourage Effect" in vitro

This diagram outlines a typical experimental workflow to test the hypothesis of an entourage effect.

cluster_workflow In Vitro Entourage Effect Investigation start Hypothesis: 2-OG potentiates 2-AG effects enzyme_assay Enzyme Inhibition Assay (MAGL/FAAH) start->enzyme_assay receptor_binding Cannabinoid Receptor Binding Assay start->receptor_binding functional_assay Functional Assay (e.g., DSE) start->functional_assay data_analysis Data Analysis enzyme_assay->data_analysis receptor_binding->data_analysis functional_assay->data_analysis conclusion Conclusion on Entourage Effect data_analysis->conclusion

Caption: A typical in vitro experimental workflow.

Conclusion

The role of this compound as an "entourage" compound is a subject of ongoing research with conflicting evidence. While it demonstrates the ability to inhibit the primary enzymes responsible for endocannabinoid degradation, a key requirement for the entourage effect, functional studies in neuronal cultures have not consistently shown a potentiation of 2-AG's effects.[2][3] Instead, some evidence points towards a more complex interaction, including potential antagonism at the CB1 receptor.[2][3] The initial in vivo findings that supported the entourage effect may be influenced by a broader range of physiological factors not present in isolated cell systems.[4][5]

For researchers and drug development professionals, these findings underscore the importance of using multiple experimental models to characterize the pharmacology of endocannabinoid-like molecules. Future investigations should aim to reconcile the differences between in vivo and in vitro observations to fully elucidate the nuanced relationships between 2-OG and other endocannabinoids. This will be critical for the development of therapeutics that target the endocannabinoid system.

References

2-Oleoylglycerol at GPR119: An Examination of Biased Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling profiles of endogenous and synthetic ligands is paramount for therapeutic innovation. This guide provides a comparative analysis of 2-Oleoylglycerol (2-OG) and other key agonists at the G protein-coupled receptor 119 (GPR119), a promising target for metabolic diseases. The central question addressed is whether 2-OG exhibits biased agonism, a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another.

GPR119 activation is known to stimulate downstream signaling through multiple pathways, primarily the Gαs-protein-mediated production of cyclic AMP (cAMP).[1][2] However, evidence suggests that GPR119 can also signal through Gαq and Gαi proteins, as well as the G protein-independent β-arrestin pathway.[1][3] Biased agonism at GPR119 could have significant implications for drug design, potentially allowing for the development of therapeutics that selectively engage pathways associated with desired physiological outcomes while avoiding those linked to adverse effects.

Comparative Signaling Profiles of GPR119 Agonists

The following table summarizes the available quantitative data for 2-OG, OEA, and AR231453 across the canonical Gαs/cAMP pathway and the β-arrestin recruitment pathway. This data is essential for evaluating the potential for biased agonism.

AgonistSignaling PathwayEC50Cell LineKey Findings
This compound (2-OG) cAMP Accumulation 2.5 µM [5]COS-7Demonstrates clear agonism at the Gαs pathway.
β-Arrestin Recruitment Data Not Available -The activity of 2-OG on the β-arrestin pathway has not been reported in the reviewed literature.
Oleoylethanolamide (OEA) cAMP Accumulation ~2.78 µM[3]HEK293-hGPR119 / COS-7Shows significant variability in potency across different pathways, indicating biased agonism.[4]
Intracellular Ca2+ ~250 nM[3]COS-7
β-Arrestin Recruitment ~830 nM[3]U2OS
AR231453 (Synthetic) cAMP Accumulation ~1.05 nM[3]HEK293-hGPR119Exhibits high potency and acts as a more balanced agonist compared to OEA, with less variation in potency across pathways.[4]
Intracellular Ca2+ ~10 nM[3]COS-7
β-Arrestin Recruitment ~5 nM[3]U2OS

Analysis: The available data for 2-OG confirms its activity as a GPR119 agonist through the Gαs-cAMP pathway, with an EC50 of 2.5 µM.[5] However, the critical data point for assessing biased agonism – its potency in recruiting β-arrestin – is currently unavailable.

In contrast, the data for OEA clearly demonstrates biased agonism. Its potency varies significantly, by over 175-fold, between the different signaling pathways measured.[4] The synthetic agonist AR231453, on the other hand, shows much less variation in potency (less than 16-fold) and is considered a more balanced agonist.[4] To definitively determine if 2-OG exhibits biased agonism, further studies measuring its activity on β-arrestin recruitment and other potential signaling pathways are necessary.

GPR119 Signaling Pathways

The activation of GPR119 by an agonist can initiate multiple downstream signaling cascades. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), leading to various cellular responses. The alternative pathway involves the recruitment of β-arrestin to the activated receptor, which can lead to receptor desensitization and internalization, as well as initiate distinct G protein-independent signaling events.

GPR119_Signaling cluster_0 Cell Membrane cluster_1 Intracellular GPR119 GPR119 Gas Gαs GPR119->Gas Activates beta_Arrestin β-Arrestin GPR119->beta_Arrestin Recruits Agonist Agonist (e.g., 2-OG, OEA) Agonist->GPR119 Binds to AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response_Gs Internalization Receptor Internalization beta_Arrestin->Internalization Signaling_beta G protein-independent Signaling beta_Arrestin->Signaling_beta Cellular_Response_beta Cellular Response Signaling_beta->Cellular_Response_beta

GPR119 Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of agonist signaling profiles. Below are representative protocols for the key assays discussed.

cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a typical procedure for measuring intracellular cAMP levels using a competitive immunoassay format.

cAMP_Assay_Workflow A 1. Cell Culture CHO-K1 cells stably expressing GPR119 are cultured. B 2. Cell Preparation Cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). A->B C 3. Agonist Stimulation Cell suspension is added to a 384-well plate containing different concentrations of the test agonist (e.g., 2-OG). B->C D 4. Incubation Plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production. C->D E 5. Lysis and Detection HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added to lyse the cells and initiate the detection reaction. D->E F 6. Signal Measurement Plate is read on an HTRF- compatible reader at two wavelengths (e.g., 665 nm and 620 nm). E->F G 7. Data Analysis The ratio of the two wavelengths is calculated and used to determine the concentration of cAMP. EC50 values are derived from dose-response curves. F->G

cAMP Accumulation Assay Workflow

Detailed Protocol:

  • Cell Culture: CHO-K1 cells stably expressing human GPR119 are cultured in appropriate media and conditions.

  • Cell Preparation: Cells are harvested, centrifuged, and resuspended in an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[6]

  • Agonist Stimulation: A small volume of the cell suspension is dispensed into a 384-well plate. The test compounds (e.g., 2-OG, OEA) are serially diluted and added to the wells.[6]

  • Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at room temperature to allow for agonist-induced cAMP production.[6]

  • Lysis and Detection: HTRF detection reagents, including a cAMP analog labeled with a fluorescent donor (d2) and an anti-cAMP antibody labeled with a fluorescent acceptor (cryptate), are added to the wells.[6][7]

  • Signal Measurement: The plate is read on a plate reader capable of HTRF measurements, detecting the fluorescence emission at two wavelengths.[7]

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, which is inversely proportional to the amount of intracellular cAMP. A standard curve is used to quantify the cAMP concentration, and dose-response curves are generated to determine the EC50 of the agonist.[7]

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation - EFC)

This protocol describes a common method for quantifying the recruitment of β-arrestin to an activated GPCR.

bArrestin_Assay_Workflow A 1. Cell Line Use a cell line (e.g., U2OS) engineered to co-express GPR119 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme fragment (EA). B 2. Cell Plating Cells are plated in a 384-well assay plate and incubated overnight. A->B C 3. Agonist Addition Dilutions of the test agonist are added to the cells. B->C D 4. Incubation The plate is incubated for a specified time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment. C->D E 5. Detection A substrate for the complemented enzyme is added to the wells. D->E F 6. Signal Measurement Chemiluminescence is measured using a plate reader. E->F G 7. Data Analysis The luminescent signal, which is directly proportional to β-arrestin recruitment, is used to generate dose-response curves and determine EC50 values. F->G

β-Arrestin Recruitment Assay Workflow

Detailed Protocol:

  • Cell Line: Utilize a commercially available cell line, such as the PathHunter® β-Arrestin cells, which are engineered to co-express the GPCR of interest (GPR119) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[8][9]

  • Cell Plating: The cells are seeded into 384-well white-walled, clear-bottom assay plates and incubated overnight to allow for adherence.[8]

  • Agonist Addition: The test compounds are serially diluted in an appropriate assay buffer and added to the cells.[9]

  • Incubation: The plate is incubated for a defined period (e.g., 90 minutes) at 37°C to facilitate agonist-induced recruitment of β-arrestin to the activated GPR119.[9]

  • Detection: A detection reagent containing the substrate for the complemented β-galactosidase enzyme is added to each well.[9]

  • Signal Measurement: The plate is incubated at room temperature for approximately 60 minutes to allow for signal development, and the chemiluminescent signal is then measured using a plate reader.[10]

  • Data Analysis: The intensity of the luminescent signal is directly proportional to the extent of β-arrestin recruitment. Dose-response curves are plotted to calculate the EC50 of the agonist.[10]

Conclusion

To fully characterize the signaling profile of 2-OG and understand its potential for biased agonism, further experimental investigation is required. Specifically, conducting a β-arrestin recruitment assay with 2-OG and comparing its potency to its known activity in cAMP accumulation assays would be a critical next step. Such studies, comparing 2-OG head-to-head with known biased and balanced agonists like OEA and AR231453, will provide invaluable insights for the development of next-generation GPR119-targeted therapeutics for metabolic diseases.

References

Safety Operating Guide

Proper Disposal of 2-Oleoylglycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Oleoylglycerol (CAS No. 3443-84-3) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound, a monoacylglycerol, is not broadly classified as a hazardous substance, its proper disposal depends on its physical state and whether it is mixed with other chemicals. This guide provides detailed procedures for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS) if available. While a dedicated SDS for this compound is not consistently available, information from suppliers and related compounds suggests the following personal protective equipment (PPE) as a minimum requirement.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye ProtectionSafety glasses or gogglesTo protect against splashes.
Hand ProtectionNitrile glovesTo prevent skin contact.
Body ProtectionLaboratory coatTo protect clothing and skin from contamination.

Storage: this compound should be stored in a well-ventilated area, and some suppliers recommend storage at -20°C for long-term stability.

Disposal Decision Workflow

The appropriate disposal route for this compound is determined by its form (pure substance or in solution) and the nature of any solvent used. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and federal regulations.

DisposalWorkflow start Start: this compound for Disposal is_pure Is the this compound a pure substance? start->is_pure in_solution Is it dissolved in a solvent? is_pure->in_solution No non_hazardous_solid Treat as Non-Hazardous Solid Waste is_pure->non_hazardous_solid Yes is_solvent_hazardous Is the solvent hazardous? in_solution->is_solvent_hazardous hazardous_liquid Treat as Hazardous Liquid Waste is_solvent_hazardous->hazardous_liquid Yes non_hazardous_liquid Consult EHS for non-hazardous liquid disposal is_solvent_hazardous->non_hazardous_liquid No end End of Disposal Process non_hazardous_solid->end hazardous_liquid->end non_hazardous_liquid->end

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Based on the workflow, follow the appropriate procedure below.

Disposal as Non-Hazardous Solid Waste (Pure this compound)

If this compound is in its pure, solid or viscous oily form and is not contaminated with any hazardous material, it can typically be disposed of as non-hazardous waste.

Experimental Protocol:

  • Containment: Place the this compound in a sealed, leak-proof container.

  • Labeling: Clearly label the container with "Non-Hazardous Waste" and the chemical name, "this compound".

  • Consult EHS: Obtain approval from your institution's EHS office before proceeding.

  • Disposal: Following EHS approval, dispose of the container in the designated solid waste stream for laboratory chemicals. Do not mix with general trash.

Disposal as Hazardous Liquid Waste (this compound in a Hazardous Solvent)

If this compound is dissolved in a hazardous solvent (e.g., chloroform, methanol), the entire mixture must be treated as hazardous waste.

Experimental Protocol:

  • Containment: Collect the waste solution in a designated, chemically compatible, and sealed hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical names of all components (e.g., "this compound in Methanol") and their approximate concentrations.

  • Storage: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.

  • Pickup: Arrange for collection by your institution's hazardous waste management service.

Accidental Release and Spill Cleanup

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of the material.

Spill of Pure this compound (Non-Hazardous)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: For a liquid or oily spill, contain the material using an absorbent material like sand, earth, or vermiculite. Do not use paper towels for large spills as they can become saturated and spread the material.

  • Cleanup: Carefully scoop the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the cleanup materials as non-hazardous solid waste, following the procedure outlined above.

Spill of this compound in a Hazardous Solvent

If the solvent is flammable, eliminate all ignition sources immediately. The cleanup procedure should be in accordance with the hazards of the solvent.

  • Evacuate: If the spill is large or the solvent is highly volatile or toxic, evacuate the area and alert your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE for handling hazardous solvents, which may include respiratory protection.

  • Contain and Absorb: Use a chemical absorbent compatible with the solvent to contain and absorb the spill.

  • Collect Waste: Place all contaminated absorbent materials and any contaminated PPE into a sealed hazardous waste container.

  • Label and Dispose: Label the container as hazardous waste and arrange for its disposal through your EHS office.

Essential Safety and Operational Guidance for Handling 2-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2-Oleoylglycerol (2-OG), ensuring laboratory safety and procedural efficiency.

This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. By adhering to these procedural guidelines, laboratory personnel can minimize risks and ensure the integrity of their research.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent contamination and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects against accidental splashes.
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact and sample contamination.
Body Protection Laboratory CoatStandardProtects personal clothing from spills.
Respiratory Protection N95 Respirator (if applicable)NIOSH-approvedRecommended when handling the substance as a powder or if aerosols may be generated.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical for both safety and experimental accuracy. The following workflow outlines the key steps for its use in a laboratory setting.

Preparation
  • Consult Safety Data Sheet (SDS): Before beginning any work, review the supplier-specific SDS for this compound.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the work area, typically a chemical fume hood or a designated clean bench, is clean and uncluttered. Have all necessary equipment and materials readily available.

Handling
  • Dispensing: As this compound is an oily substance, use a positive displacement pipette or a glass syringe for accurate transfer. Avoid creating aerosols.

  • Weighing: If weighing is required, use a tared weigh boat or glass container to prevent contamination of the balance.

  • Heating (if necessary): If the viscosity of this compound needs to be reduced by warming, use a water bath or a calibrated hot plate with gentle heating. Avoid direct, high-temperature heating to prevent degradation.

Post-Handling
  • Cleaning: Clean any spills immediately with an absorbent material. Wipe down the work area with a suitable solvent, such as 70% ethanol (B145695) or isopropanol, followed by soap and water.

  • Decontamination of Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Dispense with Pipette/Syringe prep3->handle1 handle2 Weigh in Tare Container handle1->handle2 handle3 Gentle Warming (if needed) handle2->handle3 post1 Clean Spills & Workspace handle3->post1 post2 Decontaminate Equipment post1->post2 post3 Wash Hands post2->post3

Workflow for the safe handling of this compound.

Disposal Plan

The proper disposal of this compound and associated waste is essential to maintain a safe and compliant laboratory environment.

Waste TypeDisposal ContainerDisposal Procedure
Unused this compound Labeled, sealed chemical waste containerDispose of as non-hazardous chemical waste through a licensed waste disposal vendor. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, weigh boats) Designated solid waste containerCollect in a sealed bag or container and dispose of as solid laboratory waste.
Contaminated PPE (e.g., gloves) Biohazard bag or designated PPE waste containerDispose of according to your institution's guidelines for non-hazardous laboratory waste.
Empty Product Container Regular trashRinse the container thoroughly with a suitable solvent (e.g., ethanol). Deface the label before discarding.

Disposal Protocol:

  • Segregation: Keep this compound waste separate from hazardous chemical waste streams.

  • Labeling: Clearly label all waste containers with the contents ("this compound waste") and the date.

  • Collection: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Pickup: Arrange for regular pickup by your institution's environmental health and safety department or a contracted chemical waste disposal service.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oleoylglycerol
Reactant of Route 2
Reactant of Route 2
2-Oleoylglycerol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.